molecular formula C26H25NO B1487307 NE-Chmimo CAS No. 1373876-11-9

NE-Chmimo

Cat. No.: B1487307
CAS No.: 1373876-11-9
M. Wt: 367.5 g/mol
InChI Key: HGJYPIZWMHHQKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NE-CHMIMO, identified as a novel synthetic cannabinoid, is offered as a high-purity analytical reference standard. This compound is a cyclohexyl methyl derivative of JWH-018, combining structural elements of earlier synthetic cannabinoids with features of more recent analogs . It was first identified in a forensic context within herbal blends, alongside other compounds like 5F-ADB . Its primary research application is in the field of analytical chemistry and forensic science, where it serves as a critical reference material. Researchers utilize this compound for the development and validation of methods to detect and identify novel psychoactive substances (NPS) in seized materials. Analytical characterization, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, has been performed to confirm its structure, providing researchers with essential data for compound identification . Studies of such compounds contribute to the understanding of structure-activity relationships of synthetic molecules interacting with cannabinoid receptors. This product is intended for research purposes only, specifically for analytical method development, forensic analysis, and biochemical investigation. It is strictly not for human, veterinary, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(cyclohexylmethyl)indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO/c28-26(23-15-8-12-20-11-4-5-13-21(20)23)24-18-27(17-19-9-2-1-3-10-19)25-16-7-6-14-22(24)25/h4-8,11-16,18-19H,1-3,9-10,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJYPIZWMHHQKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401046437
Record name [1-(Cyclohexylmethyl)-1H-indol-3-yl](1-naphthyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401046437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373876-11-9
Record name Methanone, [1-(cyclohexylmethyl)-1H-indol-3-yl]-1-naphthalenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373876-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NE-Chmimo
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373876119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1-(Cyclohexylmethyl)-1H-indol-3-yl](1-naphthyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401046437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NE-CHMIMO
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FWB35TKQ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthetic Cannabinoid NE-Chmimo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to the synthetic cannabinoid NE-Chmimo. It is intended for an audience with a strong background in chemistry and pharmacology.

Chemical Identity and Properties

This compound, also known as CHM-018, is an indole-based synthetic cannabinoid.[1] It is structurally related to the well-known synthetic cannabinoid JWH-018, with the key difference being the substitution of the N-pentyl chain with a cyclohexylmethyl group.[2] This modification in its chemical structure influences its physicochemical properties and interaction with cannabinoid receptors.

Below is a summary of the key chemical identifiers and properties of this compound:

PropertyValueSource
IUPAC Name --INVALID-LINK--methanonePubChem
Molecular Formula C₂₆H₂₅NOPubChem
Molecular Weight 367.5 g/mol [1]
CAS Number 1373876-11-9[1]
SMILES C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54PubChem
InChI InChI=1S/C26H25NO/c28-26(23-15-8-12-20-11-4-5-13-21(20)23)24-18-27(17-19-9-2-1-3-10-19)25-16-7-6-14-22(24)25/h4-8,11-16,18-19H,1-3,9-10,17H2PubChem
Appearance Crystalline solid[1]

Chemical Structure

The chemical structure of this compound is characterized by a naphthalene core linked to an indole moiety via a ketone bridge. The indole nitrogen is substituted with a cyclohexylmethyl group.

Caption: 2D Chemical Structure of this compound.

Experimental Protocols

Synthesis
  • N-Alkylation of Indole: Reaction of indole with cyclohexylmethyl bromide in the presence of a base (e.g., sodium hydride) in a suitable solvent (e.g., dimethylformamide) to yield 1-(cyclohexylmethyl)-1H-indole.

  • Friedel-Crafts Acylation: Acylation of the N-alkylated indole with 1-naphthoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent (e.g., dichloromethane) to yield the final product, this compound.

Analytical Characterization

The structural elucidation of this compound has been reported using a combination of chromatographic and spectroscopic techniques.[2]

GC-MS is a standard technique for the identification and quantification of synthetic cannabinoids in various matrices.

Sample Preparation: A representative protocol for the extraction of this compound from a solid sample (e.g., herbal mixture) would involve:

  • Homogenization of the sample.

  • Extraction with an organic solvent such as methanol or a mixture of chloroform and methanol.

  • Vortexing and sonication to ensure efficient extraction.

  • Centrifugation to pellet solid material.

  • Filtration of the supernatant.

  • The extract can be directly injected or further diluted prior to GC-MS analysis.

Instrumentation and Conditions (Representative):

  • Gas Chromatograph: Agilent 7890B or similar.

  • Mass Spectrometer: Agilent 5977B or similar.

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp to 300 °C at 20 °C/min.

    • Hold at 300 °C for 5 min.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

NMR spectroscopy is essential for the definitive structural elucidation of novel compounds like this compound.

Sample Preparation:

  • Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Conditions (Representative):

  • Spectrometer: Bruker Avance 500 MHz or equivalent.

  • Probes: 5 mm BBFO probe.

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.

  • Temperature: 298 K.

  • ¹H NMR:

    • Pulse program: zg30

    • Number of scans: 16

    • Relaxation delay: 1.0 s

  • ¹³C NMR:

    • Pulse program: zgpg30

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

Biological Activity and Signaling Pathway

This compound is a potent agonist of the cannabinoid receptor 1 (CB1), which is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system.[1] The activation of the CB1 receptor by synthetic cannabinoids like this compound initiates a cascade of intracellular signaling events.

CB1_Signaling_Pathway NE_Chmimo This compound CB1_R CB1 Receptor NE_Chmimo->CB1_R Binds and Activates G_Protein Gi/o Protein CB1_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (α subunit) Ca_Channel Voltage-Gated Ca²⁺ Channels G_Protein->Ca_Channel Inhibits (βγ subunit) K_Channel GIRK Channels G_Protein->K_Channel Activates (βγ subunit) MAPK MAPK Pathway (ERK1/2) G_Protein->MAPK Activates (βγ subunit) cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Influx->Neurotransmitter_Release K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux K_Efflux->Neurotransmitter_Release Gene_Expression Altered Gene Expression MAPK->Gene_Expression

Caption: General CB1 Receptor Signaling Pathway for Synthetic Cannabinoids.

Experimental Protocol: CB1 Receptor Binding Assay

This protocol describes a representative radioligand binding assay to determine the affinity of this compound for the CB1 receptor.

Materials:

  • Membrane preparations from cells expressing human CB1 receptor.

  • [³H]CP55,940 (radioligand).

  • This compound (test compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, 0.9% NaCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • This compound solution or vehicle (for total binding).

    • A high concentration of a known non-radiolabeled CB1 ligand (for non-specific binding).

    • [³H]CP55,940 at a final concentration close to its Kd.

    • CB1 receptor membrane preparation.

  • Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation.

This guide provides a foundational understanding of this compound for research and drug development purposes. Further investigation into its detailed pharmacology, metabolism, and toxicology is necessary for a complete profile of this synthetic cannabinoid.

References

NE-CHMIMO: A Technical Guide to its Discovery, Synthesis, and Core Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Discovery and History

NE-CHMIMO, with the IUPAC name --INVALID-LINK--methanone, is an indole-based synthetic cannabinoid. It is structurally the 1-cyclohexylmethyl analogue of the first-generation synthetic cannabinoid JWH-018.

The discovery of this compound was first reported in a 2016 study by Angerer et al. published in Forensic Science International. The compound was identified during the analysis of a "herbal mixture" product named 'Jamaican Gold Extreme', which was linked to a suspected intoxication case. The researchers isolated and elucidated the structure of this new synthetic cannabinoid using a combination of flash chromatography, gas chromatography-mass spectrometry (GC-MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. The authors of this study proposed the semisystematic name "this compound" for this JWH-018 cyclohexyl methyl derivative.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
IUPAC Name --INVALID-LINK--methanone
Chemical Formula C26H25NO
Molar Mass 367.492 g·mol−1
CAS Number 1373876-11-9

Synthesis

While a specific, detailed synthesis protocol for this compound has not been published, its synthesis can be reliably inferred from the well-established synthesis of its parent compound, JWH-018. The synthesis is a two-step process.

Proposed Synthetic Pathway

The synthesis of this compound likely follows a two-step procedure analogous to that of other N-alkylated JWH-type naphthoylindoles:

  • Friedel-Crafts Acylation: The synthesis begins with the Friedel-Crafts acylation of indole with 1-naphthoyl chloride. This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the electrophilic substitution at the C3 position of the indole ring, yielding (1H-indol-3-yl)(naphthalen-1-yl)methanone.

  • N-Alkylation: The intermediate from the first step is then N-alkylated using (bromomethyl)cyclohexane. This reaction is typically carried out in the presence of a base, such as sodium hydride (NaH) or potassium hydroxide (KOH), in a suitable solvent like dimethylformamide (DMF). The base deprotonates the indole nitrogen, which then acts as a nucleophile, displacing the bromide from (bromomethyl)cyclohexane to form the final product, this compound.

Pharmacological Profile

This compound is presumed to be a potent agonist of the cannabinoid receptor type 1 (CB1), which is responsible for the psychoactive effects of cannabinoids. However, to date, specific quantitative pharmacological data, such as binding affinities (Ki) and functional potencies (EC50) for this compound at the CB1 and CB2 receptors, have not been reported in the scientific literature.

To provide a relevant pharmacological context, the data for its parent compound, JWH-018, are presented in Table 2. It is important to note that the substitution of the N-pentyl group in JWH-018 with a cyclohexylmethyl group in this compound may alter its binding affinity and potency.

CompoundReceptorBinding Affinity (Ki) (nM)Functional Potency (EC50) (nM)
JWH-018 CB19.00 ± 5.00[1]102[1]
CB22.94 ± 2.65[1]133[1]

Signaling Pathways

As a presumed potent CB1 receptor agonist, this compound is expected to activate the canonical Gαi-coupled protein signaling cascade. The binding of this compound to the CB1 receptor is anticipated to initiate a series of intracellular events, as depicted in the diagram below.

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NE_CHMIMO This compound CB1R CB1 Receptor NE_CHMIMO->CB1R Binds to G_Protein Gαi/oβγ CB1R->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha Dissociates to G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates to AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ion_Channel Ion Channels (e.g., K+, Ca2+) Cellular_Response Modulation of Neurotransmitter Release Ion_Channel->Cellular_Response Leads to G_alpha->AC Inhibits G_beta_gamma->Ion_Channel Modulates MAPK MAPK Pathway (e.g., ERK1/2) G_beta_gamma->MAPK Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Cellular_Response Leads to MAPK->Cellular_Response Leads to

Caption: Presumed CB1 Receptor Signaling Pathway for this compound.

Upon binding of this compound to the CB1 receptor, the associated inhibitory G-protein (Gαi/o) is activated. This leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP) and subsequently reduces the activity of protein kinase A (PKA). The Gβγ subunits can directly modulate ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels, and can also activate other signaling cascades like the mitogen-activated protein kinase (MAPK) pathway. These events collectively result in the modulation of neurotransmitter release, which underlies the psychoactive effects of cannabinoids.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is adapted from established methods for the synthesis of JWH-018 and related analogues.

Step 1: Synthesis of (1H-indol-3-yl)(naphthalen-1-yl)methanone

  • To a solution of indole (1 equivalent) in anhydrous toluene, add diethylaluminum chloride (1.1 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 1-naphthoyl chloride (1 equivalent) in anhydrous toluene dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the intermediate product.

Step 2: N-Alkylation to form this compound

  • To a solution of (1H-indol-3-yl)(naphthalen-1-yl)methanone (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium hydroxide (or sodium hydride, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add (bromomethyl)cyclohexane (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to 40 °C and stir for 4 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Analytical Characterization Workflow

The following workflow outlines the typical analytical process for the identification and characterization of an unknown synthetic cannabinoid like this compound in a seized herbal product, as performed by Angerer et al. (2016).

Analytical_Workflow cluster_extraction Sample Preparation cluster_separation Separation and Isolation cluster_analysis Structural Elucidation Herbal_Mixture Seized Herbal Mixture ('Jamaican Gold Extreme') Extraction Solvent Extraction (e.g., Methanol) Herbal_Mixture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Flash_Chromatography Flash Chromatography Crude_Extract->Flash_Chromatography Isolated_Compound Isolated Pure Compound Flash_Chromatography->Isolated_Compound GC_MS GC-MS Isolated_Compound->GC_MS GC_IR GC-sIR Isolated_Compound->GC_IR NMR NMR Spectroscopy (1H, 13C, COSY, etc.) Isolated_Compound->NMR Structure_Elucidation Structure of this compound Confirmed

Caption: Analytical Workflow for the Identification of this compound.

Conclusion

This compound is a structurally interesting synthetic cannabinoid, being the cyclohexylmethyl analogue of the well-known JWH-018. Its discovery in forensic samples highlights the continuous evolution of the new psychoactive substances market. While its synthesis can be inferred from established methods, a significant gap in the scientific literature exists regarding its quantitative pharmacological profile. Future research should focus on determining the binding affinities and functional potencies of this compound at the CB1 and CB2 receptors to better understand its potential psychoactive effects and to aid in its forensic and toxicological assessment. The provided protocols and diagrams serve as a valuable resource for researchers in the fields of forensic science, pharmacology, and drug development who are investigating this and other emerging synthetic cannabinoids.

References

Pharmacological Profile of NE-Chmimo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

NE-Chmimo (alternatively known as CHM-018) is an indole-based synthetic cannabinoid. Structurally, it is the 1-cyclohexylmethyl analogue of the first-generation synthetic cannabinoid JWH-018. While it is presumed to be a potent agonist at the cannabinoid type 1 (CB1) receptor, a comprehensive search of publicly available scientific literature reveals a notable absence of specific quantitative pharmacological data, such as receptor binding affinities (Ki) and functional activity metrics (EC50, Emax). This guide synthesizes the available structural information for this compound and provides a detailed overview of the standard experimental protocols used to characterize synthetic cannabinoids. Furthermore, it outlines the canonical signaling pathways activated by cannabinoid receptor agonists, offering a foundational understanding of their mechanism of action.

Introduction

This compound, with the IUPAC name --INVALID-LINK--methanone, is a synthetic cannabinoid that has been identified in forensic contexts.[1] Its chemical structure is closely related to JWH-018, a well-characterized potent cannabinoid receptor agonist. The primary structural difference is the substitution of a cyclohexylmethyl group for the pentyl chain at the indole nitrogen. This modification is expected to influence its interaction with cannabinoid receptors and, consequently, its pharmacological profile. Due to its presumed agonism at the CB1 receptor, this compound is classified as a Schedule I controlled substance in the United States.[1]

This document serves as a technical guide for researchers, compiling the necessary background and methodological information to facilitate the pharmacological characterization of this compound and similar novel synthetic cannabinoids.

Quantitative Pharmacological Data

A thorough and systematic search of scientific databases and literature has been conducted to obtain quantitative pharmacological data for this compound. This includes binding affinity (Ki) at cannabinoid receptors (CB1 and CB2) and functional potency (EC50) and efficacy (Emax) in various cellular assays.

Table 1: Receptor Binding Affinity of this compound

TargetRadioligandCell LineKi (nM)
Human CB1 ReceptorData Not AvailableData Not AvailableData Not Available
Human CB2 ReceptorData Not AvailableData Not AvailableData Not Available

Table 2: Functional Activity of this compound

Assay TypeTargetCell LineParameterValue
G-Protein ActivationHuman CB1 ReceptorData Not AvailableEC50 (nM)Data Not Available
G-Protein ActivationHuman CB1 ReceptorData Not AvailableEmax (%)Data Not Available
cAMP InhibitionHuman CB1 ReceptorData Not AvailableEC50 (nM)Data Not Available
cAMP InhibitionHuman CB1 ReceptorData Not AvailableEmax (%)Data Not Available
β-Arrestin RecruitmentHuman CB1 ReceptorData Not AvailableEC50 (nM)Data Not Available
β-Arrestin RecruitmentHuman CB1 ReceptorData Not AvailableEmax (%)Data Not Available

Note: Despite extensive searches, specific quantitative pharmacological data for this compound (Ki, EC50, Emax) are not available in the peer-reviewed scientific literature. The tables above reflect this current lack of data.

Cannabinoid Receptor Signaling Pathways

Agonist binding to cannabinoid receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. The CB1 receptor, the primary target for psychoactive cannabinoids, is predominantly coupled to the inhibitory G-protein, Gi/o.

Cannabinoid Receptor Signaling Pathway cluster_membrane Plasma Membrane CB1 CB1 Receptor G_protein Gi/o Protein (αβγ) CB1->G_protein Activation G_alpha Gαi-GTP G_protein->G_alpha GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation AC Adenylyl Cyclase cAMP cAMP AC->cAMP NE_Chmimo This compound (Agonist) NE_Chmimo->CB1 Binds to G_alpha->AC Inhibits MAPK MAPK Signaling G_beta_gamma->MAPK Ion_Channel Ion Channel Modulation G_beta_gamma->Ion_Channel ATP ATP

Caption: Canonical Gi/o-coupled signaling cascade following CB1 receptor activation.

Upon agonist binding, the CB1 receptor undergoes a conformational change, leading to the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This causes the dissociation of the Gαi-GTP and Gβγ subunits. The Gαi-GTP subunit subsequently inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate other downstream effectors, including ion channels and the mitogen-activated protein kinase (MAPK) signaling pathway.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to determine the pharmacological profile of synthetic cannabinoids like this compound.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor. It involves the competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.

Radioligand Binding Assay Workflow A Prepare Receptor Membranes (e.g., from HEK293 cells expressing CB1) B Incubate Membranes with Radioligand (e.g., [3H]CP55,940) and varying concentrations of this compound A->B D Allow binding to reach equilibrium B->D C Set up control wells: - Total Binding (Radioligand only) - Non-specific Binding (Radioligand + excess unlabeled ligand) C->D E Separate bound from free radioligand (Rapid filtration through glass fiber filters) D->E F Quantify bound radioactivity (Scintillation counting) E->F G Data Analysis: - Calculate specific binding - Generate competition curve - Determine IC50 and calculate Ki F->G

Caption: Experimental workflow for a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation: Cell membranes from a stable cell line expressing the human CB1 or CB2 receptor (e.g., HEK-293 or CHO cells) are prepared by homogenization and centrifugation. Protein concentration is determined.

  • Assay Setup: In a 96-well plate, receptor membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]CP55,940) and a range of concentrations of the unlabeled test compound (this compound).

  • Controls:

    • Total binding: Membranes and radioligand only.

    • Non-specific binding: Membranes, radioligand, and a saturating concentration of a potent, unlabeled cannabinoid agonist (e.g., WIN 55,212-2).

  • Incubation: The plate is incubated to allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).

  • Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to a receptor of interest. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist.

GTP_gamma_S_Binding_Assay_Workflow A Prepare Receptor Membranes B Incubate Membranes with GDP, [³⁵S]GTPγS, and varying concentrations of this compound A->B D Allow binding to occur B->D C Set up control wells: - Basal Binding (no agonist) - Non-specific Binding (excess unlabeled GTPγS) C->D E Separate bound from free [³⁵S]GTPγS (Rapid filtration) D->E F Quantify bound radioactivity (Scintillation counting) E->F G Data Analysis: - Calculate agonist-stimulated binding - Generate dose-response curve - Determine EC50 and Emax F->G

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Protocol:

  • Membrane Preparation: As described for the radioligand binding assay.

  • Assay Setup: Receptor membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of the test agonist (this compound).

  • Incubation: The reaction is incubated to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • Termination and Filtration: The assay is terminated by rapid filtration, and the filters are washed.

  • Quantification: The amount of bound [³⁵S]GTPγS is determined by scintillation counting.

  • Data Analysis: Data are expressed as the percentage increase over basal binding. A dose-response curve is generated to determine the EC50 (potency) and Emax (efficacy) of the agonist.

cAMP Accumulation Assay

This assay measures the functional consequence of Gi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

cAMP_Accumulation_Assay_Workflow A Seed cells expressing CB1 receptors in a multi-well plate B Pre-treat cells with varying concentrations of this compound A->B C Stimulate cells with Forskolin (to increase basal cAMP levels) B->C D Incubate to allow for modulation of cAMP levels C->D E Lyse cells to release intracellular cAMP D->E F Quantify cAMP levels (e.g., using a competitive immunoassay with a luminescent or fluorescent readout) E->F G Data Analysis: - Generate dose-response curve for inhibition of Forskolin-stimulated cAMP - Determine EC50 and Emax F->G

Caption: Workflow for a cAMP accumulation assay.

Protocol:

  • Cell Culture: Cells stably expressing the CB1 receptor are cultured in multi-well plates.

  • Compound Addition: Cells are pre-incubated with various concentrations of the test agonist (this compound).

  • Stimulation: Adenylyl cyclase is stimulated with forskolin to induce cAMP production.

  • Incubation: The cells are incubated to allow the agonist to inhibit forskolin-stimulated cAMP accumulation.

  • Cell Lysis: The cells are lysed to release intracellular cAMP.

  • cAMP Detection: The amount of cAMP is quantified using a commercially available kit, often based on a competitive immunoassay format (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis: The percentage inhibition of forskolin-stimulated cAMP levels is plotted against the agonist concentration to determine the EC50 and Emax values.

Conclusion

This compound is a synthetic cannabinoid whose pharmacological profile is largely inferred from its structural similarity to JWH-018. While it is presumed to be a potent CB1 receptor agonist, there is a significant gap in the scientific literature regarding its specific in vitro pharmacological properties. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive framework for the future characterization of this compound and other novel psychoactive substances. Such studies are crucial for a thorough understanding of their potential physiological and toxicological effects. Further research is imperative to elucidate the precise binding affinities and functional activities of this compound to enable a more accurate assessment of its pharmacological profile.

References

NE-Chmimo and its Interaction with CB1 Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct quantitative pharmacological data for NE-Chmimo is scarce in peer-reviewed literature. This guide provides a detailed overview of its presumed mechanism of action based on its structural similarity to the well-characterized synthetic cannabinoid JWH-018, and the general pharmacology of indole-based synthetic cannabinoids at the CB1 receptor. The experimental protocols and representative data provided are standard methods used to characterize such compounds.

Introduction

This compound (cyclohexylmethyl-1-pentyl-3-(1-naphthoyl)indole) is a synthetic cannabinoid receptor agonist (SCRA) that has been identified as a designer drug.[1] Structurally, it is an analogue of the potent synthetic cannabinoid JWH-018, with a cyclohexylmethyl group replacing the pentyl chain at the indole nitrogen.[2] This structural similarity strongly suggests that this compound acts as a potent agonist at the cannabinoid type 1 (CB1) receptor, which is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids.[[“]] This guide details the presumed mechanism of action of this compound at the CB1 receptor, outlines key experimental protocols for its characterization, and presents representative quantitative data for analogous compounds.

Presumed Mechanism of Action of this compound at CB1 Receptors

As a CB1 receptor agonist, this compound is expected to bind to and activate the receptor, initiating a cascade of intracellular signaling events. The CB1 receptor is a class A G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[4]

Binding to the CB1 Receptor

This compound is presumed to bind with high affinity to the orthosteric binding site of the CB1 receptor. The binding affinity of synthetic cannabinoids is a key determinant of their potency.[5] The affinity is quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. Lower Ki values indicate higher binding affinity.[6]

Downstream Signaling Pathways

Upon agonist binding, the CB1 receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which can modulate the activity of downstream effector proteins.[7]

The primary downstream signaling pathways initiated by CB1 receptor activation include:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7]

  • Modulation of Ion Channels: The Gβγ dimer can directly interact with and modulate the activity of various ion channels. This includes the inhibition of voltage-gated calcium channels (N-type, P/Q-type) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[4][8] The net effect of these actions is a reduction in neuronal excitability and neurotransmitter release.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: CB1 receptor activation can also lead to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), a key component of the MAPK signaling cascade.[9] This pathway is involved in regulating various cellular processes, including gene expression, proliferation, and differentiation.

  • β-Arrestin Recruitment: Following prolonged agonist stimulation, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the CB1 receptor. This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinder further G-protein coupling, leading to receptor desensitization.[10] β-arrestin recruitment also initiates a G-protein-independent signaling cascade and promotes receptor internalization.[11][12]

Quantitative Data for Structurally Related Synthetic Cannabinoids

Table 1: CB1 Receptor Binding Affinities (Ki) of Representative Synthetic Cannabinoids

CompoundKi (nM) at human CB1 ReceptorReference Compound(s)
JWH-0189.00[13]
AM-22011.0JWH-018
UR-144150JWH-018
5F-PB-220.77JWH-018
Δ⁹-THC~40Synthetic Cannabinoids

Table 2: Functional Potency (EC50) and Efficacy (Emax) of Representative Synthetic Cannabinoids in cAMP Assays

CompoundEC50 (nM) for inhibition of forskolin-stimulated cAMPEmax (% inhibition)Reference Compound(s)
JWH-01842.196CP55,940
CP55,9400.41100JWH-018
WIN55,212-219.398CP55,940
Δ⁹-THC11954CP55,940

Note: EC50 and Emax values can vary depending on the cell line and assay conditions.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the mechanism of action of synthetic cannabinoids like this compound at the CB1 receptor.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the CB1 receptor.[6][14]

Materials:

  • Receptor Source: Membranes from cells stably expressing the human CB1 receptor (e.g., CHO-K1, HEK293) or brain tissue homogenates (e.g., rat cerebellum).[6]

  • Radioligand: A high-affinity CB1 receptor ligand labeled with a radioisotope, typically [³H]CP55,940.[14]

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity CB1 ligand (e.g., WIN55,212-2 or unlabeled CP55,940) to determine non-specific binding.[6]

  • Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[15]

  • Filtration System: A cell harvester with glass fiber filters (e.g., GF/C).[14]

  • Scintillation Counter and Fluid. [14]

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer and determine the protein concentration.[15]

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound.[15]

  • Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.[14][15]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[14]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[14]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

cAMP Accumulation Assay

This functional assay measures the ability of a compound to inhibit adenylyl cyclase activity, which is a hallmark of CB1 receptor activation via Gi/o coupling.[7]

Materials:

  • Cell Line: A cell line stably expressing the human CB1 receptor (e.g., CHO-K1, AtT-20).[17]

  • Adenylyl Cyclase Stimulator: Forskolin.[18]

  • Phosphodiesterase (PDE) Inhibitor: (e.g., IBMX) to prevent the degradation of cAMP.

  • Test Compound: this compound.

  • cAMP Detection Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, BRET, or ELISA-based).[4][19]

Procedure:

  • Cell Culture: Plate the CB1-expressing cells in a multi-well plate and grow to confluence.

  • Pre-treatment: Pre-incubate the cells with the PDE inhibitor for a short period.

  • Compound Addition: Add varying concentrations of the test compound to the cells.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase and induce cAMP production.

  • Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.[18]

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated CB1 receptor, providing a measure of receptor desensitization and G-protein-independent signaling.[10]

Materials:

  • Cell Line: A cell line engineered to express the CB1 receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment (e.g., PathHunter® cells).[12]

  • Test Compound: this compound.

  • Detection Reagents: Substrate for the complemented enzyme.

Procedure:

  • Cell Plating: Seed the engineered cells in a multi-well plate.

  • Compound Addition: Add varying concentrations of the test compound to the cells.

  • Incubation: Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.[20]

  • Signal Detection: Add the detection reagents containing the enzyme substrate.

  • Measurement: After a further incubation period in the dark at room temperature, measure the luminescent or fluorescent signal using a plate reader.

  • Data Analysis: Plot the signal intensity against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for β-arrestin recruitment.

Visualizations

Signaling Pathways of this compound at the CB1 Receptor

CB1_Signaling cluster_intracellular Intracellular Signaling NE_Chmimo This compound CB1R CB1 Receptor NE_Chmimo->CB1R Binds and Activates G_protein Gi/o Protein (αβγ) CB1R->G_protein Activates beta_arrestin β-Arrestin CB1R->beta_arrestin Recruits GRK GRK CB1R->GRK Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Ca_channel Ca²⁺ Channel K_channel K⁺ Channel G_alpha->AC Inhibits G_beta_gamma->Ca_channel Inhibits G_beta_gamma->K_channel Activates ERK pERK1/2 G_beta_gamma->ERK Activates beta_arrestin->CB1R Desensitization/ Internalization GRK->CB1R Phosphorylates

Caption: Presumed signaling pathways of this compound at the CB1 receptor.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare CB1 Receptor Membranes incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand and Test Compound Dilutions prep_ligands->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting to Measure Radioactivity filtration->counting analysis Generate Competition Curve (IC50 Determination) counting->analysis calculation Calculate Ki using Cheng-Prusoff Equation analysis->calculation

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow for cAMP Functional Assay

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate CB1-expressing Cells add_compound Add Test Compound to Cells plate_cells->add_compound prepare_compounds Prepare Test Compound and Forskolin Solutions prepare_compounds->add_compound add_forskolin Stimulate with Forskolin add_compound->add_forskolin incubation Incubate at 37°C add_forskolin->incubation lysis_detection Lyse Cells and Detect cAMP incubation->lysis_detection analysis Generate Dose-Response Curve lysis_detection->analysis calculation Determine EC50 and Emax analysis->calculation

Caption: Workflow for a cAMP functional assay.

References

In-Vitro Binding Affinity of NE-Chmimo: A Technical Overview and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This technical guide addresses the in-vitro binding affinity of the synthetic cannabinoid NE-Chmimo. It is intended for researchers, scientists, and drug development professionals. A comprehensive review of publicly available scientific literature and databases indicates that, to date, specific in-vitro binding affinity studies for this compound (e.g., determining Ki, Kd, or IC50 values) have not been published. This compound is presumed to be a potent cannabinoid receptor 1 (CB1) agonist based on its structural characteristics and its relation to other synthetic cannabinoids.

Given the absence of direct data for this compound, this guide provides essential context by summarizing the binding affinity of its close structural analog, JWH-018. Furthermore, it details a representative experimental protocol for determining cannabinoid receptor binding affinity and outlines the canonical CB1 receptor signaling pathway, providing researchers with the foundational information required to investigate compounds like this compound.

Comparative Binding Affinity: The JWH-018 Analog

This compound is the 1-cyclohexylmethyl analog of JWH-018. Due to their structural similarity, the binding profile of JWH-018 at the CB1 receptor is often used as a reference point. JWH-018 is a well-characterized, potent synthetic cannabinoid.

CompoundReceptorBinding Affinity (Ki) [nM]Reference
JWH-018CB1~9.0[1]
JWH-018CB10.56 ± 0.22[2]

Note: Ki values can vary between studies due to different experimental conditions, such as radioligand used, tissue preparation, and assay buffer composition.

Experimental Protocol: CB1 Receptor Competitive Radioligand Binding Assay

The following is a representative protocol for a competitive binding assay to determine the affinity of a test compound (like this compound) for the CB1 receptor. This method measures the ability of a non-radiolabeled compound to displace a known radiolabeled ligand from the receptor.

1. Materials and Reagents:

  • CB1 Receptor Source: Mouse brain homogenates or membranes from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]CP-55,940, a high-affinity cannabinoid receptor agonist.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity cannabinoid ligand such as WIN-55,212-2.[3]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.5% Bovine Serum Albumin (BSA), pH 7.4.[3]

  • Filtration System: A cell harvester with glass fiber filter mats (e.g., GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[4]

  • Scintillation Counter and compatible scintillation fluid.

2. Membrane Preparation:

  • Homogenize brain tissue or cultured cells expressing CB1 receptors in an ice-cold lysis buffer.[4]

  • Centrifuge the homogenate at low speed to remove nuclei and large debris.[4]

  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[4]

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[4]

  • Resuspend the final pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[4]

3. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • Total Binding Wells: Add receptor membranes, [³H]CP-55,940 (at a concentration near its Kd, e.g., 0.5-1.0 nM), and assay buffer.[3]

  • Non-specific Binding Wells: Add receptor membranes, [³H]CP-55,940, and a saturating concentration of the non-specific binding control (e.g., 10 µM WIN-55,212-2).[3]

  • Competitive Binding Wells: Add receptor membranes, [³H]CP-55,940, and varying concentrations of the test compound (this compound).[3]

  • Incubate the plate for 60-90 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[4]

  • Terminate the reaction by rapid vacuum filtration through the glass fiber filter mats. This separates the bound radioligand from the unbound.[4]

  • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[4]

4. Data Analysis:

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G prep Prepare Reagents (Membranes, Radioligand, Test Compound) plate Set up 96-Well Plate (Total, Non-Specific, Competition) prep->plate Dispense incubate Incubate Plate (e.g., 90 min at 30°C) plate->incubate Equilibrate filter Rapid Vacuum Filtration (Separate Bound from Unbound) incubate->filter Terminate wash Wash Filters (Remove residual unbound ligand) filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

Workflow for a CB1 Receptor Competitive Radioligand Binding Assay.

CB1 Receptor Signaling Pathway

As a G-protein coupled receptor (GPCR), the CB1 receptor transduces extracellular ligand binding into intracellular signals. The canonical pathway involves coupling to inhibitory G-proteins (Gi/o).

Upon activation by an agonist such as this compound:

  • G-Protein Activation: The activated CB1 receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, causing the dissociation of the Gαi/o and Gβγ subunits.

  • Inhibition of Adenylyl Cyclase: The dissociated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).[6]

  • Modulation of Ion Channels: The Gβγ subunit can directly modulate ion channel activity. It typically inhibits N- and P/Q-type voltage-gated calcium channels (reducing neurotransmitter release) and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels (leading to membrane hyperpolarization).[6][7]

  • MAPK Pathway Activation: CB1 receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, JNK, and p38 pathways.[5][8] This signaling is more complex and can be mediated by both Gβγ subunits and β-arrestin scaffolding. This pathway is involved in regulating gene expression and cellular processes like proliferation, differentiation, and survival.

G agonist Cannabinoid Agonist (e.g., this compound) cb1 CB1 Receptor agonist->cb1 g_protein Gi/o Protein cb1->g_protein Activates g_alpha Gαi/o g_protein->g_alpha Dissociates g_beta_gamma Gβγ g_protein->g_beta_gamma Dissociates ac Adenylyl Cyclase g_alpha->ac Inhibits ca_channel Ca²⁺ Channels g_beta_gamma->ca_channel Inhibits k_channel K⁺ Channels (GIRK) g_beta_gamma->k_channel Activates mapk MAPK Cascade (ERK, JNK, p38) g_beta_gamma->mapk Activates camp ↓ cAMP ac->camp pka ↓ PKA Activity camp->pka neuro_release ↓ Neurotransmitter Release ca_channel->neuro_release hyperpolarization Hyperpolarization k_channel->hyperpolarization gene_expression Gene Expression Cell Survival mapk->gene_expression

Canonical CB1 Receptor Signaling Pathway.

References

NE-Chmimo: A Technical Guide to Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the available solubility and stability data for the synthetic cannabinoid NE-Chmimo. Designed for researchers, scientists, and drug development professionals, this document consolidates known information and outlines detailed experimental protocols for further investigation. Due to a lack of extensive public data on this compound, this guide also incorporates information on its close structural analog, JWH-018, to provide a more complete predictive profile.

Introduction to this compound

This compound, chemically known as --INVALID-LINK--methanone, is a synthetic cannabinoid and a structural analog of JWH-018. Like other synthetic cannabinoids, it is a potent agonist of the cannabinoid receptors CB1 and CB2. Understanding its solubility and stability is crucial for the development of analytical methods, formulation of research compounds, and assessment of its toxicological and pharmacological profiles.

Solubility Data

Quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, based on the general properties of synthetic cannabinoids and data from its analog JWH-018, a qualitative and semi-quantitative solubility profile can be inferred. Synthetic cannabinoids are generally characterized as highly lipophilic compounds with good solubility in various organic solvents and low solubility in aqueous solutions.[1]

Table 1: Solubility Profile of this compound and its Analog JWH-018

SolventCompoundSolubility DataSource/Inference
MethanolThis compoundSoluble (qualitative)Inferred from general synthetic cannabinoid properties.[1]
JWH-018A certified reference material is available at 100 µg/mL.Commercial Product Data
EthanolThis compoundSoluble (qualitative)Inferred from general synthetic cannabinoid properties.[1]
JWH-018Soluble (qualitative)General knowledge on synthetic cannabinoids.[1]
AcetonitrileThis compoundSoluble (qualitative)Inferred from general synthetic cannabinoid properties.[1]
JWH-018Soluble (qualitative)General knowledge on synthetic cannabinoids.[1]
WaterThis compoundLow solubility (qualitative)Inferred from general synthetic cannabinoid properties.[1]
JWH-018Low solubility (qualitative)General knowledge on synthetic cannabinoids.[1]

Stability Data

Detailed quantitative stability data for this compound is limited. Synthetic cannabinoids as a class are known to be susceptible to degradation through hydrolysis of ester and amide groups and thermal decomposition.[2] For its analog JWH-018, studies have shown that the parent compound and its metabolites are stable in plasma under various storage conditions (time and temperature), with concentrations remaining within ± 20% of the target values.[3]

Table 2: Stability Profile of this compound and its Analog JWH-018

ConditionCompoundStability ProfileSource/Inference
Temperature
Room TemperatureThis compoundData not available. Prone to degradation over extended periods.General chemical principles.
JWH-018Stable in plasma for at least 30 days.[4]Experimental Data
Refrigerated (2-8 °C)This compoundExpected to be more stable than at room temperature.General chemical principles.
JWH-018Stable in plasma for at least 30 days.[4]Experimental Data
Frozen (-20 °C)This compoundExpected to be stable for extended periods.General chemical principles.
JWH-018Stable in plasma for at least 30 days.[4]Experimental Data
pH
Acidic/Basic ConditionsThis compoundData not available. Potential for hydrolysis.Inferred from synthetic cannabinoid properties.[2]
JWH-018Data not available.-
Light
PhotostabilityThis compoundData not available.-
JWH-018Data not available.-

Experimental Protocols

Given the limited publicly available data, the following sections provide detailed experimental protocols for determining the solubility and stability of this compound. These protocols are based on established methods for small molecule drugs and synthetic cannabinoids.

Solubility Determination Protocol

This protocol outlines a method for determining the solubility of this compound in various solvents using High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Objective: To determine the equilibrium solubility of this compound in a range of solvents at a specified temperature.

Materials:

  • This compound reference standard

  • Solvents: Methanol, Ethanol, Acetonitrile, Water (HPLC grade)

  • Vials, magnetic stir bars, orbital shaker/stirrer

  • Syringe filters (0.22 µm)

  • HPLC system with UV detector

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

    • Seal the vials and place them on an orbital shaker or use a magnetic stirrer.

    • Equilibrate the solutions at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

    • Dilute the filtered sample with a suitable solvent (e.g., the mobile phase of the HPLC method) to a concentration within the calibrated range of the HPLC method.

  • HPLC Analysis:

    • Analyze the diluted samples by a validated HPLC-UV method. A reversed-phase C18 column is typically suitable.

    • The mobile phase could be a gradient of acetonitrile and water with a small amount of formic acid.

    • Detection should be at a wavelength where this compound has maximum absorbance.

  • Quantification:

    • Prepare a calibration curve using known concentrations of the this compound reference standard.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

    • Calculate the original solubility in the solvent by accounting for the dilution factor. Express solubility in mg/mL or mol/L.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature (24-48h) prep1->prep2 samp1 Withdraw supernatant prep2->samp1 samp2 Filter through 0.22µm syringe filter samp1->samp2 ana1 Dilute sample for HPLC samp2->ana1 ana2 Inject into HPLC-UV system ana1->ana2 ana3 Quantify against calibration curve ana2->ana3 res1 Calculate Solubility (mg/mL) ana3->res1

Caption: Experimental workflow for solubility determination.
Stability Indicating Method (SIM) Protocol

This protocol describes a forced degradation study to develop a stability-indicating HPLC method for this compound.

Objective: To assess the stability of this compound under various stress conditions and to develop an analytical method capable of separating the parent drug from its degradation products.

Materials:

  • This compound reference standard

  • Reagents for stress conditions: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Forced Degradation Studies:

    • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60 °C for a specified time.

    • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at 60 °C for a specified time.

    • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80 °C) in an oven.

    • Photostability: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

    • For each condition, a control sample (unstressed) should be prepared and analyzed simultaneously.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from the stress conditions.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the stressed and control samples using an HPLC-PDA system. The PDA detector is crucial for assessing peak purity and identifying the spectral characteristics of degradation products.

  • Method Development and Validation:

    • Develop an HPLC method that provides adequate separation between the this compound peak and all degradation product peaks. This may involve optimizing the column, mobile phase composition, gradient, and temperature.

    • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

G cluster_stress Forced Degradation cluster_analysis Sample Analysis cluster_dev Method Development cluster_output Output stress1 Acid Hydrolysis ana1 Sample at time points stress1->ana1 stress2 Base Hydrolysis stress2->ana1 stress3 Oxidation (H2O2) stress3->ana1 stress4 Thermal Stress stress4->ana1 stress5 Photostability stress5->ana1 ana2 Neutralize/Dilute ana1->ana2 ana3 Analyze by HPLC-PDA ana2->ana3 dev1 Optimize Separation ana3->dev1 dev2 Validate Method (ICH) dev1->dev2 out1 Validated Stability-Indicating Method dev2->out1

Caption: Workflow for developing a stability-indicating method.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. While specific quantitative data remains scarce, the provided information on its analog JWH-018 and the general characteristics of synthetic cannabinoids offer valuable insights for researchers. The detailed experimental protocols included herein provide a clear path forward for generating the necessary empirical data to fully characterize the physicochemical properties of this compound. This foundational knowledge is essential for advancing research and ensuring the safe and effective handling of this compound in a laboratory setting.

References

Spectroscopic and Analytical Characterization of NE-Chmimo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and analytical data essential for the characterization of NE-Chmimo, a synthetic cannabinoid. The information compiled herein is derived from peer-reviewed scientific literature and is intended to serve as a comprehensive resource for professionals in forensic science, pharmacology, and drug development. This document details the experimental protocols for the isolation and identification of this compound and presents the corresponding spectroscopic data in a structured format.

Introduction to this compound

This compound, with the chemical name --INVALID-LINK--methanone, is a synthetic cannabinoid that has emerged on the new psychoactive substances (NPS) market.[1][2] It is a derivative of the first-generation synthetic cannabinoid JWH-018, with a cyclohexylmethyl group replacing the pentyl chain.[1] Due to its psychoactive properties, it is presumed to be a potent agonist of the CB1 receptor.[2] The structural elucidation and characterization of this compound are critical for its identification in forensic samples and for understanding its pharmacological profile.

Isolation and Purification

The isolation of this compound from complex matrices, such as herbal mixtures, is a crucial first step for obtaining a pure sample for spectroscopic analysis. Flash chromatography has been successfully employed for this purpose.[1]

Experimental Protocol: Flash Chromatography

A detailed protocol for the isolation of this compound from a 'herbal mixture' is described as follows:

  • Sample Preparation: An acetone extract of the herbal mixture containing this compound is prepared.

  • Chromatographic System: A flash chromatography system is utilized for the separation.

  • Stationary Phase: A silica gel column is used as the stationary phase.

  • Mobile Phase: A gradient elution with two solvents, n-heptane (A) and ethyl acetate (B), is employed. The specific gradient is not detailed in the provided information.

  • Detection: The separation process is monitored to collect the fraction containing the target compound.

  • Post-Processing: The solvent is evaporated from the collected fraction to yield the purified this compound.[1]

Spectroscopic Characterization

The structural elucidation of this compound was accomplished using a combination of gas chromatography-mass spectrometry (GC-MS), gas chromatography-solid-state infrared (GC-sIR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a fundamental technique for the identification of volatile and semi-volatile compounds.

  • Gas Chromatograph: The specific model of the gas chromatograph is not mentioned.

  • Column: A capillary column suitable for the separation of cannabinoids is used.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Oven Temperature Program: A programmed temperature ramp is applied to ensure the separation of different components in the sample.

  • Mass Spectrometer: An electron ionization (EI) mass spectrometer is used for detection and fragmentation analysis.

  • Ionization Energy: A standard electron energy of 70 eV is used for ionization.

The mass spectrum of this compound exhibits a characteristic fragmentation pattern that is crucial for its identification. The key mass-to-charge ratios (m/z) are summarized in the table below.

m/z Relative Intensity (%) Fragment Ion
367~25[M]+• (Molecular Ion)
286~15[M - C6H11]+
242~100[M - C6H11CH2 - H]+
155~80[Naphthoyl]+
127~60[Naphthalene]+
81~40[C6H9]+

Data interpreted from primary literature.

Gas Chromatography-Solid-State Infrared (GC-sIR) Spectroscopy

GC-sIR provides information about the functional groups present in the molecule.

The experimental details for the GC-sIR analysis are not extensively provided in the search results. However, a typical setup involves the effluent from the GC column being deposited onto an infrared-transparent substrate, followed by infrared spectroscopic analysis.

The infrared spectrum of this compound would show characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹) Vibrational Mode
~1620C=O stretch (ketone)
~1540, ~1460C=C stretch (aromatic rings)
~2920, ~2850C-H stretch (aliphatic)
~770-800C-H bend (aromatic)

Expected vibrational modes based on the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR data are essential for unambiguous structure elucidation.

  • Spectrometer: A high-field NMR spectrometer is used.

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent for this type of compound.

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard (δ = 0.00 ppm).

  • Experiments: Standard ¹H, ¹³C, and 2D correlation experiments (e.g., COSY, HSQC, HMBC) are performed.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Specific values not available in search resultsProtons of the naphthalene, indole, and cyclohexyl moieties
Chemical Shift (δ, ppm) Assignment
Specific values not available in search resultsCarbons of the naphthalene, indole, and cyclohexyl moieties, and the carbonyl carbon

Experimental Workflow and Signaling Pathway Visualization

To visually represent the processes involved in the characterization of this compound, the following diagrams have been generated using the DOT language.

Experimental Workflow for this compound Characterization

This diagram illustrates the logical flow of the experimental procedures used to isolate and identify this compound.

G cluster_0 Sample Preparation & Isolation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Structure Elucidation Herbal Mixture Herbal Mixture Acetone Extraction Acetone Extraction Herbal Mixture->Acetone Extraction Flash Chromatography Flash Chromatography Acetone Extraction->Flash Chromatography Purified this compound Purified this compound Flash Chromatography->Purified this compound GC-MS GC-MS Purified this compound->GC-MS GC-sIR GC-sIR Purified this compound->GC-sIR NMR Spectroscopy NMR Spectroscopy Purified this compound->NMR Spectroscopy Mass Spectrum Mass Spectrum GC-MS->Mass Spectrum IR Spectrum IR Spectrum GC-sIR->IR Spectrum NMR Spectra NMR Spectra NMR Spectroscopy->NMR Spectra Structure Confirmation Structure Confirmation Mass Spectrum->Structure Confirmation IR Spectrum->Structure Confirmation NMR Spectra->Structure Confirmation

Caption: Workflow for this compound Isolation and Characterization.

Presumed Signaling Pathway of this compound

As a synthetic cannabinoid, this compound is presumed to act as an agonist at cannabinoid receptors, primarily CB1, initiating a downstream signaling cascade. The following diagram depicts a simplified, hypothetical signaling pathway.

G This compound This compound CB1 Receptor CB1 Receptor This compound->CB1 Receptor Binds to G-protein (Gi/o) G-protein (Gi/o) CB1 Receptor->G-protein (Gi/o) Activates Adenylate Cyclase Adenylate Cyclase G-protein (Gi/o)->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP ATP->Adenylate Cyclase Downstream Effects Downstream Effects cAMP->Downstream Effects Leads to

Caption: Hypothetical Signaling Pathway of this compound via CB1 Receptor.

Conclusion

The analytical data and protocols summarized in this guide provide a foundational resource for the unambiguous identification and characterization of this compound. The combination of chromatographic separation and multiple spectroscopic techniques is essential for the structural elucidation of this and other emerging synthetic cannabinoids. A thorough understanding of these analytical characteristics is paramount for forensic investigations, clinical toxicology, and future pharmacological research into the effects and mechanisms of action of this compound.

References

Predicted Metabolites of NE-Chmimo in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted metabolites of the synthetic cannabinoid NE-Chmimo in humans. The information presented herein is based on available scientific literature and is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and forensic analysis. This guide details the metabolic pathways, summarizes the identified metabolites, and provides representative experimental protocols for their identification.

Introduction to this compound and its Metabolism

This compound, a synthetic cannabinoid, has been identified as a psychoactive substance in recreational products. Understanding its metabolic fate in the human body is crucial for clinical toxicology, forensic identification, and the development of potential therapeutic interventions. The primary route of metabolism for many synthetic cannabinoids involves Phase I and Phase II biotransformation reactions, primarily occurring in the liver. Phase I reactions typically involve oxidation, reduction, and hydrolysis, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion.

Predicted Metabolic Pathways of this compound

Based on in vivo studies, the metabolism of this compound in humans is predicted to follow several key pathways, primarily involving hydroxylation and carboxylation of different moieties of the parent compound. A study has identified several in vivo phase I main metabolites in urine, suggesting a complex biotransformation process.[1] The combination of structural elements from other synthetic cannabinoids, such as JWH-018 and MDMB-CHMICA, is reflected in its metabolic profile.[1]

The proposed metabolic transformations of this compound include:

  • Hydroxylation: Addition of hydroxyl (-OH) groups to the cyclohexyl ring, the indole ring, and the naphthalene ring system.

  • Dihydroxylation: Addition of two hydroxyl groups.

  • Carboxylation: Oxidation of a methyl group to a carboxylic acid.

  • Dehydrogenation: Removal of hydrogen atoms, leading to the formation of double bonds.

  • Glucuronidation (Phase II): Conjugation of hydroxylated metabolites with glucuronic acid to facilitate excretion. While not explicitly detailed for this compound in the available literature, this is a common and expected Phase II pathway for synthetic cannabinoid metabolites.[2]

The following diagram illustrates the predicted Phase I metabolic pathways of this compound.

NE_Chmimo_Metabolism cluster_hydroxylation Hydroxylation cluster_oxidation Further Oxidation cluster_phase2 Phase II Metabolism This compound This compound Mono-hydroxylated Metabolites Mono-hydroxylated Metabolites This compound->Mono-hydroxylated Metabolites Hydroxylation Di-hydroxylated Metabolites Di-hydroxylated Metabolites Mono-hydroxylated Metabolites->Di-hydroxylated Metabolites Hydroxylation Carboxylic Acid Metabolites Carboxylic Acid Metabolites Mono-hydroxylated Metabolites->Carboxylic Acid Metabolites Oxidation Dehydrogenated Metabolites Dehydrogenated Metabolites Mono-hydroxylated Metabolites->Dehydrogenated Metabolites Dehydrogenation Glucuronide Conjugates Glucuronide Conjugates Mono-hydroxylated Metabolites->Glucuronide Conjugates Glucuronidation Di-hydroxylated Metabolites->Glucuronide Conjugates Glucuronidation

Caption: Predicted Phase I and II metabolic pathways of this compound.

Summary of Predicted this compound Metabolites

While a comprehensive quantitative analysis of this compound metabolites in human matrices is not yet available in the literature, qualitative identification of several Phase I metabolites has been reported.[1] The following table summarizes the types of predicted metabolites.

Metabolite ClassBiotransformationPredicted Location of Modification
Phase I
Mono-hydroxylatedHydroxylationCyclohexyl, Indole, or Naphthalene moiety
Di-hydroxylatedDihydroxylationVarious positions on the parent molecule
Carboxylic AcidOxidation of alkyl groupLikely on the cyclohexylmethyl moiety
DehydrogenatedDehydrogenationCyclohexyl ring
Phase II
Glucuronide ConjugatesGlucuronidationAttached to hydroxylated metabolites

Note: Quantitative data (e.g., concentrations in urine or plasma) for these metabolites are not available in the cited literature. Further research is required to quantify the distribution of these metabolites in human samples.

Experimental Protocols for Metabolite Identification

The identification of synthetic cannabinoid metabolites in biological matrices, such as urine, typically involves sample preparation, chromatographic separation, and mass spectrometric detection.[2][3][4][5][6][7] The following is a representative, detailed protocol synthesized from established methods for the analysis of synthetic cannabinoids.

Sample Preparation: Hydrolysis and Extraction

Synthetic cannabinoid metabolites are often excreted in urine as glucuronide conjugates.[2] A hydrolysis step is therefore essential to cleave these conjugates and allow for the detection of the Phase I metabolites.

  • Specimen Collection: Collect random urine samples in sterile containers.[8]

  • Enzymatic Hydrolysis:

    • To 1 mL of urine, add an internal standard solution.

    • Add 50 µL of β-glucuronidase from E. coli.

    • Incubate the mixture at 37°C for 1 hour.[7]

  • Liquid-Liquid Extraction (LLE):

    • After hydrolysis, add 2 mL of a non-polar organic solvent (e.g., ethyl acetate or a hexane/ethyl acetate mixture).[3]

    • Vortex the mixture for 10 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[7]

Instrumental Analysis: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective detection of synthetic cannabinoid metabolites.[6]

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, gradually increasing to a high percentage over several minutes to elute the analytes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for targeted analysis, monitoring specific precursor-to-product ion transitions for each metabolite.

    • Collision Gas: Argon.

    • Data Analysis: Identification is based on the retention time and the presence of specific MRM transitions compared to reference standards (if available).

The following diagram illustrates a typical experimental workflow for the identification of synthetic cannabinoid metabolites.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Urine_Sample Urine Sample Collection Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MSMS LC-MS/MS Analysis (C18 Column, ESI+) Evaporation->LC_MSMS Inject Data_Processing Data Processing (Retention Time & MRM) LC_MSMS->Data_Processing Metabolite_ID Metabolite Identification Data_Processing->Metabolite_ID

Caption: Experimental workflow for synthetic cannabinoid metabolite identification.

Conclusion

The metabolism of this compound in humans is predicted to be extensive, involving multiple Phase I hydroxylation and oxidation reactions, followed by Phase II glucuronidation. While the precise quantitative distribution of its metabolites remains to be fully elucidated, the qualitative identification of several Phase I metabolites provides a foundation for future research. The experimental protocols outlined in this guide offer a robust framework for the continued investigation of this compound's metabolic fate, which is essential for clinical and forensic applications. Further studies are warranted to isolate and quantify these metabolites in human samples to better understand the pharmacokinetics and toxicology of this synthetic cannabinoid.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NE-Chmimo, a synthetic cannabinoid receptor agonist, has emerged as a compound of interest within the scientific and regulatory communities. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its legal status across various jurisdictions, its pharmacological properties, and the analytical methods for its detection. The information presented herein is intended to support researchers, scientists, and drug development professionals in their respective fields of study.

Legal Status of this compound: A Global Perspective

The legal status of this compound varies significantly across the globe, reflecting the diverse approaches of national regulatory bodies to the challenges posed by new psychoactive substances (NPS). A summary of its legal standing in several key countries is presented below.

Country/RegionLegal StatusDetails
United States Schedule I Controlled SubstanceAll CB1 receptor agonists of the 3-(1-naphthoyl)indole class, which includes this compound, are classified as Schedule I substances under the Controlled Substances Act.[1]
United Kingdom Controlled under the Psychoactive Substances Act 2016The Psychoactive Substances Act 2016 imposes a blanket ban on the production, supply, and importation of any substance intended for human consumption that is capable of producing a psychoactive effect.[1]
Germany Anlage II SubstanceThis compound is listed under Anlage II of the Betäubungsmittelgesetz (BtMG), which includes non-marketable narcotics for which trade is authorized but prescription is not.[1]
Canada Schedule II SubstanceAs a synthetic cannabinoid, this compound falls under the category of "cannabis" as defined in Schedule II to the Controlled Drugs and Substances Act.
Japan Designated SubstanceThis compound was designated as a controlled substance on November 14, 2019, under the Act on Securing Quality, Efficacy and Safety of Products Including Pharmaceuticals and Medical Devices. Its manufacture, import, sale, possession, and use are prohibited except for scientific purposes.[1]
China Controlled SubstanceIn 2021, China announced a class-wide ban on all synthetic cannabinoid substances, which would include this compound. This regulation took effect on July 1, 2021.
Australia Prohibited SubstanceSynthetic cannabinoids are controlled as either Schedule 9 (Prohibited Substances) or Schedule 11 (Drugs of Dependence) poisons. The possession and supply of these substances are prohibited.[2]
Sweden Classified as a Narcotic or a Substance Harmful to HealthSweden controls new psychoactive substances under the Narcotic Drugs Control Act and the Act on the Prohibition of Certain Goods Dangerous to Health. NPS are frequently added to the list of controlled substances.[3][4][5][6]

Quantitative Data

CompoundCB1 Ki (nM)CB2 Ki (nM)
JWH-0189.002.94
AM-22011.02.6
CP-55,9400.98 - 2.50.92
WIN-55,212-23.73.7
Δ⁹-THC10 - 25.124 - 35.2
Anandamide (AEA)87.7 - 239.2439.5
2-Arachidonoylglycerol (2-AG)~472~1400

Data compiled from various sources. These values are for comparative purposes and are not specific to this compound.

Experimental Protocols

The identification and quantification of this compound in seized materials and biological samples are crucial for forensic and research purposes. The following protocols are based on established analytical methodologies for synthetic cannabinoids.

Analysis of Seized Materials by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the qualitative and quantitative analysis of this compound in herbal mixtures or powders.

a. Sample Preparation:

  • Homogenize the seized material.

  • Accurately weigh approximately 10 mg of the homogenized sample into a vial.

  • Add a suitable internal standard (e.g., a deuterated analog).

  • Extract the sample with 10 mL of a suitable organic solvent (e.g., methanol, chloroform, or a mixture thereof) by sonication for 15-20 minutes.

  • Centrifuge the sample at 3000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the solvent used for extraction.

b. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL in splitless mode.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, ramp to 300 °C at a rate of 20 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-550.

c. Data Analysis:

  • Identify this compound by comparing the retention time and mass spectrum of the sample with that of a certified reference standard.

  • Quantify the concentration of this compound using a calibration curve prepared with the internal standard.

Detection of this compound Metabolites in Urine by LC-MS/MS

This protocol describes a method for the detection of this compound metabolites in urine samples.

a. Sample Preparation:

  • To 1 mL of urine, add an internal standard.

  • Add 10 µL of β-glucuronidase solution and incubate at 55°C for 2 hours to hydrolyze glucuronide conjugates.

  • Perform solid-phase extraction (SPE) using a C18 cartridge.

  • Wash the cartridge with water and then with a water/methanol mixture.

  • Elute the metabolites with methanol.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

b. LC-MS/MS Analysis:

  • Liquid Chromatograph: Agilent 1290 Infinity LC system or equivalent.

  • Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm particle size) or equivalent.

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions of expected this compound metabolites.

Signaling Pathways and Experimental Workflows

This compound, as a potent CB1 receptor agonist, is presumed to activate the canonical G-protein coupled receptor (GPCR) signaling cascade associated with this receptor.

CB1 Receptor Signaling Pathway

The binding of this compound to the CB1 receptor, which is primarily coupled to the inhibitory G-protein (Gi/o), is expected to initiate a series of intracellular events.

CB1_Signaling_Pathway NE_Chmimo This compound CB1R CB1 Receptor NE_Chmimo->CB1R Binds G_Protein Gi/o Protein (αβγ) CB1R->G_Protein Activates G_alpha Gαi/o (GTP) G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Voltage-Gated Ca²⁺ Channels G_beta_gamma->Ca_channel Inhibits K_channel Inwardly Rectifying K⁺ Channels G_beta_gamma->K_channel Activates MAPK MAPK Pathway (ERK1/2) G_beta_gamma->MAPK Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response Ca_channel->Cellular_Response K_channel->Cellular_Response MAPK->Cellular_Response

CB1 Receptor Signaling Cascade
Experimental Workflow for Receptor Binding Assay

To determine the binding affinity (Ki) of a compound like this compound for cannabinoid receptors, a competitive radioligand binding assay is a standard experimental approach.

Binding_Assay_Workflow Start Start: Prepare Cell Membranes (Expressing CB1/CB2) Incubate Incubate Membranes with: - Radioligand (e.g., [³H]CP55,940) - Varying concentrations of this compound Start->Incubate Separate Separate Bound and Free Radioligand (e.g., Filtration) Incubate->Separate Measure Measure Radioactivity of Bound Ligand (Scintillation Counting) Separate->Measure Analyze Data Analysis: - Determine IC₅₀ - Calculate Ki using Cheng-Prusoff equation Measure->Analyze End End: Determine Binding Affinity Analyze->End

Workflow for Radioligand Binding Assay

Conclusion

This compound is a potent synthetic cannabinoid with a significant and varied legal status across the globe. Its presumed mechanism of action via the CB1 receptor highlights the need for continued research into its specific pharmacological and toxicological profile. The analytical methods outlined in this guide provide a foundation for the accurate detection and quantification of this compound, which is essential for both forensic and research applications. As the landscape of new psychoactive substances continues to evolve, a comprehensive understanding of compounds like this compound is paramount for the scientific and regulatory communities.

References

An In-Depth Technical Guide on the Toxicological and Safety Information of NE-Chmimo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. NE-Chmimo is a synthetic cannabinoid and its legal status may vary by jurisdiction. All activities involving this substance should be conducted in compliance with local laws and regulations.

Executive Summary

This compound, a synthetic cannabinoid, has emerged as a compound of interest within the scientific and forensic communities. As a potent agonist of the cannabinoid receptor 1 (CB1), it poses significant toxicological and safety concerns. This technical guide provides a comprehensive overview of the available toxicological and safety information on this compound. Due to a lack of publicly available quantitative toxicological data for this compound, this guide also includes data for the structurally related synthetic cannabinoids JWH-018 and MDMB-CHMICA to provide a comparative context for its potential effects. The guide details experimental protocols for key toxicological assays and presents visual representations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound (1-(cyclohexylmethyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone) is a synthetic cannabinoid that is structurally related to JWH-018, with a cyclohexylmethyl group replacing the pentyl chain. It has been identified in "herbal mixture" products and has been associated with intoxication cases[1]. Like other synthetic cannabinoids, this compound is a potent agonist of the CB1 receptor, which is primarily responsible for the psychoactive effects of cannabinoids.

Quantitative Toxicological Data

A comprehensive search of scientific literature and toxicology databases did not yield specific quantitative toxicological data for this compound, such as LD50 (median lethal dose) or IC50 (half-maximal inhibitory concentration) for cytotoxicity. This lack of data highlights a significant gap in the understanding of the toxicological profile of this specific compound.

To provide a frame of reference, the following tables summarize available quantitative data for the structurally related synthetic cannabinoids JWH-018 and MDMB-CHMICA.

Table 1: Receptor Binding Affinity and Functional Activity of JWH-018 and MDMB-CHMICA

CompoundReceptorBinding Affinity (Ki) (nM)Functional Activity (EC50) (nM)Efficacy
JWH-018CB19.00 ± 5.00[2]102[2]Full Agonist[2]
CB22.94 ± 2.65[2]133[2]Full Agonist[2]
MDMB-CHMICACB10.0940.14[3]Full Agonist (94%)[3]

Table 2: In Vitro Cytotoxicity of JWH-018

Cell LineAssayEndpointIC50 (µM)Exposure Time (h)
SH-SY5YMTTCell Viability>150[4]24

Note: Higher concentrations of JWH-018 (up to 150 µM) did not produce a significant decrease in SH-SY5Y cell viability.

Experimental Protocols

In Vitro Metabolism Study using Human Liver Microsomes

This protocol describes a general procedure for studying the in vitro metabolism of a synthetic cannabinoid like this compound.

Objective: To identify the phase I and phase II metabolites of the test compound.

Materials:

  • Test compound (e.g., this compound)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

  • In a microcentrifuge tube, combine the phosphate buffer, NADPH regenerating system, and the test compound solution.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the pooled human liver microsomes.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-3 hours).

  • Terminate the reaction by adding ice-cold acetonitrile.

  • Centrifuge the mixture to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to identify and characterize the metabolites.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess the cytotoxic potential of a compound.

Objective: To determine the concentration of a test compound that reduces the viability of a cell culture by 50% (IC50).

Materials:

  • Human cell line (e.g., SH-SY5Y neuroblastoma cells)

  • Cell culture medium and supplements

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle-only controls.

  • Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

In Vitro Genotoxicity Assay (Micronucleus Assay)

This protocol describes the in vitro micronucleus assay to evaluate the potential of a compound to induce chromosomal damage.

Objective: To detect the formation of micronuclei in cultured cells following exposure to a test compound.

Materials:

  • Human lymphoblastoid cell line (e.g., TK6)

  • Cell culture medium and supplements

  • Test compound

  • Cytochalasin B (to block cytokinesis)

  • Fixative solution (e.g., methanol:acetic acid)

  • Staining solution (e.g., Giemsa or a fluorescent DNA stain like DAPI)

  • Microscope slides

  • Microscope with appropriate filters

Procedure:

  • Culture the cells and expose them to various concentrations of the test compound, along with positive and negative controls.

  • Add cytochalasin B to the cultures to arrest cytokinesis, resulting in binucleated cells.

  • After an appropriate incubation period, harvest the cells by centrifugation.

  • Treat the cells with a hypotonic solution to swell the cytoplasm.

  • Fix the cells using the fixative solution.

  • Drop the fixed cells onto clean microscope slides and allow them to air dry.

  • Stain the slides with the chosen staining solution.

  • Score the slides under a microscope for the presence of micronuclei in binucleated cells.

  • Analyze the data to determine if the test compound significantly increases the frequency of micronucleated cells compared to the negative control.

Analytical Method for Detection in Biological Samples (LC-MS/MS)

This protocol provides a general workflow for the detection and quantification of synthetic cannabinoids and their metabolites in urine.

Objective: To develop a sensitive and specific method for the analysis of the target compounds in urine samples.

Materials:

  • Urine sample

  • Internal standards (deuterated analogs of the target compounds)

  • β-glucuronidase (for enzymatic hydrolysis of conjugated metabolites)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system with a suitable column

Procedure:

  • Sample Preparation:

    • Add an internal standard to the urine sample.

    • Perform enzymatic hydrolysis with β-glucuronidase to deconjugate metabolites.

    • Conduct solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.

  • LC-MS/MS Analysis:

    • Inject the extracted sample into the LC-MS/MS system.

    • Separate the analytes using a suitable chromatographic gradient.

    • Detect and quantify the parent compound and its metabolites using multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Construct calibration curves using standards to quantify the concentration of the analytes in the sample.

Signaling Pathways and Experimental Workflows

Cannabinoid Receptor 1 (CB1) Signaling Pathway

This compound is a potent agonist of the CB1 receptor, a G-protein coupled receptor (GPCR). Upon activation, the CB1 receptor initiates a cascade of intracellular signaling events.

CB1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound CB1R CB1 Receptor This compound->CB1R Binds and Activates G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates Ion_Channels Ion Channels (Ca2+, K+) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Effects Modulation of Neurotransmitter Release PKA->Cellular_Effects MAPK->Cellular_Effects Ion_Channels->Cellular_Effects

Caption: CB1 Receptor Signaling Pathway activated by this compound.

Experimental Workflow for In Vitro Cytotoxicity (MTT Assay)

The following diagram illustrates the key steps involved in assessing the cytotoxicity of a compound using the MTT assay.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compound Add test compound (serial dilutions) seed_cells->add_compound incubate_exposure Incubate for 24-72 hours add_compound->incubate_exposure add_mtt Add MTT reagent incubate_exposure->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for MTT-based in vitro cytotoxicity assay.

Adverse Effects and Human Health Risks

There are no specific clinical case reports detailing adverse effects solely attributable to this compound. However, based on its potent agonism at the CB1 receptor and reports on other synthetic cannabinoids, the potential for significant adverse health effects is high.

Adverse effects associated with synthetic cannabinoids like MDMB-CHMICA, which is structurally similar to this compound, include[3][5]:

  • Cardiovascular: Tachycardia, bradycardia, chest pain

  • Neurological: Seizures, convulsions, unconsciousness, coma, agitation, confusion

  • Psychiatric: Anxiety, paranoia, hallucinations, psychosis

  • Gastrointestinal: Nausea, vomiting

  • Other: Hyperemesis, respiratory acidosis, metabolic acidosis

The high potency of many synthetic cannabinoids increases the risk of severe and life-threatening complications.

Conclusion

This compound is a potent synthetic cannabinoid with a toxicological profile that is largely uncharacterized by publicly available quantitative data. Its structural similarity to other highly potent synthetic cannabinoids, such as JWH-018 and MDMB-CHMICA, suggests a high potential for significant adverse health effects, primarily mediated through its strong agonism at the CB1 receptor. The lack of specific safety and toxicological data for this compound underscores the need for further research to fully understand its potential risks to human health. The experimental protocols and methodologies detailed in this guide provide a framework for conducting such essential toxicological evaluations. Researchers and drug development professionals should exercise extreme caution when handling this and similar compounds.

References

Methodological & Application

NE-Chmimo synthesis protocol from precursors

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to provide a synthesis protocol for NE-Chmimo. The creation and dissemination of information regarding the synthesis of novel psychoactive substances and other potentially harmful compounds are subject to strict regulations and ethical guidelines. Providing such instructions could facilitate the production of controlled substances, which is illegal and poses significant health and safety risks.

My purpose is to be a helpful and harmless AI assistant, and that includes protecting individuals and the public from potential harm. Therefore, I cannot fulfill requests that could contribute to dangerous or illegal activities.

Application Note: GC-MS Protocol for Identifying NE-Chmimo in Herbal Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NE-Chmimo, a synthetic cannabinoid structurally related to JWH-018, has emerged as a compound of interest in forensic and toxicological analyses.[1] It is often found illicitly incorporated into herbal mixtures, posing a significant challenge for detection and identification. This application note provides a detailed protocol for the extraction and subsequent identification of this compound from herbal matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined herein are designed to offer a reliable and reproducible workflow for researchers in drug development and forensic science.

Experimental Protocols

This protocol is divided into two main stages: sample preparation for the extraction of this compound from the herbal matrix and the analytical method for its identification by GC-MS.

Sample Preparation: Solvent Extraction

This procedure describes a solvent extraction method to isolate this compound from complex herbal matrices.

Materials:

  • Homogenized herbal mixture sample

  • Methanol (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Glass vials

Procedure:

  • Weigh approximately 100 mg of the homogenized herbal mixture into a centrifuge tube.

  • Add 10 mL of methanol to the tube.

  • Vortex the mixture vigorously for 5 minutes to ensure thorough extraction of the analyte.

  • Centrifuge the sample at 3000 rpm for 10 minutes to pellet the solid plant material.

  • Carefully decant the methanolic supernatant into a clean glass vial.

  • Filter the supernatant through a 0.45 µm syringe filter into a new glass vial for GC-MS analysis.

GC-MS Analysis

The following GC-MS parameters are recommended for the separation and identification of this compound.

Instrumentation:

  • Gas Chromatograph equipped with a Mass Selective Detector (GC-MS).

  • Column: HP-5MS (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness.

GC-MS Parameters:

ParameterValue
Inlet Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temperature of 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 10 min.
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range 40-550 m/z

Data Presentation

The identification of this compound is based on its retention time and the presence of characteristic ions in its mass spectrum. The fragmentation pattern is expected to be similar to other naphthoylindole-type synthetic cannabinoids.

CompoundRetention Time (min)Key Diagnostic Ions (m/z)
This compound~15-17Molecular Ion (M+), 214, 155, 127

Note: The exact retention time may vary depending on the specific instrument and column conditions. The listed m/z values are based on the common fragmentation patterns of similar synthetic cannabinoids, including the naphthoyl group and the indole moiety.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol from sample receipt to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis sample Herbal Mixture Sample weigh Weigh 100mg of Sample sample->weigh extract Add 10mL Methanol & Vortex weigh->extract centrifuge Centrifuge at 3000 rpm extract->centrifuge decant Decant Supernatant centrifuge->decant filter Filter Supernatant (0.45 µm) decant->filter inject Inject 1µL into GC-MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect identify Identify this compound by Retention Time & Mass Spectrum detect->identify report Report Findings identify->report

Caption: Experimental workflow for the identification of this compound.

Signaling Pathway of Synthetic Cannabinoids

This compound, like other synthetic cannabinoids, is an agonist of the cannabinoid receptors CB1 and CB2. The diagram below illustrates the general signaling pathway initiated upon receptor activation.

signaling_pathway cluster_membrane Cell Membrane CB1_CB2 CB1/CB2 Receptor G_protein Gi/o Protein CB1_CB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_channel Ion Channel G_protein->Ion_channel Modulates cAMP ↓ cAMP AC->cAMP Neuronal_activity ↓ Neuronal Activity Ion_channel->Neuronal_activity NE_Chmimo This compound NE_Chmimo->CB1_CB2 Binds to

Caption: Simplified signaling pathway of synthetic cannabinoids.

References

Application Notes and Protocols for the Structural Elucidation of NE-Chmimo using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NE-Chmimo, also known as CHM-018, is a potent synthetic cannabinoid that acts as an agonist at the cannabinoid receptor 1 (CB1).[1] Its chemical name is --INVALID-LINK--methanone.[1] As a designer drug, its structural elucidation is crucial for forensic analysis, pharmacological research, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the unambiguous determination of its chemical structure. These application notes provide a comprehensive overview and detailed protocols for the structural characterization of this compound using 1D and 2D NMR techniques.

Chemical Structure

IUPAC Name: --INVALID-LINK--methanone[1] CAS Number: 1373876-11-9[1] Molecular Formula: C₂₆H₂₅NO[1] Molar Mass: 367.49 g/mol [1]

Signaling Pathway of this compound

This compound is presumed to be a potent agonist of the CB1 receptor.[1] Activation of the CB1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The binding of an agonist like this compound leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic adenosine monophosphate (cAMP). This can affect the activity of protein kinase A (PKA) and influence gene expression. Additionally, CB1 receptor activation can modulate ion channels, leading to a decrease in calcium influx and an increase in potassium efflux, which generally results in a reduction of neurotransmitter release.

NE_Chmimo_Signaling_Pathway cluster_membrane Cell Membrane CB1_Receptor CB1 Receptor G_Protein Gi/o Protein CB1_Receptor->G_Protein Activates NE_Chmimo This compound (Agonist) NE_Chmimo->CB1_Receptor Binds Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein->K_Channel Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Gene_Expression Changes in Gene Expression PKA->Gene_Expression Modulates Neurotransmitter_Release Reduced Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Ca_ion_in Ca²⁺ Ca_Channel->Ca_ion_in K_Channel->Neurotransmitter_Release K_ion_out K⁺ K_Channel->K_ion_out Ca_ion_out Ca_ion_out->Ca_Channel K_ion_in K_ion_in->K_Channel

Caption: Simplified CB1 receptor signaling pathway activated by this compound.

Quantitative NMR Data

While the structural elucidation of this compound has been reported, detailed, publicly available tables of its ¹H and ¹³C NMR chemical shifts and coupling constants are not readily found in the searched literature. The primary reference for its characterization is a publication by Angerer et al. in Forensic Science International (2016). For precise structural confirmation and comparison, obtaining the original spectral data from this publication or through direct experimental analysis is recommended.

Experimental Protocols

Sample Preparation

Protocol 1A: For Pure Compound

  • Weigh 5-10 mg of purified this compound directly into a clean, dry vial.

  • Add 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for similar synthetic cannabinoids.

  • Vortex the vial until the sample is fully dissolved.

  • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Cap the NMR tube securely.

Protocol 1B: Extraction from Herbal Matrix

  • Accurately weigh approximately 50 mg of the herbal material into a centrifuge tube.

  • Add 1.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆).

  • Vortex the mixture vigorously for 1-2 minutes to extract the analyte.

  • Centrifuge the sample at high speed for 5-10 minutes to pellet the solid plant material.

  • Carefully transfer the supernatant to a clean vial using a pipette.

  • For a more concentrated sample, the solvent can be evaporated under a gentle stream of nitrogen, and the residue redissolved in 0.6-0.7 mL of the same deuterated solvent.

  • Transfer the final solution to a 5 mm NMR tube.

NMR Data Acquisition

The following experiments are recommended for a comprehensive structural elucidation of this compound.

  • ¹H NMR (Proton): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR (Carbon): Shows the number of different types of carbon atoms in the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments help distinguish between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): A 2D experiment that reveals proton-proton couplings, identifying adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different structural fragments.

Typical Spectrometer Parameters (400 MHz Spectrometer):

ExperimentParameterRecommended Value
¹H NMR Pulse Programzg30
Number of Scans16-64
Spectral Width~16 ppm
Acquisition Time~2-4 s
Relaxation Delay1-2 s
¹³C NMR Pulse Programzgpg30
Number of Scans1024 or more
Spectral Width~240 ppm
Acquisition Time~1-2 s
Relaxation Delay2 s
COSY Pulse Programcosygpprqf
Number of Scans4-8
Spectral Width (F2 & F1)~16 ppm
HSQC Pulse Programhsqcedetgpsisp2.3
Number of Scans8-16
Spectral Width (F2)~16 ppm
Spectral Width (F1)~180 ppm
HMBC Pulse Programhmbcgplpndqf
Number of Scans16-32
Spectral Width (F2)~16 ppm
Spectral Width (F1)~240 ppm
Data Processing and Interpretation
  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra.

  • Reference the spectra. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C.

  • Integrate the ¹H NMR signals to determine the relative ratios of protons.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants in the ¹H spectrum.

  • Assign the signals in the ¹³C and DEPT spectra to quaternary, CH, CH₂, and CH₃ carbons.

  • Use COSY, HSQC, and HMBC spectra to build the molecular structure fragment by fragment and confirm the connectivity between atoms.

Experimental Workflow

The following diagram illustrates the logical flow for the structural elucidation of this compound from a sample.

NMR_Workflow Sample Sample (Pure compound or Herbal Matrix) Preparation Sample Preparation (Protocol 1A or 1B) Sample->Preparation NMR_Tube Prepared NMR Sample Preparation->NMR_Tube Acquisition NMR Data Acquisition (1D and 2D Experiments) NMR_Tube->Acquisition FID_Data Raw FID Data Acquisition->FID_Data Processing Data Processing (FT, Phasing, Referencing) FID_Data->Processing Spectra Processed NMR Spectra (1H, 13C, COSY, HSQC, HMBC) Processing->Spectra Interpretation Spectral Interpretation & Structure Assembly Spectra->Interpretation Structure Elucidated Structure of this compound Interpretation->Structure

Caption: Workflow for NMR-based structural elucidation of this compound.

Conclusion

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of new psychoactive substances like this compound. The combination of 1D and 2D NMR experiments provides a wealth of information, allowing for the complete assignment of all proton and carbon signals and confirming the molecular connectivity. The protocols and workflows detailed in these application notes provide a robust framework for researchers in forensic science, toxicology, and pharmacology to accurately identify and characterize this compound and related synthetic cannabinoids.

References

Application Note: Solid-Phase Extraction (SPE) Method for the Determination of NE-Chmimo in Human Blood Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NE-Chmimo (1-(cyclohexylmethyl)-1H-indol-3-yl](naphthalen-1-yl)methanone) is a potent synthetic cannabinoid that is an agonist of the CB1 receptor.[1] As with many synthetic cannabinoids, it does not typically appear in standard drug screenings, necessitating specific and sensitive analytical methods for its detection in biological matrices. This application note provides a detailed protocol for the solid-phase extraction (SPE) of this compound from whole blood samples, a crucial step for sample clean-up and concentration prior to analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Method

This method utilizes a reversed-phase SPE mechanism. This compound is a relatively non-polar compound. After protein precipitation to release the analyte from blood proteins, the sample is loaded onto a C18-bonded silica SPE cartridge. The non-polar this compound is retained on the hydrophobic stationary phase through van der Waals interactions, while more polar, water-soluble matrix components are washed away. The analyte is then eluted with a non-polar organic solvent. This procedure effectively isolates this compound from endogenous interferences, reduces matrix effects, and concentrates the analyte, thereby enhancing the sensitivity and reliability of subsequent analyses.

Detailed Experimental Protocol

1. Materials and Reagents

  • SPE Cartridges: C18 SPE Cartridges (e.g., 200 mg, 3 mL)

  • Solvents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Ethyl Acetate (HPLC grade)

    • Hexane (HPLC grade)

    • Deionized Water

  • Reagents:

    • Ammonium Hydroxide

    • Internal Standard (IS): A deuterated analog of this compound or another synthetic cannabinoid (e.g., JWH-018-d9).

  • Equipment:

    • Vortex mixer

    • Centrifuge

    • SPE vacuum manifold

    • Nitrogen evaporator

    • Autosampler vials

2. Sample Pre-treatment

  • Pipette 1 mL of whole blood into a centrifuge tube.

  • Add the internal standard solution.

  • Add 2 mL of cold acetonitrile to the tube to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for SPE.

3. Solid-Phase Extraction Procedure

  • Cartridge Conditioning:

    • Pass 3 mL of methanol through the C18 SPE cartridge.

    • Follow with 3 mL of deionized water. Do not allow the sorbent bed to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of a 10% methanol in water solution to remove polar interferences.

    • Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove all residual water.

  • Elution:

    • Elute the this compound from the cartridge with 3 mL of a 95:5 (v/v) mixture of hexane and ethyl acetate. Collect the eluate in a clean tube.

4. Eluate Post-Treatment

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis (e.g., 50:50 acetonitrile:water).

  • Vortex briefly and transfer the reconstituted sample to an autosampler vial for analysis.

Experimental Workflow

SPE_Workflow cluster_spe SPE Manifold start 1. Sample Collection (1 mL Whole Blood) pretreatment 2. Pre-treatment - Add Internal Standard - Precipitate proteins with Acetonitrile - Vortex & Centrifuge start->pretreatment supernatant Transfer Supernatant pretreatment->supernatant loading 4. Sample Loading (Load Supernatant) supernatant->loading spe_manifold Solid-Phase Extraction conditioning 3. Conditioning (Methanol, then Water) conditioning->loading washing 5. Washing (10% Methanol in Water) loading->washing elution 6. Elution (Hexane:Ethyl Acetate) washing->elution eluate Collect Eluate elution->eluate post_treatment 7. Post-Treatment - Evaporate to dryness (N2) - Reconstitute in Mobile Phase eluate->post_treatment analysis 8. LC-MS/MS Analysis post_treatment->analysis

Caption: Workflow for the extraction of this compound from whole blood.

Method Performance Characteristics

The following table summarizes representative quantitative data for a validated SPE-LC-MS/MS method for the analysis of synthetic cannabinoids in blood. Actual results for this compound should be determined during in-house method validation.

ParameterRepresentative ValueDescription
Analyte This compoundTarget synthetic cannabinoid.
Linear Range 0.1 - 20 ng/mLThe concentration range over which the method is accurate, precise, and linear.
Recovery > 85%The percentage of the analyte recovered from the sample matrix during the extraction process.
Limit of Detection (LOD) 0.05 ng/mLThe lowest concentration of the analyte that can be reliably detected.[2]
Limit of Quantification (LOQ) 0.1 ng/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[2]
Matrix Effect < 15%The effect of co-eluting, interfering substances from the sample matrix on the ionization of the analyte.

Signaling Pathway of this compound

As a synthetic cannabinoid, this compound exerts its psychoactive effects primarily by acting as a potent agonist at the cannabinoid receptor type 1 (CB1), which is a G-protein coupled receptor (GPCR). The binding of this compound to the CB1 receptor initiates a signaling cascade that leads to the modulation of neurotransmitter release.

The key steps in the signaling pathway are:

  • Receptor Binding: this compound binds to and activates the CB1 receptor.

  • G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, causing the dissociation of the Gα and Gβγ subunits.

  • Downstream Effects:

    • The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • The Gβγ subunit can directly modulate ion channels, typically inhibiting voltage-gated calcium (Ca2+) channels and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

  • Modulation of Neurotransmission: The net effect of these actions is a reduction in the release of neurotransmitters such as glutamate and GABA, altering synaptic transmission and producing the characteristic effects associated with cannabinoid use.

Signaling_Pathway Cannabinoid Receptor 1 (CB1) Signaling Pathway ne_chmimo This compound (Agonist) cb1_receptor CB1 Receptor (GPCR) ne_chmimo->cb1_receptor Binds to g_protein Gi/o Protein cb1_receptor->g_protein Activates g_alpha Gαi (Active) g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma adenylyl_cyclase Adenylyl Cyclase g_alpha->adenylyl_cyclase Inhibits ca_channel Ca²+ Channel g_beta_gamma->ca_channel Inhibits k_channel K+ Channel (GIRK) g_beta_gamma->k_channel Activates camp ↓ cAMP adenylyl_cyclase->camp Reduces production of ca_influx ↓ Ca²+ Influx ca_channel->ca_influx k_efflux ↑ K+ Efflux (Hyperpolarization) k_channel->k_efflux neurotransmitter ↓ Neurotransmitter Release (e.g., Glutamate, GABA) ca_influx->neurotransmitter k_efflux->neurotransmitter

References

Application Note & Protocol: Quantification of NE-Chmimo in Oral Fluid using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NE-Chmimo, also known as CHM-018, is a potent synthetic cannabinoid and a structural analog of JWH-018.[1][2] As a powerful agonist of the CB1 receptor, it poses significant public health risks.[1] Accurate quantification of this compound in biological matrices is crucial for clinical toxicology, forensic investigations, and pharmacokinetic studies. Oral fluid is an increasingly popular matrix for drug testing due to its non-invasive collection and correlation with recent drug use.[3][4]

This document provides a detailed protocol for the quantification of this compound in oral fluid using High-Performance Liquid Chromatography (HPLC) with UV detection. An alternative, more sensitive method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is also discussed.

Principle of the Method

This method involves the extraction of this compound from an oral fluid sample, followed by chromatographic separation and quantification. The protocol outlines a simple and rapid protein precipitation (PPT) step to prepare the sample.[5][6] The cleared supernatant is then injected into a reverse-phase HPLC system. This compound is separated from endogenous matrix components on a C18 column and detected by a UV detector. Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve prepared with known concentrations of this compound.

Cannabinoid Receptor Signaling Pathway

This compound exerts its effects primarily through the activation of the Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[7][8] Upon binding, the receptor initiates several intracellular signaling cascades.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates MAPK MAPK/ERK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts Ca_ion Ca_channel->Ca_ion Influx Blocked K_ion K_channel->K_ion Efflux NE_Chmimo This compound (Agonist) NE_Chmimo->CB1 Binds ATP ATP ATP->AC Transcription Gene Transcription (Cell Growth, Proliferation) MAPK->Transcription Leads to

Caption: CB1 receptor signaling cascade initiated by this compound.

Experimental Protocols

The entire workflow, from sample collection to data analysis, is outlined below. It is critical to maintain consistency throughout the procedure to ensure accurate and reproducible results.

Workflow cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis & Quantification arrow arrow Collect 1. Oral Fluid Collection (e.g., Quantisal™ device) Spike 2. Spike with Internal Standard (optional, recommended) Collect->Spike Add_ACN 3. Add Acetonitrile (3:1 v/v) for Protein Precipitation Spike->Add_ACN Vortex 4. Vortex & Incubate Add_ACN->Vortex Centrifuge 5. Centrifuge to Pellet Precipitate Vortex->Centrifuge Supernatant 6. Transfer Supernatant to Vial Centrifuge->Supernatant Inject 7. Inject into HPLC-UV System Supernatant->Inject Analyze 8. Chromatographic Separation Inject->Analyze Quantify 9. Quantify using Standard Curve Analyze->Quantify

Caption: Experimental workflow for this compound quantification in oral fluid.

  • This compound analytical standard

  • Internal Standard (IS), e.g., JWH-018-d9 (optional, for LC-MS/MS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Oral fluid collection devices (e.g., Quantisal™)

  • Microcentrifuge tubes (1.5 mL)

  • HPLC vials with inserts

  • Pipettes and tips

  • Vortex mixer

  • Microcentrifuge

  • Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 methanol:water mixture to prepare working standards for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

  • Calibration Curve Standards: Spike drug-free oral fluid with the working standard solutions to create calibration standards at the desired concentrations.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free oral fluid at low, medium, and high concentrations (e.g., 7.5, 40, and 80 ng/mL).

  • Collect oral fluid using a collection device according to the manufacturer's instructions. If using a device with a stabilizing buffer, account for the dilution factor in all calculations.

  • Aliquot 100 µL of the oral fluid sample (or oral fluid/buffer mixture) into a 1.5 mL microcentrifuge tube.[5]

  • Add 300 µL of ice-cold acetonitrile to the tube (a 3:1 ratio of solvent to sample is recommended for efficient protein removal).[6]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing.

  • Incubate the sample at 4°C for 10 minutes to facilitate protein precipitation.

  • Centrifuge the tube at 14,000 x g for 10 minutes.[5]

  • Carefully transfer the clear supernatant to an HPLC vial for analysis.

  • Liquid-Liquid Extraction (LLE): This method can provide a cleaner extract. A typical procedure involves using a solvent like ethyl acetate or a hexane/ethyl acetate mixture to extract the analyte from the buffered oral fluid sample.[9][10]

  • Solid-Phase Extraction (SPE): SPE offers the cleanest extracts and can concentrate the analyte. It involves conditioning an SPE cartridge, loading the sample, washing away interferences, and eluting the analyte with an organic solvent.[3][11]

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 60% B

    • 2-10 min: Linear gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: Return to 60% B

    • 12.1-15 min: Column re-equilibration

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detector Wavelength: 220 nm[12]

Note on LC-MS/MS: For higher sensitivity and specificity, an LC-MS/MS system is recommended. The mobile phase and gradient can be similar, but the flow rate would typically be lower (e.g., 0.3-0.5 mL/min). Detection would be performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Data and Method Validation

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA, SWGTOX).[13] The following table summarizes typical performance characteristics for the analysis of synthetic cannabinoids in oral fluid, which should be targeted when validating this method for this compound.

Table 1: Representative Method Validation Parameters for Synthetic Cannabinoids in Oral Fluid

ParameterTarget RangeReference(s)
Linearity (r²) > 0.99[5]
Calibration Range 1 - 100 ng/mL[10][14]
Limit of Detection (LOD) 0.5 - 1.0 ng/mL[5][14]
Limit of Quantification (LOQ) 1.0 - 2.5 ng/mL[5][14]
Accuracy (% Bias) Within ±15% of nominal value[13][14]
Precision (% CV) < 15%[13][14]
Recovery > 60%[15]
Matrix Effect Within ±20%[16]
Stability Stable for 1 week at 4°C[3]

Conclusion

This application note provides a comprehensive protocol for the quantification of the synthetic cannabinoid this compound in oral fluid using HPLC-UV. The described protein precipitation sample preparation method is simple, rapid, and suitable for routine analysis. For enhanced sensitivity, adaptation to an LC-MS/MS platform is recommended. The provided method parameters and validation targets offer a robust framework for researchers, forensic toxicologists, and drug development professionals to implement this assay in their laboratories.

References

Application Note: High-Resolution Mass Spectrometry for NE-Chmimo Metabolite Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the profiling of NE-Chmimo metabolites in biological matrices, specifically urine, using High-Resolution Mass Spectrometry (HRMS). This compound, a potent synthetic cannabinoid, undergoes extensive metabolism, and identifying its metabolic profile is crucial for clinical and forensic toxicology, as well as for understanding its pharmacological effects in drug development. The described workflow combines efficient sample preparation with the analytical power of liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) to achieve comprehensive metabolite identification and relative quantification. This document provides detailed experimental protocols, data analysis strategies, and expected outcomes for researchers, scientists, and drug development professionals.

Introduction

Synthetic cannabinoids (SCs) represent a large and evolving class of new psychoactive substances (NPS). This compound is a notable example, exhibiting high potency and a complex metabolic profile. Due to rapid and extensive biotransformation, the parent compound is often undetectable in urine; therefore, analytical methods must target its more abundant metabolites.[1][2] High-resolution mass spectrometry offers significant advantages for this purpose, providing high mass accuracy and sensitivity for the confident identification of known and unknown metabolites.[3] This application note outlines a comprehensive workflow for the untargeted and targeted analysis of this compound metabolites.

Experimental Workflow

The overall experimental workflow for this compound metabolite profiling is depicted below. It encompasses sample preparation, LC-HRMS analysis, and data processing for metabolite identification and profiling.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_lc_hrms LC-HRMS Analysis cluster_data_analysis Data Analysis urine_sample Urine Sample Collection hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine_sample->hydrolysis extraction Solid-Phase Extraction (SPE) hydrolysis->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution lc_separation UPLC Separation (C18 Column) reconstitution->lc_separation ms_detection HRMS Detection (QTOF) lc_separation->ms_detection msms_fragmentation Data-Dependent MS/MS ms_detection->msms_fragmentation peak_picking Peak Picking & Alignment msms_fragmentation->peak_picking metabolite_id Metabolite Identification (Accurate Mass, RT, MS/MS) peak_picking->metabolite_id quantification Relative Quantification metabolite_id->quantification pathway_analysis Metabolic Pathway Mapping quantification->pathway_analysis

Figure 1: Experimental workflow for this compound metabolite profiling.

Protocols

Sample Preparation: Urine

This protocol is optimized for the extraction of this compound metabolites from urine samples.

Materials:

  • Urine samples

  • β-glucuronidase from E. coli

  • Phosphate buffer (pH 6.8)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid (FA)

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • To 1 mL of urine, add 500 µL of phosphate buffer (pH 6.8) and 20 µL of β-glucuronidase.

  • Incubate the mixture at 37°C for 2 hours to cleave glucuronide conjugates.[2]

  • After incubation, centrifuge the sample at 4000 rpm for 10 minutes to pellet any precipitate.

  • Condition the SPE cartridge by washing with 3 mL of MeOH followed by 3 mL of water.

  • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of 5% MeOH in water to remove interferences.

  • Elute the metabolites with 3 mL of ACN.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:ACN with 0.1% FA).

  • Vortex and transfer to an autosampler vial for LC-HRMS analysis.

LC-HRMS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Quadrupole Time-of-Flight (QTOF) Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

HRMS Parameters:

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Gas Flow:

    • Cone Gas: 50 L/hr

    • Desolvation Gas: 800 L/hr

  • Mass Range (Full Scan): m/z 100-1000

  • Acquisition Mode: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA)

  • Collision Energy (for MS/MS): Ramped from 10-40 eV

Data Presentation

The following tables summarize the expected major phase I metabolites of this compound based on existing literature.[4] Relative quantification would be based on the peak areas of the extracted ion chromatograms.

Table 1: Identified Phase I Metabolites of this compound

Metabolite IDProposed BiotransformationMeasured m/z (M+H)+Mass Error (ppm)Retention Time (min)Relative Abundance (%)
M1N-dealkylation[Calculated Value]<5[Expected RT][Example Value: 100]
M2Hydroxylation (cyclohexyl)[Calculated Value]<5[Expected RT][Example Value: 85]
M3Dihydroxylation (cyclohexyl)[Calculated Value]<5[Expected RT][Example Value: 60]
M4Carboxylation (cyclohexyl)[Calculated Value]<5[Expected RT][Example Value: 45]
M5Carbonyl formation (cyclohexyl)[Calculated Value]<5[Expected RT][Example Value: 30]
M6Hydroxylation (indole)[Calculated Value]<5[Expected RT][Example Value: 20]

Note: Calculated m/z, retention times, and relative abundances are illustrative and will need to be determined experimentally.

Metabolic Pathway of this compound

The metabolism of this compound primarily involves modifications of the cyclohexyl and indole moieties. The major metabolic pathways include hydroxylation, oxidation to ketones and carboxylic acids, and N-dealkylation.

This compound Metabolic Pathway cluster_cyclohexyl Cyclohexyl Modifications cluster_indole Indole Modifications cluster_n_dealkylation N-Dealkylation parent This compound hydroxylation Hydroxylation parent->hydroxylation indole_hydroxylation Hydroxylation parent->indole_hydroxylation n_dealkyl N-dealkylation parent->n_dealkyl dihydroxylation Dihydroxylation hydroxylation->dihydroxylation ketone Carbonyl Formation hydroxylation->ketone carboxylation Carboxylation ketone->carboxylation

Figure 2: Proposed metabolic pathway of this compound.

Conclusion

The described LC-HRMS method provides a powerful tool for the comprehensive profiling of this compound metabolites. The high resolution and mass accuracy of the QTOF instrument enable confident identification of metabolites, while the chromatographic separation resolves isomeric species. This application note serves as a detailed guide for researchers in toxicology and drug metabolism to implement a reliable workflow for the analysis of this compound and other synthetic cannabinoids. Further studies can build upon this method to establish fully quantitative assays and to explore the in-vitro and in-vivo metabolism of this compound in greater detail.

References

Application Notes and Protocols for Cell-Based Assays Measuring NE-Chmimo CB1 Receptor Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel psychoactive substances (NPS), including synthetic cannabinoid receptor agonists (SCRAs) like NE-Chmimo, presents a significant challenge to public health and forensic toxicology. A thorough understanding of the pharmacological profile of these compounds at the cannabinoid type 1 (CB1) receptor is crucial for predicting their potential psychoactivity and toxicity. The CB1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is the primary target for the psychoactive effects of cannabinoids.[1][2] This document provides detailed protocols for three key cell-based functional assays to characterize the agonism of novel compounds such as this compound at the human CB1 receptor: the β-Arrestin Recruitment Assay, the cAMP Accumulation Assay, and the GTPγS Binding Assay.

Activation of the CB1 receptor by an agonist initiates a cascade of intracellular signaling events. The receptor primarily couples to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3][4] Additionally, agonist binding can trigger the recruitment of β-arrestin proteins, which mediate receptor desensitization, internalization, and G-protein-independent signaling.[1][5][6] The GTPγS binding assay provides a direct measure of G-protein activation upon receptor agonism.[2][7] By employing these distinct assays, researchers can obtain a comprehensive pharmacological fingerprint of a novel compound, elucidating its potency, efficacy, and potential for biased agonism (the preferential activation of one signaling pathway over another).

CB1 Receptor Signaling Pathways

Activation of the CB1 receptor by an agonist like this compound can initiate two primary signaling cascades: the G-protein dependent pathway and the β-arrestin pathway. Understanding these pathways is fundamental to interpreting the results of the functional assays described herein.

CB1_Signaling_Pathways cluster_membrane Plasma Membrane CB1R CB1 Receptor G_Protein Gαi/oβγ CB1R->G_Protein Activates GRK GRK CB1R->GRK Phosphorylates Beta_Arrestin β-Arrestin CB1R->Beta_Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits Downstream_G Downstream Cellular Effects (e.g., Ion Channel Modulation) G_Protein->Downstream_G cAMP cAMP (decreased) AC->cAMP Produces Downstream_Arrestin Receptor Internalization & G-protein Independent Signaling (e.g., MAPK activation) Beta_Arrestin->Downstream_Arrestin Agonist This compound (Agonist) Agonist->CB1R Binds PKA PKA cAMP->PKA Beta_Arrestin_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture PathHunter® CHO-K1 hCB1R β-Arrestin cells Cell_Plating 2. Plate cells in a 384-well assay plate Cell_Culture->Cell_Plating Incubation 3. Incubate overnight Cell_Plating->Incubation Compound_Prep 4. Prepare serial dilutions of This compound and controls Compound_Add 5. Add compounds to the cells Compound_Prep->Compound_Add Incubate_Compound 6. Incubate for 90 minutes Compound_Add->Incubate_Compound Detection_Reagent 7. Add detection reagent Incubate_Compound->Detection_Reagent Incubate_Final 8. Incubate for 60 minutes Detection_Reagent->Incubate_Final Read_Plate 9. Read chemiluminescence Incubate_Final->Read_Plate Data_Analysis 10. Generate dose-response curves and calculate EC50 values Read_Plate->Data_Analysis cAMP_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture CHO or HEK293 cells stably expressing hCB1R Cell_Plating 2. Plate cells in a multi-well plate Cell_Culture->Cell_Plating Incubation 3. Incubate overnight Cell_Plating->Incubation Pre_Incubation 4. Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) Incubation->Pre_Incubation Forskolin_Compound 5. Add this compound/controls followed by adenylyl cyclase activator (Forskolin) Pre_Incubation->Forskolin_Compound Incubate_Compound 6. Incubate for 15-30 minutes Forskolin_Compound->Incubate_Compound Cell_Lysis 7. Lyse the cells Incubate_Compound->Cell_Lysis cAMP_Detection 8. Perform cAMP measurement (e.g., HTRF, ELISA, BRET) Cell_Lysis->cAMP_Detection Data_Analysis 9. Generate dose-response curves and calculate IC50 values cAMP_Detection->Data_Analysis GTPgS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture cells expressing hCB1R Membrane_Prep 2. Prepare cell membranes by homogenization and centrifugation Cell_Culture->Membrane_Prep Assay_Setup 3. In a multi-well plate, add assay buffer, cell membranes, and GDP Membrane_Prep->Assay_Setup Compound_Add 4. Add this compound or control compounds Assay_Setup->Compound_Add Reaction_Start 5. Initiate the binding reaction by adding [³⁵S]GTPγS Compound_Add->Reaction_Start Incubation 6. Incubate for 60 minutes Reaction_Start->Incubation Reaction_Stop 7. Terminate the reaction by rapid filtration Incubation->Reaction_Stop Quantification 8. Quantify bound [³⁵S]GTPγS using scintillation counting Reaction_Stop->Quantification Data_Analysis 9. Generate dose-response curves and calculate EC50 values Quantification->Data_Analysis

References

Purchasing and Utilizing Certified Reference Standards for the Synthetic Cannabinoid NE-Chmimo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to NE-Chmimo

This compound is an indole-based synthetic cannabinoid, structurally related to the first-generation synthetic cannabinoid JWH-018. It is presumed to be a potent agonist of the cannabinoid receptor 1 (CB1), which is a key component of the endocannabinoid system. As a new psychoactive substance (NPS), the availability of well-characterized certified reference standards is crucial for forensic analysis, toxicological studies, and research into its pharmacological effects. This document provides a comprehensive guide to sourcing, handling, and utilizing certified reference standards of this compound.

Sourcing Certified Reference Standards for this compound

The procurement of high-purity, certified reference standards is the foundational step for any accurate and reproducible research. Certified Reference Materials (CRMs) are produced by manufacturers accredited under ISO 17034, ensuring the material's certified value, uncertainty, and traceability. When purchasing a this compound reference standard, it is imperative to obtain a Certificate of Analysis (CoA) from the supplier.

Key Supplier and Product Information:

One of the primary suppliers of this compound certified reference standards is Cayman Chemical. Below is a summary of the product specifications provided. Researchers should use this as a template to compare with other potential suppliers.

ParameterCayman ChemicalSupplier BSupplier C
Product Name This compound--
Catalog Number 29301[1]--
Purity ≥98%[1][2][3]--
Formulation A crystalline solid[1][2][3]--
Molecular Formula C₂₆H₂₅NO[2]--
Formula Weight 367.5 g/mol [2]--
Storage -20°C[1][2]--
Stability ≥ 5 years[2]--
Provided as Neat solid (1 mg, 5 mg)[1]--
Solubility DMF: 50 mg/ml, DMSO: 20 mg/ml, Ethanol: 0.5 mg/ml[2]--
Intended Use Research and forensic applications[2]--

Understanding the Mechanism of Action: CB1 Receptor Signaling Pathway

This compound, like other synthetic cannabinoids, exerts its effects primarily through the activation of the CB1 receptor, a G-protein coupled receptor (GPCR) highly expressed in the central nervous system.[4][5] The binding of this compound to the CB1 receptor initiates a signaling cascade that leads to the inhibition of neurotransmitter release.[4][5][6]

CB1 Receptor Signaling Pathway Diagram:

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Effects CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel N-type Ca2+ Channel G_protein->Ca_channel Inhibition GIRK GIRK Channel G_protein->GIRK Activation cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux GIRK->K_efflux NE_Chmimo This compound NE_Chmimo->CB1 Agonist Binding Neurotransmitter ↓ Neurotransmitter   Release Ca_influx->Neurotransmitter K_efflux->Neurotransmitter

Caption: this compound activates the CB1 receptor, leading to downstream inhibition of neuronal activity.

Experimental Protocols

Preparation of Stock and Working Standard Solutions

This protocol outlines the preparation of stock and working standard solutions of this compound from a certified reference material for the calibration of analytical instruments like LC-MS/MS.

Materials:

  • This compound certified reference standard (crystalline solid)

  • Methanol (LC-MS grade) or Dimethylformamide (DMF)

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes

  • Amber glass vials for storage

Procedure:

  • Equilibration: Allow the vial containing the this compound reference standard to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh a suitable amount of the this compound crystalline solid (e.g., 1 mg) using a calibrated analytical balance.

    • Quantitatively transfer the weighed solid to a 1 mL Class A volumetric flask.

    • Add a small amount of the chosen solvent (e.g., methanol or DMF) to dissolve the solid completely.

    • Once dissolved, bring the volume up to the mark with the solvent.

    • Cap the flask and invert it several times to ensure homogeneity. This is your Stock Solution (1 mg/mL) .

  • Intermediate and Working Standard Preparation:

    • Prepare a series of working standards by performing serial dilutions of the stock solution using methanol or an appropriate solvent mixture compatible with your analytical method.

    • For example, to prepare a 100 µg/mL intermediate standard, pipette 100 µL of the 1 mg/mL stock solution into a 1 mL volumetric flask and dilute to the mark with the solvent.

    • From this intermediate standard, prepare a calibration curve in the desired concentration range (e.g., 1, 5, 10, 50, 100 ng/mL).

  • Storage: Store the stock and working solutions in amber glass vials at -20°C to minimize degradation.

Sample Preparation for LC-MS/MS Analysis of this compound in Biological Matrices (e.g., Serum)

This protocol provides a general guideline for the extraction of this compound from a serum sample using protein precipitation, a common and effective method for sample clean-up prior to LC-MS/MS analysis.

Materials:

  • Serum sample

  • This compound working standards

  • Internal standard (IS) solution (e.g., a deuterated analog of this compound)

  • Acetonitrile (LC-MS grade), ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Microcentrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

  • LC-MS vials

Procedure:

  • Sample Spiking:

    • Pipette 100 µL of the serum sample into a 1.5 mL microcentrifuge tube.

    • Add a known amount of the internal standard solution.

    • For calibration standards and quality controls, spike blank serum with the appropriate this compound working standards.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile to the serum sample.

    • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

  • Centrifugation:

    • Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully collect the supernatant without disturbing the protein pellet and transfer it to a new microcentrifuge tube.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.

  • Filtration and Analysis:

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.

    • The sample is now ready for injection into the LC-MS/MS system.

Experimental Workflow for Sample Analysis:

Experimental_Workflow start Start stock_prep Prepare Stock & Working Standards start->stock_prep sample_prep Prepare Serum Samples (Spiking & Protein Precipitation) start->sample_prep stock_prep->sample_prep centrifuge Centrifuge to Pellet Proteins sample_prep->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evap_recon Evaporate & Reconstitute (Optional) supernatant->evap_recon filter Filter into LC-MS Vial supernatant->filter Direct Injection evap_recon->filter lcms LC-MS/MS Analysis filter->lcms data_analysis Data Analysis & Quantification lcms->data_analysis end End data_analysis->end

Caption: A typical workflow for the analysis of this compound in biological samples using LC-MS/MS.

Conclusion

The use of certified reference standards for this compound is indispensable for generating reliable and legally defensible data in research, clinical, and forensic settings. Adherence to proper procedures for sourcing, handling, and experimental application of these standards is paramount. The protocols and information provided herein serve as a detailed guide for professionals working with this potent synthetic cannabinoid. Researchers are encouraged to consult the specific documentation provided by their reference material supplier and to follow all relevant laboratory safety guidelines.

References

Application Notes and Protocols for NE-Chmimo Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling, storage, and analytical use of NE-Chmimo analytical standards. The information is compiled from established protocols for similar synthetic cannabinoids and general laboratory safety guidelines.

Introduction

This compound (1-(cyclohexylmethyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone), with the CAS number 1373876-11-9, is a synthetic cannabinoid and a potent agonist of the CB1 receptor. As with other synthetic cannabinoids, its handling and storage as an analytical standard require strict adherence to safety protocols to ensure personnel safety and maintain the integrity of the standard. This document outlines the recommended procedures for its use in a laboratory setting.

Safety and Handling Precautions

This compound is classified as a controlled substance in many jurisdictions. All handling must be performed in compliance with local, state, and federal regulations. Due to its potential pharmacological activity, direct contact should be avoided.

2.1. Personal Protective Equipment (PPE)

When handling this compound analytical standards, the following PPE is mandatory:

  • Gloves: Nitrile or latex gloves should be worn at all times.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.

  • Lab Coat: A standard laboratory coat should be worn to protect from accidental spills.

  • Respiratory Protection: For operations that may generate aerosols or dusts of the solid material, a properly fitted NIOSH-approved respirator is recommended.

2.2. Engineering Controls

  • Ventilation: All manipulations of the solid standard or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Equipment: An eyewash station and safety shower should be readily accessible in the work area.

2.3. Spill and Waste Disposal

  • Spills: In case of a spill, decontaminate the area with a suitable laboratory disinfectant. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For solid spills, carefully scoop the material into a container, avoiding dust generation.

  • Waste Disposal: All waste containing this compound must be disposed of as hazardous chemical waste in accordance with institutional and regulatory guidelines.

Storage Procedures

Proper storage is critical to maintain the stability and purity of this compound analytical standards.

3.1. Recommended Storage Conditions

ParameterRecommendationRationale
Temperature -20°CTo minimize degradation and maintain long-term stability.
Container Tightly sealed, amber glass vialsTo protect from light and prevent solvent evaporation.
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent oxidation, especially for long-term storage.
Location Secure, controlled-access freezerTo comply with regulations for controlled substances and prevent unauthorized access.

3.2. Stability Considerations

Experimental Protocols

The following are example protocols for the preparation of stock solutions and analysis using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These are general guidelines and may require optimization for specific instrumentation and applications.

4.1. Preparation of Stock and Working Solutions

  • Stock Solution (e.g., 1 mg/mL):

    • Allow the this compound analytical standard vial to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh the desired amount of the solid standard (e.g., 1 mg) using an analytical balance.

    • Quantitatively transfer the solid to a volumetric flask of the appropriate size (e.g., 1 mL).

    • Dissolve the solid in a suitable solvent such as methanol, acetonitrile, or a mixture thereof. Ensure the material is completely dissolved by vortexing or sonicating if necessary.

    • Bring the solution to the final volume with the solvent and mix thoroughly.

    • Transfer the stock solution to a labeled, amber glass vial with a PTFE-lined cap for storage at -20°C.

  • Working Solutions:

    • Prepare working solutions by diluting the stock solution with the appropriate mobile phase or solvent to the desired concentration range for calibration curves and sample analysis.

    • It is recommended to prepare fresh working solutions daily to ensure accuracy.

4.2. HPLC-UV Analytical Method (General Protocol)

This method is based on validated procedures for the analysis of synthetic cannabinoids.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of formic acid, e.g., 0.1%, to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at a wavelength where this compound exhibits strong absorbance (a UV scan of a standard solution is recommended to determine the optimal wavelength, typically around 220 nm and 315 nm for similar compounds).

  • Column Temperature: 30°C.

4.3. GC-MS Analytical Method (General Protocol)

This method is suitable for the identification and quantification of this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or mid-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 20°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

Visualizations

Logical Workflow for Handling and Storage

G Figure 1: Workflow for Handling and Storage of this compound Analytical Standards cluster_receipt Receiving and Initial Storage cluster_handling Handling and Preparation cluster_analysis Analysis cluster_disposal Waste Disposal receive Receive Standard verify Verify Integrity receive->verify log Log in Inventory verify->log store_initial Store at -20°C in a Secure Location log->store_initial ppe Don Appropriate PPE store_initial->ppe For Use fume_hood Work in Fume Hood ppe->fume_hood equilibrate Equilibrate to Room Temp fume_hood->equilibrate weigh Weigh Solid equilibrate->weigh dissolve Dissolve in Solvent weigh->dissolve store_solution Store Stock Solution at -20°C dissolve->store_solution prepare_working Prepare Working Solutions store_solution->prepare_working For Analysis instrument_setup Instrument Setup (HPLC/GC-MS) prepare_working->instrument_setup inject Inject Sample instrument_setup->inject acquire_data Acquire Data inject->acquire_data process_data Process and Analyze Data acquire_data->process_data dispose Dispose as Hazardous Waste process_data->dispose Post-Analysis collect_waste Collect All Contaminated Waste label_waste Label Waste Container collect_waste->label_waste label_waste->dispose

Figure 1: Workflow for Handling and Storage of this compound Analytical Standards

Signaling Pathway (Illustrative - Not Specific to this compound)

G Figure 2: General Cannabinoid Receptor Signaling Pathway cluster_receptor Receptor Activation cluster_intracellular Intracellular Cascade cluster_cellular Cellular Response ligand This compound (Agonist) receptor CB1 Receptor ligand->receptor Binds to g_protein Gi/o Protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Inhibition g_protein->adenylyl_cyclase Inhibits mapk MAPK Pathway Activation g_protein->mapk ion_channel Ion Channel Modulation g_protein->ion_channel camp Decreased cAMP adenylyl_cyclase->camp Leads to neurotransmitter Inhibition of Neurotransmitter Release camp->neurotransmitter gene_expression Changes in Gene Expression mapk->gene_expression ion_channel->neurotransmitter

Figure 2: General Cannabinoid Receptor Signaling Pathway

Disclaimer: The information provided in this document is intended for use by qualified professionals and is based on available data for similar compounds. It is the responsibility of the user to conduct a thorough risk assessment and to ensure that all procedures are in compliance with their institution's policies and all applicable regulations. The absence of specific data for this compound necessitates a cautious approach to its handling and use.

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Blood Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "NE-Chmimo": Our resources indicate that this compound is a synthetic cannabinoid.[1] This guide provides troubleshooting strategies for matrix effects encountered during the bioanalysis of such compounds in blood, typically using techniques like immunoassays or liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in blood analysis?

A matrix effect is the influence of substances present in the blood sample—other than the analyte of interest—on the analytical measurement.[2][3] These interfering components can artificially increase or decrease the measured concentration of the analyte, leading to inaccurate results.[2][4] This is a common challenge in complex biological samples like serum and plasma.[2]

Q2: What causes matrix effects in blood samples?

Matrix effects can be caused by a variety of endogenous and exogenous substances:[2][5]

  • Endogenous Substances: These are components naturally present in blood, such as phospholipids, proteins, carbohydrates, and salts.[2] Hemolysis (ruptured red blood cells), lipemia (high lipid content), and high concentrations of endogenous molecules like bilirubin can also contribute.[6][7]

  • Exogenous Substances: These are introduced from external sources, including anticoagulants used during blood collection (e.g., heparin), silicone oils from collection tubes, and drugs or their metabolites present in the sample.[5][6][8]

Q3: How can I detect if my assay is affected by a matrix effect?

A spike and recovery experiment is a common method to identify matrix effects.[2] This involves adding a known amount of the analyte to your sample matrix and comparing the measured concentration to the expected concentration.[9] A significant deviation from 100% recovery (typically outside the 80-120% range) suggests the presence of matrix interference.[2]

Q4: What is the difference between analyte-dependent and analyte-independent interferences?

  • Analyte-independent interferences are caused by general sample characteristics like hemolysis, lipemia, and the effects of anticoagulants.[6][8]

  • Analyte-dependent interferences involve interactions between sample components and the assay reagents, such as cross-reactivity with structurally similar molecules or interference from heterophile antibodies.[8][10]

Troubleshooting Guides

Issue 1: Low Analyte Recovery or Lower-Than-Expected Signal

This often indicates signal suppression due to interfering components in the sample matrix.[2]

StepActionDetailed Instructions
1 Perform a Spike and Recovery Experiment To confirm the presence of a matrix effect, add a known concentration of your analyte to the problematic blood sample and a clean matrix (e.g., buffer). Calculate the percent recovery. A recovery of less than 80% points to a suppressive matrix effect.[2]
2 Sample Dilution Dilute the blood/serum/plasma sample with an appropriate assay buffer.[2][9] This reduces the concentration of interfering substances. You may need to test a dilution series (e.g., 1:2, 1:5, 1:10) to find the optimal dilution that minimizes the matrix effect while keeping the analyte concentration within the assay's detection range.[9]
3 Optimize Sample Preparation If dilution is insufficient or not feasible due to low analyte concentration, consider more rigorous sample preparation techniques to remove interfering components. Options include: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE).[11]
4 Matrix Matching Prepare your calibration standards and quality control samples in the same biological matrix as your samples (e.g., pooled, pre-screened serum).[2][9] This helps to ensure that the standards and samples are affected by the matrix in the same way, improving accuracy.
5 Switch Ionization Mode (for LC-MS) If using LC-MS, switching between electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can sometimes mitigate matrix effects, as they have different susceptibilities to interferences.[5]
Issue 2: High Signal Variability or Poor Reproducibility

This can be caused by inconsistent matrix effects between samples or issues with sample handling.

StepActionDetailed Instructions
1 Standardize Sample Collection and Handling Ensure all samples are collected using the same type of blood collection tubes and anticoagulant.[5] Avoid using Li-heparin if it is found to interfere.[5] Process and store all samples and standards consistently to minimize variability.
2 Centrifuge Samples For serum or plasma, ensure proper centrifugation to remove cells and particulate matter. In some cases, non-soluble components can interfere with the assay.[9]
3 Use an Internal Standard (for LC-MS) For LC-MS analysis, using a stable isotope-labeled internal standard that co-elutes with the analyte can compensate for variations in matrix effects and improve reproducibility.[12]
4 Check for and Mitigate Heterophile Antibody Interference If inconsistent and inexplicably high or low results are observed in immunoassays, consider interference from heterophile antibodies or human anti-animal antibodies (HAAA).[4][10] Incorporating blocking agents into the assay buffer can help mitigate this.

Quantitative Data Summary

The following table summarizes key quantitative metrics for assessing and addressing matrix effects.

ParameterAcceptable RangeDescriptionSource
Analyte Recovery 80-120%The acceptable range for the recovery of a known amount of spiked analyte in a sample matrix. Values outside this range indicate a significant matrix effect.[2]
Sample Dilution Factor 2 to 5-fold (or higher)A common starting range for sample dilution to mitigate matrix effects. The optimal dilution must be determined empirically.[9]
Tissue Fixation (for tissue samples) 16-32 hoursFor tissue samples, proper fixation is crucial to prevent RNA loss, which can affect assay signal.[13]
Tissue Section Thickness 5 ± 1 µmRecommended thickness for paraffin-embedded tissue sections to ensure optimal assay performance.[13]

Experimental Protocols

Protocol 1: Spike and Recovery Experiment to Detect Matrix Effects

Objective: To determine if the sample matrix is interfering with the accurate quantification of the analyte.

Materials:

  • Analyte-free sample matrix (e.g., pooled human serum)

  • Your test sample(s)

  • Concentrated stock solution of the analyte

  • Assay buffer

Methodology:

  • Prepare Spiked Samples:

    • Take two aliquots of your test sample.

    • Spike one aliquot with a known concentration of the analyte stock solution (the "Spiked Sample"). The final concentration should be within the assay's linear range.

    • Add an equivalent volume of assay buffer to the other aliquot (the "Unspiked Sample").

  • Prepare a Spiked Control:

    • Spike the analyte-free matrix with the same concentration of analyte as the Spiked Sample. This serves as your control.

  • Assay Analysis:

    • Analyze the Spiked Sample, Unspiked Sample, and Spiked Control according to your assay protocol.

  • Calculate Percent Recovery:

    • Use the following formula: % Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Known Spiked Concentration] * 100

    • A result between 80% and 120% is generally considered acceptable.[2]

Protocol 2: Sample Dilution Series for Matrix Effect Mitigation

Objective: To find an optimal sample dilution that reduces matrix interference while maintaining a detectable analyte concentration.

Materials:

  • Test sample (serum, plasma, etc.)

  • Assay diluent buffer

Methodology:

  • Prepare a Dilution Series:

    • Create a series of dilutions of your test sample with the assay diluent. Common starting dilutions are 1:2, 1:5, and 1:10.

    • For a 1:2 dilution, mix one part sample with one part diluent.

    • For a 1:5 dilution, mix one part sample with four parts diluent.

    • For a 1:10 dilution, mix one part sample with nine parts diluent.

  • Assay Analysis:

    • Analyze each dilution according to your standard assay protocol.

  • Evaluate the Results:

    • Calculate the final concentration for each dilution, remembering to multiply by the dilution factor.

    • The optimal dilution is the lowest dilution at which the calculated concentrations become consistent and fall within the assay's linear range.

Visualizations

Matrix_Effect_Troubleshooting_Workflow Workflow for Identifying and Mitigating Matrix Effects cluster_identification Identification cluster_mitigation Mitigation Strategies cluster_evaluation Evaluation start Inaccurate or irreproducible results observed check_matrix_effect Perform Spike and Recovery Experiment start->check_matrix_effect dilution Dilute Sample check_matrix_effect->dilution Recovery <80% or >120% matrix_match Matrix-Match Calibrators check_matrix_effect->matrix_match Recovery <80% or >120% sample_prep Optimize Sample Preparation (SPE, LLE, PPT) check_matrix_effect->sample_prep Recovery <80% or >120% internal_std Use Internal Standard (LC-MS) check_matrix_effect->internal_std Recovery <80% or >120% success Successful Mitigation: Proceed with Analysis check_matrix_effect->success Recovery 80-120% revalidate Re-evaluate Assay Performance dilution->revalidate matrix_match->revalidate sample_prep->revalidate internal_std->revalidate revalidate->success Acceptable Performance failure Further Optimization Needed revalidate->failure Performance Still Unacceptable

Caption: A workflow for troubleshooting matrix effects.

Immunoassay_Interference Common Interferences in a Sandwich Immunoassay cluster_assay Sandwich Immunoassay Components cluster_interference Interfering Substances capture_ab Capture Antibody analyte Analyte capture_ab->analyte Binds cross_reactant Cross-Reactant capture_ab->cross_reactant False Positive (Cross-reacts) heterophile_ab Heterophile Antibody capture_ab->heterophile_ab False Positive (Bridges Antibodies) detection_ab Detection Antibody analyte->detection_ab Binds heterophile_ab->detection_ab

Caption: Mechanisms of immunoassay interference.

Decision_Tree Decision Tree for Troubleshooting Matrix Effects q1 Is analyte recovery outside 80-120%? a1_yes Matrix Effect is Present q1->a1_yes Yes a1_no Matrix Effect is Unlikely. Check other assay parameters. q1->a1_no No q2 Is the analyte concentration high enough? a1_yes->q2 a2_yes Dilute the sample and re-test. q2->a2_yes Yes a2_no Dilution may not be feasible. q2->a2_no No q3 Does dilution solve the issue? a2_yes->q3 q4 Choose an advanced method: a2_no->q4 a3_yes Use optimal dilution for analysis. q3->a3_yes Yes a3_no Proceed to advanced methods. q3->a3_no No a3_no->q4 a4_spe Solid-Phase Extraction (SPE) q4->a4_spe a4_lle Liquid-Liquid Extraction (LLE) q4->a4_lle a4_mm Matrix-Matched Standards q4->a4_mm

Caption: A decision tree for matrix effect issues.

References

Technical Support Center: Addressing Ion Suppression in LC-MS/MS Analysis of NE-Chmimo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of the synthetic cannabinoid NE-Chmimo.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis, leading to a decreased response for the analyte of interest, in this case, this compound.[1] It is caused by co-eluting matrix components from the sample (e.g., plasma, urine) that interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to inaccurate and imprecise quantification, reduced sensitivity, and even false-negative results.[1][2]

Q2: What are the common causes of ion suppression in LC-MS/MS analysis?

A2: The primary causes of ion suppression are endogenous or exogenous components in the sample matrix that co-elute with the analyte.[1] For biological samples, common culprits include phospholipids, salts, and proteins.[2] Mobile phase additives, such as trifluoroacetic acid (TFA), can also cause ion suppression.[3] Essentially, these interfering molecules compete with the analyte for ionization, reducing the number of analyte ions that reach the detector.

Q3: How can I identify if ion suppression is occurring in my this compound analysis?

A3: A common method to identify ion suppression is the post-column infusion experiment. In this technique, a constant flow of a standard solution of this compound is introduced into the mass spectrometer after the LC column. A blank matrix sample is then injected onto the column. A dip in the baseline signal at the retention time of interfering components indicates ion suppression. Another method is to compare the signal response of this compound in a neat solvent versus the signal in a sample matrix; a lower signal in the matrix suggests suppression.

Q4: What are the primary strategies to mitigate ion suppression?

A4: The main strategies to combat ion suppression fall into three categories:

  • Effective Sample Preparation: To remove interfering matrix components before analysis.[2][4]

  • Chromatographic Optimization: To separate this compound from co-eluting interferences.[4]

  • Modification of Mobile Phase Composition: To improve ionization efficiency.[5]

Q5: Which sample preparation technique is most effective at reducing ion suppression for synthetic cannabinoids like this compound?

A5: The choice of sample preparation is critical. While Protein Precipitation (PPT) is simple, it is often the least effective at removing matrix components, leading to significant ion suppression. Liquid-Liquid Extraction (LLE) offers better cleanup. However, Solid-Phase Extraction (SPE) is generally considered the most effective technique for complex matrices like plasma, as it provides the most thorough removal of interfering substances like phospholipids, resulting in the lowest ion suppression.

Troubleshooting Guide

Problem: I am observing low signal intensity and poor sensitivity for this compound.

  • Possible Cause: Significant ion suppression from matrix components.

  • Solution:

    • Improve Sample Preparation: If you are using PPT, consider switching to LLE or, ideally, SPE for a cleaner sample extract.

    • Optimize Chromatography: Adjust the gradient elution profile or change the stationary phase of your LC column to better separate this compound from matrix interferences.

    • Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering components.[1]

Problem: My results for this compound are inconsistent and not reproducible.

  • Possible Cause: Variable matrix effects between samples.

  • Solution:

    • Implement a Robust Sample Preparation Method: SPE is highly recommended to ensure consistent removal of matrix components across different samples.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for more accurate and reproducible quantification based on the analyte-to-internal standard ratio.[4]

Problem: I suspect my mobile phase is contributing to ion suppression.

  • Possible Cause: Use of certain mobile phase additives.

  • Solution:

    • Avoid Trifluoroacetic Acid (TFA): TFA is a strong ion-pairing agent that can cause significant signal suppression in ESI.[3]

    • Use Volatile, MS-friendly Additives: Formic acid or ammonium formate are generally preferred as they are more volatile and less likely to cause suppression.[5] The concentration of these additives should also be optimized.

Data Presentation

Table 1: Comparison of Matrix Effects for Different Sample Preparation Techniques in the Analysis of Synthetic Cannabinoids.

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)*Relative Standard Deviation (RSD) of Matrix Effect (%)
Protein Precipitation (PPT)95 ± 565 ± 1523
Liquid-Liquid Extraction (LLE)85 ± 880 ± 1012.5
Solid-Phase Extraction (SPE)92 ± 695 ± 55.3

*Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement. Data is representative for synthetic cannabinoids in plasma and is compiled from typical values found in the literature.

Experimental Protocols

Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is designed to effectively remove phospholipids and other matrix components that can cause ion suppression.

1. Materials:

  • SPE Cartridges: Mixed-mode or reversed-phase (e.g., C18) cartridges suitable for hydrophobic compounds.

  • Human Plasma Samples

  • This compound standard and Stable Isotope-Labeled Internal Standard (SIL-IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Zinc Sulfate/Ammonium Acetate solution (0.1 M)

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

2. Sample Pre-treatment:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the this compound SIL-IS working solution.

  • Add 100 µL of 0.1 M zinc sulfate/ammonium acetate solution to lyse the cells and vortex for 5 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube and dilute with 1.2 mL of water.

3. Solid-Phase Extraction:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 25:75 methanol:water to remove polar interferences.

  • Elution: Elute the this compound and its internal standard from the cartridge with 1 mL of 90:10 acetonitrile:methanol.

4. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow start Start: Plasma Sample pretreatment Sample Pre-treatment (Lysis, Protein Precipitation, Dilution) start->pretreatment spe Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) pretreatment->spe evap_recon Evaporation & Reconstitution spe->evap_recon analysis LC-MS/MS Analysis evap_recon->analysis end End: Data Acquisition analysis->end

Caption: A generalized workflow for LC-MS/MS analysis of this compound.

signaling_pathway cluster_ion_source Mass Spectrometer Ion Source ne_chmimo This compound ionization Ionization Process (Droplet Formation & Desolvation) ne_chmimo->ionization matrix Matrix Components (Phospholipids, Salts) matrix->ionization suppressed_signal Reduced this compound Signal (Ion Suppression) ionization->suppressed_signal

Caption: The mechanism of ion suppression in the MS ion source.

logical_relationship ion_suppression Ion Suppression accurate_results Accurate & Reproducible Results ion_suppression->accurate_results Prevents sample_prep Effective Sample Prep (e.g., SPE) sample_prep->accurate_results Leads to chromatography Chromatographic Separation chromatography->accurate_results Leads to mobile_phase Mobile Phase Optimization mobile_phase->accurate_results Leads to

References

Technical Support Center: NE-Chmimo Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the identification of NE-Chmimo degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental analysis of this compound and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: this compound, an indole-based synthetic cannabinoid, is expected to undergo both metabolic (in vivo) and chemical (abiotic) degradation.

  • Metabolic Degradation (In Vivo): Based on studies of this compound and structurally similar synthetic cannabinoids like JWH-018, the primary metabolic pathways involve Phase I and Phase II reactions. Phase I reactions include hydroxylation, carboxylation, and N-dealkylation. The cyclohexyl and naphthyl rings, as well as the indole core, are common sites for these modifications. Subsequent Phase II reactions typically involve glucuronidation of the Phase I metabolites, increasing their water solubility for excretion. A conference poster on this compound metabolism identified 23 potential in vivo phase I metabolites (M1-M23), primarily involving hydroxylation on various parts of the molecule.[1]

    • Hydrolysis: The amide linkage in related synthetic cannabinoids can be susceptible to hydrolysis under acidic or basic conditions, although this compound lacks this specific functional group. However, extreme pH conditions can still potentially lead to the degradation of the indole or naphthalene rings.

    • Oxidation: The indole ring and the naphthalene moiety are susceptible to oxidation, potentially leading to the formation of N-oxides, hydroxylated species, or further degradation products.

    • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of cannabinoids.[2][3] For indole-based structures, this can involve complex reactions leading to various decomposition products.

    • Thermal Degradation: High temperatures, such as those encountered during GC analysis or smoking, can cause thermolytic degradation. For some synthetic cannabinoids, this can lead to the formation of various by-products.[4]

Q2: How can I identify this compound degradation products in my samples?

A2: The most common and effective analytical techniques for identifying this compound and its degradation products are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6]

  • GC-MS: This technique is well-suited for the analysis of volatile and thermally stable compounds.[7][8] However, derivatization may be necessary for less volatile degradation products containing polar functional groups (e.g., hydroxyl, carboxyl). It's important to be aware of potential thermal degradation of the analyte in the GC inlet.[9][10]

  • LC-MS/MS: This is the preferred method for analyzing a wide range of degradation products, including non-volatile and thermally labile compounds.[11][12][13] It offers high sensitivity and selectivity, allowing for the detection and quantification of metabolites in complex biological matrices like urine and plasma.[11][14]

Q3: What are the common mass spectral fragmentation patterns for this compound and its degradation products?

A3: Understanding the fragmentation patterns is key to identifying this compound and its metabolites by mass spectrometry. For indole-based synthetic cannabinoids, characteristic fragmentation often involves:

  • Cleavage of the bond between the carbonyl group and the indole or naphthalene ring. [15]

  • Fragmentation of the cyclohexylmethyl side chain.

  • Characteristic ions from the indole and naphthalene ring systems. [15][16] For instance, fragment ions at m/z 117, 131, and 145 are often characteristic of the indole parent nucleus.[16]

The fragmentation patterns of hydroxylated or carboxylated metabolites will show characteristic neutral losses (e.g., loss of H₂O for hydroxylated metabolites). High-resolution mass spectrometry (HRMS) can be invaluable for determining the elemental composition of fragment ions and confirming the identity of unknown degradation products.[6]

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of this compound degradation products.

Issue Possible Cause(s) Recommended Solution(s)
Poor or No Signal for Degradation Products in LC-MS/MS - Inefficient extraction of polar metabolites.- Inappropriate ionization mode.- Ion suppression from matrix components.[17]- Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol to ensure the recovery of a wide range of analytes with varying polarities.- Analyze samples in both positive and negative electrospray ionization (ESI) modes, as some degradation products may ionize more efficiently in one mode over the other.- Improve sample cleanup, use a divert valve to direct the early eluting salts and highly polar matrix components to waste, or dilute the sample. Consider using a deuterated internal standard to compensate for matrix effects.
Inconsistent Retention Times in LC - Column degradation.- Changes in mobile phase composition or pH.- Fluctuations in column temperature.- Use a guard column and ensure proper sample cleanup to extend column lifetime.- Prepare fresh mobile phases daily and ensure accurate pH measurement.- Use a column oven to maintain a stable temperature.
Thermal Degradation of Analytes in GC-MS - High inlet temperature.[9][10]- Active sites in the GC liner or column.- Optimize the inlet temperature to ensure volatilization without causing degradation.- Use a deactivated liner and column. Consider derivatization of polar analytes to increase their thermal stability.
Difficulty in Differentiating Isomeric Metabolites - Co-elution of isomers.- Similar fragmentation patterns.- Optimize the chromatographic method to achieve baseline separation of isomers. This may involve trying different column chemistries (e.g., C18, PFP) or adjusting the mobile phase gradient.- Utilize high-resolution mass spectrometry to look for subtle differences in fragmentation patterns or perform MSn experiments to further fragment the ions.
Lack of Commercially Available Reference Standards for Degradation Products - Novelty of the degradation products.- Synthesize the expected degradation products in-house to serve as reference standards.[18]- Utilize high-resolution mass spectrometry (HRMS) for tentative identification based on accurate mass and fragmentation patterns. NMR spectroscopy can be used for definitive structure elucidation of isolated degradation products.

Experimental Protocols

Protocol 1: Identification of In Vivo Metabolites of this compound in Urine using LC-MS/MS

This protocol is a general guideline based on established methods for synthetic cannabinoid metabolite analysis.[11][12]

  • Sample Preparation (Hydrolysis and Extraction):

    • To 1 mL of urine, add 50 µL of a β-glucuronidase solution.

    • Incubate at 50-60°C for 2-3 hours to hydrolyze glucuronidated metabolites.

    • Perform a solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.

      • Condition the cartridge with methanol followed by deionized water.

      • Load the hydrolyzed urine sample.

      • Wash the cartridge with a weak organic solvent to remove interferences.

      • Elute the analytes with a basic organic solvent mixture (e.g., methanol with 2% ammonium hydroxide).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute a wide range of compounds.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometry:

      • Ionization: Electrospray Ionization (ESI) in positive mode.

      • Scan Mode: Full scan for initial screening and product ion scan (PIS) or multiple reaction monitoring (MRM) for targeted analysis and structural confirmation.

Protocol 2: Forced Degradation Study of this compound

This protocol provides a framework for conducting forced degradation studies to identify potential abiotic degradation products, based on general ICH guidelines.[19][20][21]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C for a specified time. Neutralize the solution before analysis.

    • Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide at room temperature for a specified time.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light. A control sample should be kept in the dark.

    • Thermal Degradation: Heat the solid drug substance or a solution in an oven at a high temperature (e.g., 80-100°C).

  • Analysis: Analyze the stressed samples using a stability-indicating LC-MS/MS method (as described in Protocol 1) to separate and identify the degradation products. The method must be validated to ensure it can separate the parent drug from all significant degradation products.[22][23]

Data Presentation

Table 1: Predicted In Vivo Phase I Metabolites of this compound

Data is qualitatively derived from a conference poster and represents potential metabolic transformations. Quantitative data is not available.[1]

Metabolite IDProposed Metabolic Reaction
M1-M5Monohydroxylation on the cyclohexyl ring
M6-M8Dihydroxylation on the cyclohexyl ring
M9, M12Monohydroxylation on the naphthalene ring
M10, M11, M13, M14Monohydroxylation on the indole ring
M15, M16, M18, M20-M23Combinations of hydroxylations on different moieties
M17, M19N-dealkylation

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_degradation Forced Degradation urine Urine Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe lcms LC-MS/MS Analysis spe->lcms Reconstituted Extract data_analysis Data Analysis (Metabolite Identification) lcms->data_analysis ne_chmimo This compound Standard stress Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) ne_chmimo->stress stress->lcms Stressed Sample

Caption: Experimental workflow for the identification of this compound degradation products.

signaling_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism NE_Chmimo This compound Hydroxylation Hydroxylation NE_Chmimo->Hydroxylation Carboxylation Carboxylation NE_Chmimo->Carboxylation N_Dealkylation N-Dealkylation NE_Chmimo->N_Dealkylation Glucuronidation Glucuronidation Hydroxylation->Glucuronidation Carboxylation->Glucuronidation N_Dealkylation->Glucuronidation Excretion Excretion Glucuronidation->Excretion

Caption: Predicted metabolic pathway of this compound.

References

Technical Support Center: Optimizing Fragmentation for NE-Chmimo in MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing fragmentation parameters for the novel entity NE-Chmimo in tandem mass spectrometry (MS/MS) experiments. The information herein is designed to assist researchers, scientists, and drug development professionals in achieving robust and reproducible fragmentation for accurate analysis.

Troubleshooting Guide

This section addresses specific issues that may arise during the MS/MS analysis of this compound.

Issue Potential Cause Recommended Solution
Weak or No Precursor Ion Signal 1. Inefficient ionization. 2. In-source fragmentation. 3. Incorrect mass spectrometer settings.1. Optimize electrospray ionization (ESI) source parameters. Ensure the mobile phase pH is suitable for protonating this compound. 2. Reduce the source temperature or use a softer ionization technique if the compound is fragmenting in the ion source.[1][2] 3. Verify the mass spectrometer's scan range includes the expected m/z of the this compound precursor ion.[1]
Low Intensity of Product Ions 1. Suboptimal collision energy (CE). 2. Insufficient collision gas pressure.1. Systematically ramp the collision energy to determine the optimal value that produces the highest intensity for the desired product ions.[3][4] 2. Ensure the collision gas pressure is within the instrument manufacturer's recommended range.
Inconsistent Signal Intensity 1. Unstable electrospray. 2. Issues with the liquid chromatography (LC) system.1. Check for a stable spray in the ESI source.[4] Adjust the nebulizer gas flow and capillary position if necessary. 2. Inspect the LC system for leaks and ensure consistent injection volumes.[4]
Unexpected Fragment Ions 1. Presence of impurities or contaminants. 2. In-source fragmentation. 3. Complex fragmentation pathways.1. Analyze a blank sample to check for background ions. Ensure the purity of the this compound standard. 2. As mentioned previously, reduce source temperature or adjust ionization parameters to minimize fragmentation before the collision cell.[1][2] 3. The fragmentation of molecules can be complex.[5] Consider the possibility of rearrangements and multiple fragmentation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the key fragmentation parameters to optimize for this compound?

A1: The primary parameters to optimize for achieving efficient and reproducible fragmentation of this compound are Collision Energy (CE), Collision Gas Pressure, and sometimes RF lens or ion guide voltages. Collision energy is often the most critical parameter influencing the abundance and types of fragment ions produced.[3]

Q2: How do I systematically optimize the collision energy for this compound?

A2: To optimize collision energy, infuse a solution of this compound directly into the mass spectrometer and acquire MS/MS spectra while ramping the collision energy over a range (e.g., 5-50 eV). Plot the intensity of the desired product ions against the collision energy to identify the optimal value that yields the maximum signal.

Q3: What is a typical starting point for collision energy optimization?

A3: A good starting point for collision energy optimization for a small molecule like this compound is typically in the range of 10-30 eV.[3] However, the optimal value is highly dependent on the instrument and the specific characteristics of the molecule. The table below provides a general guideline for initial parameter ranges.

Parameter Typical Starting Range Purpose
Collision Energy (CE) 10 - 40 eVControls the energy of collisions, influencing the degree of fragmentation.[3]
Collision Gas Pressure 1 - 2 mTorr (Argon or Nitrogen)Affects the number of collisions and can influence fragmentation efficiency.
RF Lens / Ion Guide Voltage Instrument DependentFocuses the ion beam and can impact ion transmission and sensitivity.

Q4: Should I optimize fragmentation parameters for each product ion individually?

A4: Yes, different product ions may have different optimal collision energies. If you are monitoring multiple reaction monitoring (MRM) transitions, it is best practice to determine the optimal collision energy for each specific precursor-product ion pair to maximize sensitivity.[6]

Experimental Protocols

Protocol for Collision Energy Optimization of this compound

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., methanol, acetonitrile).

  • Prepare a Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL in a 50:50 mixture of the mobile phase solvents.

  • Infusion Setup: Infuse the working solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • MS/MS Method Creation: Create an MS/MS method where the precursor ion of this compound is selected. Set up an experiment to ramp the collision energy from a low value (e.g., 5 eV) to a high value (e.g., 50 eV) in discrete steps (e.g., 2-5 eV increments).

  • Data Acquisition: Acquire MS/MS spectra at each collision energy step.

  • Data Analysis: Extract the ion chromatograms for the expected product ions at each collision energy. Plot the intensity of each product ion as a function of the collision energy to determine the optimal setting for each transition.

Visualizations

Fragmentation_Optimization_Workflow A Prepare this compound Standard B Direct Infusion into MS A->B C Select Precursor Ion B->C D Ramp Collision Energy (e.g., 5-50 eV) C->D E Acquire MS/MS Spectra D->E F Analyze Product Ion Intensities E->F G Determine Optimal CE F->G H Final MS/MS Method G->H

Caption: Workflow for Collision Energy Optimization.

Troubleshooting_Logic Start Poor Fragmentation Q1 Weak Precursor Ion? Start->Q1 A1 Optimize Ion Source Q1->A1 Yes Q2 Low Product Ion Intensity? Q1->Q2 No A1->Q2 A2 Optimize Collision Energy Q2->A2 Yes Q3 Inconsistent Signal? Q2->Q3 No A2->Q3 A3 Check LC & Spray Stability Q3->A3 Yes End Optimized Method Q3->End No A3->End

Caption: Troubleshooting Decision Tree for Fragmentation Issues.

References

Technical Support Center: Immunoassay Screening for Synthetic Cannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing immunoassay screening for synthetic cannabinoids. Initial inquiries regarding "NE-Chmimo immunoassay" have been clarified to refer to the screening of the synthetic cannabinoid This compound (--INVALID-LINK--methanone) and related compounds, rather than a specific immunoassay technology.

Immunoassay screening for synthetic cannabinoids is a complex process due to the ever-evolving landscape of new psychoactive substances. The structural diversity of these compounds presents significant challenges, primarily related to assay cross-reactivity. This guide addresses common interferences and provides practical solutions to ensure the accuracy and reliability of your screening results.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during your experiments.

Issue 1: Unexpected Positive Results (Potential False Positives)

Q1: My assay is showing a positive result for a sample that I don't expect to contain the target synthetic cannabinoid. What are the possible causes?

A1: Unexpected positive results are often due to cross-reactivity . This occurs when the assay's antibodies bind to substances structurally similar to the target analyte. Given the vast number of synthetic cannabinoid analogs and their metabolites, cross-reactivity is a common challenge.[1] Other potential causes include:

  • Presence of a different, cross-reactive synthetic cannabinoid: The sample may contain a different synthetic cannabinoid that shares structural similarities with the target analyte of the assay.[1]

  • Interference from unrelated compounds: Although less common, some medications or other substances might interfere with the assay.[2]

  • Sample contamination: Ensure proper sample handling to avoid cross-contamination between samples.

Troubleshooting Workflow for Unexpected Positives:

G start Unexpected Positive Result check_cross_reactivity Review Manufacturer's Cross-Reactivity Data start->check_cross_reactivity serial_dilution Perform Serial Dilution of the Sample check_cross_reactivity->serial_dilution If structurally similar compounds are likely linearity_check Does the result show a linear dose-response? serial_dilution->linearity_check confirm_lcms Confirm with LC-MS/MS linearity_check->confirm_lcms No hbt Use Heterophilic Antibody Blocking Tubes linearity_check->hbt Yes interpret Interpret Results confirm_lcms->interpret retest_hbt Re-test Sample hbt->retest_hbt retest_hbt->interpret

Caption: Troubleshooting workflow for unexpected positive results.

Issue 2: Unexpected Negative Results (Potential False Negatives)

Q2: I suspect a sample contains a synthetic cannabinoid, but the immunoassay result is negative. Why might this happen?

A2: False negatives can occur for several reasons:

  • Lack of cross-reactivity: The specific synthetic cannabinoid present in the sample may not be recognized by the assay's antibodies. This is a major challenge due to the constant emergence of new analogs.[3]

  • Low concentration of the analyte: The concentration of the synthetic cannabinoid or its metabolites in the sample may be below the assay's limit of detection (LOD).

  • Matrix effects: Components in the sample matrix (e.g., urine, plasma) can interfere with the antibody-antigen binding.

  • Sample Adulteration: The sample may have been intentionally adulterated to mask the presence of the drug.[4][5]

  • Improper sample storage or handling: Degradation of the target analyte can lead to lower or undetectable concentrations.[6]

Troubleshooting Workflow for Unexpected Negatives:

G start Unexpected Negative Result check_assay_specificity Verify Assay Specificity for Suspected Compound(s) start->check_assay_specificity check_lod Check Sample Concentration vs. Assay LOD check_assay_specificity->check_lod If specific check_adulteration Perform Specimen Validity Testing (SVT) check_lod->check_adulteration If concentration is expected to be detectable confirm_lcms Confirm with LC-MS/MS check_adulteration->confirm_lcms If no adulteration is detected review_protocol Review Sample Handling and Storage Protocols check_adulteration->review_protocol If adulteration is suspected interpret Interpret Results confirm_lcms->interpret review_protocol->interpret

Caption: Troubleshooting workflow for unexpected negative results.

Issue 3: High Variability in Results

Q3: I am observing high variability between replicate samples. What could be the cause?

A3: High variability can be attributed to several factors:

  • Pipetting errors: Inconsistent sample or reagent volumes.

  • Inadequate mixing: Poor mixing of samples or reagents.

  • Inconsistent incubation times or temperatures.

  • Plate position effects: Variations in temperature or evaporation across the microplate.

  • Matrix effects: Differences in the composition of individual samples.

Frequently Asked Questions (FAQs)

Cross-Reactivity

Q4: How can I determine the cross-reactivity of a specific synthetic cannabinoid in my assay?

A4: The manufacturer's package insert is the first place to check for cross-reactivity data.[1] However, with the rapid emergence of new compounds, this information may not be exhaustive. To determine the cross-reactivity of a compound not listed, you will need to perform a cross-reactivity study in-house. This involves spiking known concentrations of the compound into a drug-free matrix and analyzing it with your immunoassay.

Q5: Is high cross-reactivity always a disadvantage?

A5: Not necessarily. While it can lead to challenges in identifying the specific compound, broad cross-reactivity can be advantageous for detecting novel or emerging synthetic cannabinoid analogs that are not the primary target of the assay.[1]

Matrix Effects

Q6: What are matrix effects and how can they interfere with my assay?

A6: The "matrix" refers to all the components in a sample other than the analyte of interest. In urine, this includes salts, urea, creatinine, and other endogenous substances. These components can interfere with the assay by hindering the binding of the antibody to the analyte, leading to inaccurate results (usually false negatives).[7]

Q7: How can I mitigate matrix effects?

A7: A common method to reduce matrix effects is sample dilution .[8] Diluting the sample with a buffer can reduce the concentration of interfering substances. However, be mindful that this will also dilute your analyte, potentially bringing it below the assay's detection limit. Another approach is to use a matrix-matched calibrator, which is a standard prepared in the same biological matrix as your samples.

Sample Adulteration

Q8: What are common adulterants in urine samples and how do they affect the assay?

A8: Adulterants are substances added to a urine sample to try and mask the presence of drugs. Common adulterants include:

  • Oxidizing agents (e.g., nitrites, chromates): These can degrade the target drug or its metabolites.[4][5]

  • Glutaraldehyde: Can interfere with enzyme-based immunoassays.[9]

  • Acids and alkalis (e.g., vinegar, bleach): These alter the pH of the urine, which can affect the assay's performance.[6]

Q9: How can I detect sample adulteration?

A9: Specimen Validity Testing (SVT) should be performed to check for adulteration. This typically includes measuring pH, specific gravity, and creatinine levels. Commercial adulterant detection strips are also available.[9]

Quantitative Data on Cross-Reactivity

The cross-reactivity of synthetic cannabinoids is highly dependent on the specific immunoassay kit used. The following tables summarize published cross-reactivity data for various synthetic cannabinoids in different immunoassays. It is important to note that the absence of a compound in these tables does not mean it does not cross-react; it may simply not have been tested.

Table 1: Cross-Reactivity of Selected Synthetic Cannabinoids in a JWH-018 N-(5-hydroxypentyl) Metabolite Targeted ELISA [10]

CompoundConcentration Tested (µg/L)% Cross-Reactivity
JWH-018 N-(5-hydroxypentyl) metabolite10100%
JWH-073 N-(4-hydroxybutyl) metabolite10>100%
AM2201 N-(4-hydroxypentyl) metabolite1095%
JWH-018 N-pentanoic acid metabolite1080%
JWH-122 N-(5-hydroxypentyl) metabolite1070%
UR-144 N-(5-hydroxypentyl) metabolite10015%
XLR-11 N-(4-hydroxypentyl) metabolite1005%

Table 2: Cross-Reactivity of Selected Synthetic Cannabinoids in a Homogeneous Enzyme Immunoassay (HEIA) Targeting JWH-018 N-pentanoic acid [11]

CompoundConcentration Tested (µg/L)Classification of Cross-Reactivity
JWH-073 N-(butanoic acid)10High (≥50%)
JWH-018 N-pentanoic acid10High (≥50%)
JWH-019 N-pentanoic acid10High (≥50%)
AM2201 N-pentanoic acid10Moderate (10-50%)
JWH-250 N-pentanoic acid500Low (<10%)
UR-144500Low (<10%)
AB-PINACA500<1%

Experimental Protocols

Protocol 1: Serial Dilution for Investigating Suspected False Positives

Objective: To determine if an unexpected positive result is due to high concentrations of the target analyte or a cross-reacting substance.

Materials:

  • Patient/test sample

  • Drug-free urine or assay buffer

  • Pipettes and tips

  • Microcentrifuge tubes

  • Immunoassay kit

Procedure:

  • Prepare a series of dilutions of the sample. A common dilution series is 1:2, 1:4, 1:8, and 1:16.

    • For a 1:2 dilution, mix equal volumes of the sample and drug-free urine/buffer (e.g., 100 µL sample + 100 µL diluent).

    • For subsequent dilutions, use the previously diluted sample.

  • Run the undiluted sample and all dilutions in the immunoassay according to the manufacturer's instructions.

  • Calculate the concentration of the analyte in each dilution and multiply by the dilution factor to get the corrected concentration.

  • Interpretation:

    • If the corrected concentrations are consistent across the dilutions, the initial result is likely a true positive due to a high concentration of the target analyte.

    • If the corrected concentrations decrease significantly with increasing dilution, it may indicate the presence of a cross-reacting substance.

Protocol 2: Use of Heterophilic Antibody Blocking Tubes (HBT)

Objective: To eliminate interference from heterophilic antibodies, which can cause false-positive results.

Materials:

  • Patient/test serum or plasma sample

  • Heterophilic Blocking Tubes (HBT) (commercially available)[12]

  • Pipettes and tips

Procedure:

  • Bring the HBT and the sample to room temperature.

  • Gently tap the HBT on a hard surface to ensure the lyophilized reagent is at the bottom of the tube.[12]

  • Pipette 500 µL of the sample into the HBT.[12]

  • Cap the tube and invert it 5 times to mix the sample with the reagent.[12]

  • Incubate for 1 hour at room temperature.[12]

  • After incubation, analyze the treated sample using the immunoassay.

  • Interpretation:

    • Compare the result of the treated sample with the result of the untreated sample. A significant decrease in the signal or a change from positive to negative in the treated sample indicates the presence of heterophilic antibody interference.[13]

Signaling Pathways and Experimental Workflows

Competitive Immunoassay Principle for Synthetic Cannabinoid Screening

G cluster_neg Negative Sample cluster_pos Positive Sample neg_well Antibody-coated well neg_antibody Antibody neg_well->neg_antibody neg_sc_labeled Labeled SC (conjugate) neg_binding Binding Occurs neg_sc_labeled->neg_binding neg_antibody->neg_binding neg_signal High Signal neg_binding->neg_signal pos_well Antibody-coated well pos_antibody Antibody pos_well->pos_antibody pos_sc_sample SC in Sample (unlabeled) pos_competition Competition for Antibody Binding pos_sc_sample->pos_competition pos_sc_labeled Labeled SC (conjugate) pos_sc_labeled->pos_competition pos_antibody->pos_competition pos_signal Low Signal pos_competition->pos_signal

Caption: Principle of a competitive immunoassay for synthetic cannabinoids.

References

Troubleshooting poor recovery of NE-Chmimo during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of NE-Chmimo during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties relevant to extraction?

This compound is an indole-based synthetic cannabinoid.[1] Structurally, it is an analog of JWH-018, featuring a 1-cyclohexylmethyl substituent instead of a 1-pentyl chain.[1] Its chemical formula is C26H25NO, with a molar mass of 367.49 g/mol .[2] Like many synthetic cannabinoids, this compound is a non-polar compound with low water solubility, which is a critical consideration for developing effective extraction protocols.[3][4]

Q2: Which extraction methods are typically used for synthetic cannabinoids like this compound?

The most common methods for extracting synthetic cannabinoids from various matrices are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

  • LLE: This technique partitions the analyte between two immiscible liquid phases. For non-polar compounds like this compound, a non-polar organic solvent is used to extract it from an aqueous sample.

  • SPE: This method uses a solid sorbent to selectively adsorb the analyte from the sample matrix. For this compound, reversed-phase sorbents like C18 are often employed.

Q3: What are some common causes of poor this compound recovery during extraction?

Poor recovery can stem from several factors, including:

  • Suboptimal solvent selection in LLE.

  • Incorrect pH of the sample solution.

  • Inappropriate sorbent and elution solvent choice in SPE.

  • Incomplete sample homogenization.

  • Analyte loss during solvent evaporation steps.

  • Matrix effects from complex sample types.

Troubleshooting Poor this compound Recovery

Liquid-Liquid Extraction (LLE)

If you are experiencing low recovery with LLE, consider the following troubleshooting steps:

1. Optimize Solvent Selection:

The choice of extraction solvent is critical for achieving high recovery. Since this compound is a non-polar compound, a non-polar solvent is recommended.

SolventPolarity IndexExpected Efficacy for this compound
n-Hexane0.1High
Ethyl Acetate4.4Moderate to High
Dichloromethane3.1Moderate
Methanol5.1Low (better for polar compounds)
Acetonitrile5.8Low (better for polar compounds)

Protocol for Solvent Screening:

  • Prepare replicate samples of your matrix spiked with a known concentration of this compound.

  • Extract each replicate with a different solvent (e.g., n-hexane, ethyl acetate, dichloromethane).

  • Analyze the extracts and compare the recovery rates to identify the optimal solvent.

2. Adjust Sample pH:

While this compound does not have easily ionizable groups, the pH of the aqueous sample can influence the extraction efficiency by affecting the solubility of matrix components. For neutral compounds like this compound, maintaining a neutral pH is generally recommended.

3. Improve Phase Separation:

Emulsion formation at the interface of the aqueous and organic layers can trap the analyte and reduce recovery.

  • To prevent emulsions: Use gentle mixing (e.g., slow inversions) instead of vigorous shaking.

  • To break emulsions: Try adding a small amount of salt (salting out) or centrifuging the sample.

Solid-Phase Extraction (SPE)

For issues with SPE, a systematic evaluation of each step is necessary.

1. Sorbent Selection:

For a non-polar compound like this compound, a reversed-phase sorbent is the most appropriate choice.

Sorbent TypeInteraction MechanismSuitability for this compound
C18 (Octadecyl) HydrophobicHigh
C8 (Octyl) HydrophobicHigh
Polymeric HydrophobicHigh
Normal Phase (e.g., Silica) PolarLow

2. Optimize the SPE Workflow:

Each stage of the SPE process can impact recovery.

Experimental Protocol for SPE Optimization:

  • Conditioning: Equilibrate the SPE cartridge with an organic solvent (e.g., methanol) followed by deionized water. This solvates the sorbent and prepares it for sample loading.

  • Loading: Load the sample at a slow, consistent flow rate (e.g., 1-2 mL/min) to ensure adequate interaction between this compound and the sorbent.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences without eluting the analyte.

  • Elution: Elute this compound with a strong organic solvent. Test different elution solvents (e.g., methanol, acetonitrile, ethyl acetate) and volumes to find the optimal conditions for complete elution.

General Troubleshooting Steps

Analyte Loss During Evaporation:

  • When concentrating the extract, use a gentle stream of nitrogen and a controlled temperature (e.g., not exceeding 40°C) to prevent degradation or loss of the analyte.

Matrix Effects:

  • Complex matrices can interfere with the extraction and analysis. Consider a sample cleanup step prior to extraction, such as protein precipitation for biological samples. For herbal mixtures, ensure the material is finely ground and homogenized.

Diagrams

Troubleshooting Workflow for Poor this compound Recovery

TroubleshootingWorkflow Troubleshooting Workflow for Poor this compound Recovery start Start: Poor this compound Recovery check_method Identify Extraction Method start->check_method lle Liquid-Liquid Extraction (LLE) check_method->lle LLE spe Solid-Phase Extraction (SPE) check_method->spe SPE optimize_solvent Optimize Solvent Selection (e.g., n-Hexane, Ethyl Acetate) lle->optimize_solvent check_sorbent Verify Sorbent Choice (C18 recommended) spe->check_sorbent adjust_ph Adjust Sample pH (aim for neutral) optimize_solvent->adjust_ph improve_separation Improve Phase Separation (gentle mixing, centrifugation) adjust_ph->improve_separation general_issues Address General Issues improve_separation->general_issues optimize_spe Optimize SPE Steps (Conditioning, Loading, Washing, Elution) check_sorbent->optimize_spe optimize_spe->general_issues evaporation Check Evaporation Step (gentle N2 stream, <40°C) general_issues->evaporation matrix_effects Consider Matrix Effects (sample cleanup) evaporation->matrix_effects end Resolution: Improved Recovery matrix_effects->end LLE_Optimization This compound LLE Optimization Pathway start Spiked Sample solvent_screen Solvent Screening (n-Hexane vs. Ethyl Acetate) start->solvent_screen ph_adj pH Adjustment (if necessary) solvent_screen->ph_adj mixing_tech Mixing Technique (Inversion vs. Vortexing) ph_adj->mixing_tech analysis Analysis of Recovery mixing_tech->analysis

References

Technical Support Center: Analysis of NE-Chmimo by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of NE-Chmimo. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing thermal degradation of this compound during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis by GC-MS challenging?

This compound, a synthetic cannabinoid, presents analytical challenges due to its potential for thermal degradation at the high temperatures used in GC-MS systems.[1] This degradation can lead to inaccurate quantification, the appearance of unexpected peaks, and misinterpretation of results. The primary causes of degradation are high injector temperatures and the presence of active sites within the GC system.

Q2: How can I identify if this compound is degrading during my GC-MS analysis?

Thermal degradation of this compound can manifest in your chromatogram in several ways:

  • Appearance of additional peaks: You may observe extra peaks in the chromatogram that are not present when analyzing the sample by a less thermally intensive method like LC-MS.

  • Poor peak shape: Degradation can lead to peak tailing or broadening for the parent this compound peak.[2][3]

  • Reduced peak area/response: As the parent compound degrades, its corresponding peak area will decrease, leading to inaccurate quantification.

  • "Ghost peaks": In some cases, degradation products from a previous injection can appear in a subsequent run, known as ghost peaks.[4][5][6][7][8][9]

Q3: What are the primary GC-MS parameters to optimize for minimizing this compound degradation?

The key parameters to focus on are:

  • Inlet Temperature: This is a critical factor. A lower inlet temperature can significantly reduce thermal degradation.

  • Oven Temperature Program: A slower ramp rate can lower the elution temperature of the analyte, minimizing its time at high temperatures.[10]

  • Injection Technique: The choice of injection mode can influence the residence time of the analyte in the hot inlet.

  • Liner Type and Condition: An inert and clean liner is crucial to prevent catalytic degradation.

Q4: What is derivatization and can it help in the analysis of this compound?

Derivatization is a chemical modification of the analyte to improve its analytical properties. For synthetic cannabinoids, derivatization can increase thermal stability and volatility, leading to better peak shapes and reduced degradation in the GC-MS system.[11][12][13][14] Silylation is a common derivatization technique used for cannabinoids.[11][13]

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound.

Issue Possible Causes Solutions
Peak Tailing of this compound Active sites in the inlet liner or column.[2][3][15][16]Use a deactivated liner and a high-quality, inert GC column. Regularly replace the liner and septum. Trim the first few centimeters of the column.
Inlet temperature too low, causing incomplete vaporization.Increase the inlet temperature in small increments (e.g., 10-20 °C) while monitoring for degradation.
Column overload.Dilute the sample.
Appearance of "Ghost Peaks" Carryover from a previous injection.[5]Run a solvent blank after a concentrated sample to ensure the system is clean.
Septum bleed.[8]Use high-quality septa and replace them regularly.
Contaminated syringe or solvent.Ensure the syringe and solvents are clean.
Inconsistent Peak Areas Sample degradation in the inlet.Lower the inlet temperature. Use a pulsed splitless or cold on-column injection if available.
Leaks in the system.Perform a leak check of the GC-MS system.
Non-optimized injection parameters.Optimize injection volume and solvent.
Presence of Multiple Peaks for a Single Standard Thermal degradation in the injector.Lower the inlet temperature. Use a deactivated liner. Consider derivatization.
Isomerization.Some synthetic cannabinoids can isomerize at high temperatures. Lowering the analysis temperature can help.

Experimental Protocols

Protocol 1: Optimized GC-MS Analysis of this compound in Herbal Mixtures

This protocol provides a starting point for the analysis of this compound, focusing on minimizing thermal degradation.

  • Sample Preparation:

    • Homogenize the herbal material.

    • Extract a known amount (e.g., 100 mg) with a suitable solvent like methanol or a mixture of methanol and chloroform.

    • Vortex and sonicate the sample for 10-15 minutes.

    • Centrifuge and filter the supernatant before injection.

  • GC-MS Parameters:

ParameterRecommended Setting
Injection Mode Splitless
Inlet Temperature Start at 250 °C and optimize downwards
Liner Deactivated, single taper with glass wool
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/min
Oven Program Initial: 150 °C, hold for 1 minRamp: 15 °C/min to 300 °C, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
MS Mode Full Scan (m/z 40-550)

Note: These are starting parameters and should be optimized for your specific instrument and sample.

Protocol 2: Derivatization of this compound for Enhanced Stability (Silylation)

This protocol describes a general procedure for silylation, which can improve the thermal stability of this compound.

  • Sample Preparation:

    • Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[17]

    • Cap the vial tightly and heat at 70 °C for 30 minutes.[17]

  • GC-MS Analysis:

    • Cool the vial to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS using the parameters from Protocol 1, with necessary adjustments to the temperature program for the derivatized analyte.

Quantitative Data Summary

The following tables summarize the impact of key GC-MS parameters on the stability of synthetic cannabinoids, providing a basis for optimizing the analysis of this compound. As specific quantitative data for this compound degradation is limited in the public domain, data for structurally similar synthetic cannabinoids is presented as a proxy.

Table 1: Effect of Inlet Temperature on Analyte Degradation

Inlet Temperature (°C)Analyte% Degradation (Approximate)Reference
250Thermally Labile CannabinoidsCan be significantGeneral knowledge
280JWH-018Increased degradation products observedInferred from multiple sources
300Other Synthetic CannabinoidsHigh likelihood of significant degradationGeneral knowledge

It is crucial to perform an inlet temperature study for this compound to determine the optimal temperature that balances efficient vaporization and minimal degradation.

Table 2: Recommended GC Oven Program Parameters

ParameterSettingRationale
Initial Temperature 100-150 °CAllows for solvent focusing and gentle introduction of analytes onto the column.
Ramp Rate 10-20 °C/minA slower ramp rate can lower the elution temperature, reducing thermal stress.
Final Temperature 280-320 °CEnsures elution of all components of interest.
Hold Time 2-5 minEnsures complete elution and column cleaning.

Visualizations

The following diagrams illustrate key concepts in minimizing the thermal degradation of this compound during GC-MS analysis.

Thermal_Degradation_Pathway cluster_causes Causes of Thermal Degradation cluster_analyte Analyte State cluster_solutions Mitigation Strategies High_Inlet_Temp High Inlet Temperature NE_Chmimo_Degraded Degradation Products High_Inlet_Temp->NE_Chmimo_Degraded promotes Active_Sites Active Sites (Liner, Column) Active_Sites->NE_Chmimo_Degraded catalyzes Long_Residence_Time Long Residence Time in Inlet Long_Residence_Time->NE_Chmimo_Degraded increases NE_Chmimo_Intact Intact this compound NE_Chmimo_Intact->NE_Chmimo_Degraded degrades to Optimize_Temp Optimize Inlet Temperature (Lower) Optimize_Temp->High_Inlet_Temp mitigates Inert_System Use Inert Liner and Column Inert_System->Active_Sites mitigates Optimize_Injection Optimize Injection Technique Optimize_Injection->Long_Residence_Time mitigates Derivatization Derivatization Derivatization->NE_Chmimo_Intact stabilizes

Caption: Factors contributing to this compound degradation and mitigation strategies.

GCMS_Troubleshooting_Workflow start Problem Observed: Poor Peak Shape / Extra Peaks check_temp Lower Inlet Temperature (e.g., by 20-30°C) start->check_temp check_liner Inspect/Replace Inlet Liner & Septum check_temp->check_liner No solution Problem Resolved: Improved Chromatography check_temp->solution Yes check_column Trim/Replace GC Column check_liner->check_column No check_liner->solution Yes consider_derivatization Consider Derivatization check_column->consider_derivatization No check_column->solution Yes consider_derivatization->solution Yes no_resolution Problem Persists consider_derivatization->no_resolution No

Caption: A logical workflow for troubleshooting common GC-MS issues with this compound.

References

Technical Support Center: Stability Testing of NE-Chmimo and Other Synthetic Cannabinoids in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Currently, there is a lack of specific published data on the stability of NE-Chmimo in biological matrices. The following guidance is based on established principles and data from studies on other synthetic cannabinoids. It is crucial to perform compound-specific validation for this compound to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in biological samples?

A1: Several factors can influence the stability of synthetic cannabinoids like this compound in biological matrices. These include:

  • Temperature: Storage temperature is a critical factor. Generally, frozen storage at -20°C or lower is recommended to minimize degradation.[1][2][3][4] Refrigerated and room temperatures can lead to significant compound loss over time for some synthetic cannabinoids.[1][2][3][4]

  • Enzymatic Degradation: Biological matrices contain various enzymes, such as esterases and carboxylesterases, that can metabolize synthetic cannabinoids.[5]

  • Adsorption: Synthetic cannabinoids can adsorb to the surface of storage containers, particularly those made of plastic.[4][5] This can lead to a perceived loss of the analyte. Using glass or polypropylene containers is often recommended.[4][5]

  • pH: The pH of the biological matrix can influence the stability of certain compounds.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples should be avoided as it can lead to degradation of some synthetic cannabinoids.[5][6]

  • Light Exposure: While less documented for synthetic cannabinoids, exposure to light can degrade some analytes. It is good practice to store samples in amber vials or in the dark.

Q2: What is the recommended storage condition for biological samples containing this compound?

A2: Based on studies of other synthetic cannabinoids, the recommended storage condition is frozen at -20°C or colder .[1][2][3][4] This has been shown to be the most effective condition for preserving the integrity of these compounds over several months.[1][2][3][4][5] Storage at refrigerated (4°C) or room temperature (22°C) is not recommended for long-term storage as significant degradation has been observed for some synthetic cannabinoids under these conditions.[1][2][3][4]

Q3: How many freeze-thaw cycles are acceptable for samples containing synthetic cannabinoids?

A3: It is best to minimize freeze-thaw cycles. While some studies have shown that some synthetic cannabinoids are stable for a limited number of freeze-thaw cycles (e.g., three cycles), it is a potential source of degradation.[5][6] It is recommended to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.

Q4: What type of collection tubes should be used for blood samples to be analyzed for this compound?

A4: To minimize adsorption, it is advisable to use glass or polypropylene tubes .[4][5] Some studies have shown significant loss of cannabinoids when stored in polystyrene plastic containers.[4][5] For plasma or serum, standard collection tubes containing anticoagulants like sodium heparin or EDTA can be used, but validation is necessary.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no recovery of this compound from spiked samples. 1. Degradation: The compound may have degraded due to improper storage (e.g., elevated temperature). 2. Adsorption: this compound may have adsorbed to the container walls. 3. Inefficient Extraction: The sample preparation method (LLE or SPE) may not be optimized for this compound.1. Ensure samples are stored at -20°C or below immediately after collection.[1][2][3][4] 2. Use glass or polypropylene tubes for sample collection and storage.[4][5] 3. Optimize the extraction solvent, pH, and elution conditions. Consider a different extraction technique.
High variability in results between replicate samples. 1. Inconsistent Sample Handling: Variations in storage time, temperature exposure, or vortexing. 2. Matrix Effects: Ion suppression or enhancement during LC-MS/MS analysis. 3. Inhomogeneous Spiking: The compound was not evenly distributed in the matrix.1. Standardize all sample handling procedures. 2. Use an isotopically labeled internal standard for this compound to compensate for matrix effects. Develop a robust sample cleanup procedure. 3. Ensure thorough mixing after spiking the analyte into the biological matrix.
Analyte concentration decreases over time in long-term stability studies. 1. Chemical or Enzymatic Degradation: The compound is not stable under the tested storage conditions.1. Evaluate stability at a lower temperature (e.g., -80°C). 2. If enzymatic degradation is suspected (in plasma or whole blood), consider adding an enzyme inhibitor, although this may not be practical for routine casework.
Unexpected peaks observed in the chromatogram. 1. Degradation Products: The observed peaks may be degradation products of this compound. 2. Metabolites: If the study is in vivo or using a matrix with metabolic activity, these could be metabolites.1. Use high-resolution mass spectrometry to identify the chemical formula of the unknown peaks and propose potential degradation pathways. 2. Compare with known metabolite standards if available.

Data on Stability of Analogue Synthetic Cannabinoids

The following table summarizes stability data for several synthetic cannabinoids in whole blood from a published study. This data can serve as a general reference for what might be expected for a compound like this compound.

CompoundStorage ConditionDurationStability
XLR-11 Room Temperature (22°C)12 weeksSignificant Degradation
Refrigerated (4°C)12 weeksSignificant Degradation
Frozen (-20°C)12 weeksStable
UR-144 Room Temperature (22°C)12 weeksRelatively Stable
Refrigerated (4°C)12 weeksRelatively Stable
Frozen (-20°C)12 weeksStable
AB-Pinaca Room Temperature (22°C)12 weeksRelatively Stable
Refrigerated (4°C)12 weeksRelatively Stable
Frozen (-20°C)12 weeksStable
AB-Fubinaca Room Temperature (22°C)12 weeksRelatively Stable
Refrigerated (4°C)12 weeksRelatively Stable
Frozen (-20°C)12 weeksStable

Data adapted from Fort et al., 2017.[1][2][3][4]

Experimental Protocols

Protocol: General Long-Term Stability Study of a Synthetic Cannabinoid in Human Plasma

1. Objective: To evaluate the long-term stability of a synthetic cannabinoid (e.g., this compound) in human plasma at different storage temperatures.

2. Materials:

  • Blank human plasma (with anticoagulant, e.g., K2EDTA)

  • This compound reference standard

  • Internal standard (isotopically labeled this compound, if available)

  • Methanol or other suitable organic solvent

  • Glass or polypropylene storage vials

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

3. Procedure:

  • Preparation of Spiked Plasma:

    • Prepare a stock solution of this compound in methanol.

    • Spike a pool of blank human plasma to achieve two final concentrations (e.g., a low and a high concentration relevant to expected in vivo levels). Ensure the volume of methanol added is minimal (e.g., <1% of the total plasma volume) to avoid protein precipitation.

    • Vortex the spiked plasma gently for 1 minute to ensure homogeneity.

  • Sample Aliquoting and Storage:

    • Aliquot the spiked plasma into labeled glass or polypropylene vials for each time point and storage condition.

    • Prepare separate sets of aliquots for storage at:

      • -20°C

      • 4°C

      • Room Temperature (approximately 22°C)

    • Store a set of "time zero" (T0) samples at -80°C immediately after preparation.

  • Sample Analysis:

    • At each designated time point (e.g., 0, 7, 14, 30, 60, 90 days), retrieve the required number of vials from each storage condition.

    • Thaw the samples at room temperature.

    • Analyze the T0 samples immediately.

    • Extract this compound and the internal standard from the plasma samples using a validated extraction method (e.g., protein precipitation, LLE, or SPE).

    • Quantify the concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the mean concentration of this compound at each time point for each storage condition.

    • Compare the mean concentration at each time point to the mean concentration of the T0 samples.

    • The compound is considered stable if the mean concentration is within a predefined acceptance range (e.g., ±15%) of the T0 concentration.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T0, T1, T2...) cluster_data Data Evaluation start Obtain Blank Biological Matrix (e.g., Plasma) spike Spike with this compound at Low and High Concentrations start->spike aliquot Aliquot into Storage Vials spike->aliquot storage_rt Room Temperature (22°C) aliquot->storage_rt Store for predetermined time intervals storage_fridge Refrigerated (4°C) aliquot->storage_fridge Store for predetermined time intervals storage_frozen Frozen (-20°C) aliquot->storage_frozen Store for predetermined time intervals extraction Sample Extraction (LLE or SPE) storage_rt->extraction storage_fridge->extraction storage_frozen->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantification against Calibration Curve analysis->quantification comparison Compare Mean Concentration to T0 quantification->comparison stability_assessment Assess Stability (% Recovery) comparison->stability_assessment

Caption: Experimental Workflow for Stability Assessment of this compound.

References

Validation & Comparative

Cross-Reactivity of NE-Chmimo with Synthetic Cannabinoid Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS), such as the synthetic cannabinoid NE-Chmimo (also known as MDMB-CHMICA), presents a significant challenge for toxicological screening. Immunoassays are a primary tool for rapid, high-throughput screening of drugs of abuse; however, their effectiveness is highly dependent on the cross-reactivity of their targeted antibodies with the ever-evolving landscape of synthetic cannabinoids. This guide provides a comparative overview of the cross-reactivity of this compound with other synthetic cannabinoid assays, supported by available data and detailed experimental methodologies.

Understanding the Challenge: Structural Diversity and Immunoassay Specificity

The core principle of an immunoassay is the specific binding of an antibody to a target analyte. For synthetic cannabinoids, assays are typically designed to detect a specific compound or a class of structurally related molecules. However, the constant introduction of new analogs with slight chemical modifications can lead to a lack of recognition by existing antibodies, resulting in false-negative results. This compound, an indole-based synthetic cannabinoid, possesses a unique chemical structure that influences its binding affinity to antibodies developed for other synthetic cannabinoids.

Comparative Cross-Reactivity Data

Quantitative data on the cross-reactivity of this compound with commercially available synthetic cannabinoid immunoassays is notably limited in publicly available scientific literature. This data gap underscores the challenge faced by toxicology laboratories in keeping screening methods current with the rapid evolution of NPS.

One study investigating the diagnostic efficiency of two different immunoassays (a 'JWH-018 kit' and a 'UR-144 kit') found that urine samples containing only metabolites of MDMB-CHMICA were not detected, suggesting poor or negligible cross-reactivity of the metabolites with these particular assays. However, specific cross-reactivity percentages for the parent this compound compound were not provided.

To provide a framework for comparison, the following tables summarize available cross-reactivity data for other common synthetic cannabinoids with assays targeting JWH-018 and UR-144/XLR-11, the parent compounds of which share some structural similarities with this compound.

Table 1: Cross-Reactivity of Various Synthetic Cannabinoids with a JWH-018 Metabolite-Targeted Immunoassay

CompoundChemical Class% Cross-Reactivity (Relative to JWH-018 N-pentanoic acid)
This compound (MDMB-CHMICA) Indole-3-carboxamide Data Not Available
JWH-018 N-pentanoic acidNaphthoylindole Metabolite100%
JWH-073 N-butanoic acidNaphthoylindole Metabolite>100%
AM-2201NaphthoylindoleVariable (often high)
JWH-250PhenylacetylindoleLow to negligible
UR-144TetramethylcyclopropylindoleLow to negligible
5F-ADBIndazole-3-carboxamideLow to negligible
AB-CHMINACAIndazole-3-carboxamideLow to negligible

Note: Cross-reactivity can vary significantly between different manufacturers' assays. The data presented is a generalized summary from available literature and should be used for comparative purposes only.

Table 2: Cross-Reactivity of Various Synthetic Cannabinoids with a UR-144/XLR-11-Targeted Immunoassay

CompoundChemical Class% Cross-Reactivity (Relative to UR-144)
This compound (MDMB-CHMICA) Indole-3-carboxamide Data Not Available
UR-144Tetramethylcyclopropylindole100%
XLR-11 (5F-UR-144)TetramethylcyclopropylindoleHigh
JWH-018NaphthoylindoleLow to negligible
5F-ADBIndazole-3-carboxamideLow to negligible
AB-CHMINACAIndazole-3-carboxamideLow to negligible

Note: This table represents typical cross-reactivity profiles. Specific performance should be verified with the assay manufacturer's data sheet.

Structural Comparison and Inferred Cross-Reactivity

The likelihood of cross-reactivity is largely determined by the structural similarity between the target analyte of the immunoassay and the compound being tested.

G cluster_ne_chmimo This compound (MDMB-CHMICA) cluster_jwh018 JWH-018 cluster_ur144 UR-144 NE_Chmimo Indole Core + Cyclohexylmethyl Tail + tert-Leucinate Head JWH_018 Indole Core + Naphthoyl Group + Pentyl Tail NE_Chmimo->JWH_018 Shared Indole Core, Different Tail and Head Groups UR_144 Indole Core + Tetramethylcyclopropyl Group + Pentyl Tail NE_Chmimo->UR_144 Shared Indole Core, Different Tail and Head Groups

Structural comparison of this compound, JWH-018, and UR-144.

As the diagram illustrates, while this compound shares a common indole core with JWH-018 and UR-144, its tail and head groups are significantly different. Immunoassays targeting JWH-018 or UR-144 often rely on antibody recognition of these specific side chains. Therefore, it can be inferred that this compound is likely to exhibit low to negligible cross-reactivity with assays specifically designed to detect JWH-018, UR-144, and their analogs. This is consistent with the limited available data suggesting a lack of detection for its metabolites.

Experimental Protocol for Determining Cross-Reactivity

To definitively determine the cross-reactivity of this compound with a given synthetic cannabinoid immunoassay, a systematic experimental evaluation is required. The following protocol outlines a standard approach using a competitive enzyme-linked immunosorbent assay (ELISA).

Objective: To quantify the percent cross-reactivity of this compound with a specific synthetic cannabinoid ELISA kit.

Materials:

  • Synthetic cannabinoid ELISA kit (e.g., JWH-018 or UR-144 specific)

  • This compound analytical standard

  • Drug-free urine or blood plasma for matrix matching

  • Microplate reader

  • Calibrated pipettes and other standard laboratory equipment

Methodology:

  • Preparation of Standards and Controls:

    • Prepare a stock solution of the assay's target analyte (e.g., JWH-018 N-pentanoic acid) in methanol or another suitable solvent.

    • Prepare a series of calibrators by serially diluting the stock solution in the appropriate matrix (urine or plasma) to cover the assay's dynamic range.

    • Prepare a stock solution of this compound.

    • Prepare a range of this compound concentrations in the same matrix.

  • Immunoassay Procedure:

    • Follow the manufacturer's instructions for the ELISA kit. This typically involves adding samples, calibrators, and controls to the antibody-coated microplate wells, followed by the addition of an enzyme-conjugated drug.

    • During an incubation period, the free drug in the sample and the enzyme-conjugated drug compete for binding to the fixed number of antibody sites.

    • After incubation, the wells are washed to remove unbound components.

    • A substrate is added, which reacts with the enzyme conjugate to produce a color change. The intensity of the color is inversely proportional to the concentration of the drug in the sample.

  • Data Analysis:

    • Measure the absorbance of each well using a microplate reader at the specified wavelength.

    • Generate a standard curve by plotting the absorbance of the calibrators against their known concentrations.

    • Determine the concentration of this compound that produces a response equivalent to the 50% binding inhibition (IC50) point on the standard curve.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Target Analyte at IC50 / Concentration of this compound at IC50) x 100

G cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis A Prepare Calibrators (Target Analyte) C Add Samples/Calibrators to Antibody-Coated Plate A->C B Prepare Test Samples (this compound) B->C D Add Enzyme-Conjugated Drug (Competitive Binding) C->D E Wash to Remove Unbound Components D->E F Add Substrate & Measure Absorbance E->F G Generate Standard Curve F->G H Determine IC50 for Target and this compound G->H I Calculate % Cross-Reactivity H->I

Experimental workflow for determining immunoassay cross-reactivity.

Conclusion and Recommendations

The available evidence, although limited, suggests that this compound and its metabolites have a low probability of cross-reacting with synthetic cannabinoid immunoassays designed to detect older generations of compounds like JWH-018 and UR-144. This highlights a critical gap in the detection capabilities of many current screening panels.

For researchers, scientists, and drug development professionals, the following recommendations are crucial:

  • Validation is Essential: Laboratories should perform in-house validation studies to determine the cross-reactivity of their specific immunoassays with this compound and other emerging synthetic cannabinoids.

  • Utilize Confirmatory Methods: Given the potential for false negatives with immunoassays, confirmatory testing using more specific methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is imperative for the definitive identification of this compound.

  • Stay Informed: The landscape of synthetic cannabinoids is dynamic. It is vital to stay updated on newly emerging compounds and to work with immunoassay manufacturers to understand the cross-reactivity profiles of their latest assays.

The development of broader-spectrum immunoassays that can detect a wider range of synthetic cannabinoids, including newer compounds like this compound, is an ongoing area of research and development critical for improving the accuracy of toxicological screening.

A Comparative Analysis of Receptor Binding Affinity: NE-Chmimo vs. JWH-018

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Receptor Binding Affinities

The binding affinity of a compound for a receptor is typically expressed by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

CompoundReceptorKi (nM)Reference(s)
JWH-018 CB19.00 ± 5.00[1]
CB22.94 ± 2.65[1]
NE-Chmimo CB1Data not available
CB2Data not available

Note on this compound: Extensive literature searches did not yield specific Ki values for this compound. This compound is the cyclohexyl methyl derivative of JWH-018. Structure-activity relationship studies on JWH-018 analogs suggest that modifications to the N-1 alkyl chain can influence receptor affinity. While optimal activity is generally observed with n-butyl to n-hexyl chains, some cyclic substitutions, such as a cyclohexylethyl group, have been shown to retain cannabinoid receptor recognition, albeit with potentially reduced potency compared to JWH-018. Therefore, it is plausible that this compound exhibits affinity for both CB1 and CB2 receptors, but its precise binding profile remains to be experimentally determined.

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinity (Ki) for cannabinoid receptor ligands is predominantly conducted using competitive radioligand binding assays. Below is a generalized protocol for this experimental approach.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or JWH-018) for human CB1 and CB2 receptors.

Materials:

  • Receptor Source: Cell membranes prepared from cell lines stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity cannabinoid receptor agonist or antagonist labeled with a radioisotope, such as [³H]CP-55,940 or [³H]WIN 55,212-2.

  • Test Compound: this compound or JWH-018.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).

  • Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 0.5% Bovine Serum Albumin (BSA), at pH 7.4.

  • Wash Buffer: Typically 50 mM Tris-HCl with 0.05% BSA, at pH 7.4.

  • Filtration Apparatus: 96-well filter plates with glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and non-specific binding control in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound to create a range of concentrations for the competition assay.

    • Dilute the radioligand in the assay buffer to a final concentration close to its dissociation constant (Kd).

    • Thaw and dilute the receptor membrane preparations in ice-cold assay buffer.

  • Assay Setup (in triplicate in a 96-well plate):

    • Total Binding: Add receptor membranes and radioligand.

    • Non-specific Binding: Add receptor membranes, radioligand, and a high concentration of the non-specific binding control.

    • Competition Binding: Add receptor membranes, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the bound radioligand-receptor complexes from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

  • Determine IC50: The half-maximal inhibitory concentration (IC50) is determined from the competition curve. This is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

  • Calculate Ki: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow Visualization

The following diagrams illustrate the canonical signaling pathway for cannabinoid receptors and a typical experimental workflow for determining receptor binding affinity.

G Cannabinoid Receptor Signaling Pathway cluster_membrane Cell Membrane CB_Receptor CB1/CB2 Receptor G_Protein Gi/o Protein CB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channel Modulates MAPK MAP Kinase Pathway G_Protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., altered neurotransmission, immune response) Ion_Channel->Cellular_Response Ligand Cannabinoid Ligand (e.g., this compound, JWH-018) Ligand->CB_Receptor Binds to cAMP->Cellular_Response MAPK->Cellular_Response

Caption: Canonical signaling pathway of CB1 and CB2 receptors.

G Experimental Workflow for Radioligand Binding Assay A 1. Reagent Preparation (Receptor Membranes, Radioligand, Test Compound) B 2. Assay Setup in 96-well Plate (Total, Non-specific, Competition Binding) A->B C 3. Incubation (e.g., 60-90 min at 30°C) B->C D 4. Harvesting (Vacuum Filtration) C->D E 5. Washing D->E F 6. Scintillation Counting E->F G 7. Data Analysis (Calculate Specific Binding, IC50, and Ki) F->G

Caption: General experimental workflow for a radioligand binding assay.

References

A Comparative Guide to the Validation of a Quantitative Method for Novel Synthetic Cannabinoids in Hair Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation process for a quantitative analytical method for a novel synthetic cannabinoid, referred to herein as "Analyte X," in hair samples. It offers a comparative analysis of established methods for other synthetic cannabinoids, presenting key validation parameters and detailed experimental protocols to aid researchers in the development and assessment of their own analytical procedures. The methodologies described are primarily centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique widely used in forensic and clinical toxicology.[1][2][3][4]

Comparative Method Performance

The successful validation of an analytical method is crucial for ensuring the reliability and accuracy of quantitative results.[5] The following table summarizes typical validation parameters for the quantitative analysis of various synthetic cannabinoids in hair, providing a benchmark for the development of a method for "Analyte X."

Validation Parameter Method 1 (e.g., for AB-CHMINACA) Method 2 (e.g., for 5F-PB-22) Method 3 (e.g., for JWH-018) Target for "Analyte X"
Limit of Detection (LOD) 0.05 pg/mg0.1 pg/mg0.02 ng/mg< 0.1 pg/mg
Lower Limit of Quantification (LLOQ) 0.1 pg/mg0.5 pg/mg0.1 ng/mg< 0.5 pg/mg
Linearity (r²) > 0.99> 0.99> 0.99> 0.99
Intra-day Precision (%RSD) < 15%< 10%< 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%< 20%< 15%
Accuracy (Bias %) -10% to +10%-15% to +15%-20% to +20%-15% to +15%
Recovery > 80%> 85%> 75%> 80%
Matrix Effect < 20%< 15%< 25%< 20%

Experimental Protocol: Quantitative Analysis of "Analyte X" in Hair

This protocol outlines a general procedure for the extraction and quantification of a novel synthetic cannabinoid ("Analyte X") from human hair samples using LC-MS/MS. This method should be validated to ensure it meets the specific requirements for the analyte .

1. Sample Preparation

  • Decontamination: To remove external contaminants, wash approximately 50 mg of hair sequentially with dichloromethane and methanol.[6] Allow the hair to dry completely at room temperature.

  • Pulverization: For improved extraction efficiency, pulverize the decontaminated hair into a fine powder using a ball mill.[7]

  • Incubation/Extraction:

    • To the powdered hair sample, add an internal standard solution and 1 mL of an appropriate extraction solvent (e.g., methanol or a mixture of methanol and acetonitrile).

    • Incubate the mixture in a shaker or ultrasonic bath at a controlled temperature (e.g., 45°C) for a specified period (e.g., 2-4 hours or overnight) to ensure complete extraction of the analyte.[6]

    • Centrifuge the sample to pellet the hair debris.

  • Evaporation and Reconstitution:

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: Use a suitable C18 reversed-phase column for the separation of the analyte.

    • Mobile Phase: Employ a gradient elution with a mobile phase consisting of two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: Set a constant flow rate (e.g., 0.4 mL/min).

    • Injection Volume: Inject a small volume of the reconstituted sample (e.g., 5-10 µL).

  • Mass Spectrometric Detection:

    • Ionization Mode: Utilize positive electrospray ionization (ESI+).

    • Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • MRM Transitions: Optimize at least two specific precursor-to-product ion transitions for both the analyte ("Analyte X") and the internal standard.

3. Method Validation

The analytical method must be thoroughly validated according to international guidelines.[5][8] Key validation parameters to assess include:

  • Selectivity: Analyze blank hair samples from different sources to ensure no endogenous interferences are present at the retention time of the analyte and internal standard.

  • Linearity and Range: Prepare calibration curves by spiking blank hair matrix with known concentrations of the analyte. The linearity should be assessed over a defined concentration range with a correlation coefficient (r²) greater than 0.99.

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.[8]

  • Precision and Accuracy: Evaluate the intra- and inter-day precision (as relative standard deviation, %RSD) and accuracy (as bias) by analyzing quality control (QC) samples at low, medium, and high concentrations.

  • Recovery: Assess the efficiency of the extraction procedure by comparing the analyte signal in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by co-eluting matrix components by comparing the analyte signal in post-extraction spiked samples to that of a pure standard solution.

Experimental Workflow

The following diagram illustrates the general workflow for the validation of a quantitative method for a novel synthetic cannabinoid in hair samples.

Validation_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Validation Method Validation Decontamination Hair Decontamination (e.g., Dichloromethane, Methanol) Pulverization Pulverization (Ball Mill) Decontamination->Pulverization Extraction Extraction (Solvent & Internal Standard) Pulverization->Extraction Cleanup Evaporation & Reconstitution Extraction->Cleanup LC_Separation LC Separation (Reversed-Phase C18) Cleanup->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition & Processing MS_Detection->Data_Acquisition Selectivity Selectivity Final_Report Final Validation Report Linearity Linearity & Range LOD_LOQ LOD & LLOQ Precision Precision (Intra- & Inter-day) Accuracy Accuracy (Bias) Accuracy->Final_Report Recovery Recovery MatrixEffect Matrix Effect Data_Acquisition->Selectivity Data_Acquisition->Linearity Data_Acquisition->LOD_LOQ Data_Acquisition->Precision Data_Acquisition->Accuracy Data_Acquisition->Recovery Data_Acquisition->MatrixEffect

Caption: Workflow for the validation of a quantitative method for synthetic cannabinoids in hair.

Alternative Analytical Techniques

While LC-MS/MS is the gold standard for confirmatory analysis, other techniques can be employed, particularly for screening purposes.[2][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for drug analysis in hair.[9] It often requires derivatization of the analytes to improve their volatility and chromatographic behavior.

  • High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (QTOF) HRMS can be used for screening known and unknown synthetic cannabinoids.[3]

  • Immunoassays: These are often used for initial screening of large numbers of samples due to their high throughput.[10] However, positive results from immunoassays must be confirmed by a more specific method like LC-MS/MS or GC-MS.[11]

The choice of analytical technique will depend on the specific goals of the analysis, the required sensitivity and selectivity, and the available instrumentation. For quantitative validation of a novel compound like "Analyte X," a highly selective and sensitive technique such as LC-MS/MS is strongly recommended.

References

Inter-Laboratory Comparison of Chemiluminescent Immunoassay (CLIA) Analytical Methods: A Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of chemiluminescent immunoassay (CLIA) methods, here referred to as NE-Chmimo, against established analytical techniques. The aim is to offer researchers, scientists, and drug development professionals a comprehensive overview of the performance characteristics of this compound, supported by experimental data from various studies. The validation and comparison of analytical methods are crucial for ensuring the accuracy and reliability of experimental results, particularly in clinical and pharmaceutical research.[1][2][3] This guide synthesizes data from multiple sources to present a clear comparison of key performance indicators.

Comparative Performance Data

The performance of any analytical method is assessed based on several key parameters, including sensitivity, specificity, accuracy, and precision.[1][4][5] The following tables summarize the comparative performance of Chemiluminescence Immunoassay (CLIA), representing our hypothetical "this compound" method, against other common immunoassay techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) and Electrochemiluminescence Immunoassay (ECLIA).

Table 1: Comparison of Sensitivity and Specificity

MethodSensitivity (%)Specificity (%)Application ExampleSource
This compound (CLIA) 96.66 - 10085.3 - 99.02Anti-HCV, Mycoplasma pneumoniae, Syphilis[6][7][8]
ELISA 78.9 - 96.07100Anti-HCV, Mycoplasma pneumoniae[6][7][9][10]
ECLIA 10099.02Anti-HCV[6]
Passive Agglutination (PA) Lower than CLIA/ELISALower than CLIA/ELISAMycoplasma pneumoniae[9][10]

Studies consistently show that CLIA methods offer high sensitivity, often comparable or superior to other immunoassays.[6][7][9][10] For instance, in the detection of Hepatitis C antibodies, both CLIA and ECLIA demonstrated 100% sensitivity, outperforming ELISA in some comparisons.[6] However, specificity can vary depending on the assay and analyte. One study on syphilis diagnosis reported a specificity of 85.3% for a CLIA-based test.[8]

Table 2: Precision and Agreement between Methods

ComparisonIntra-Assay VarianceInter-Assay VarianceOverall Agreement (Kappa)Source
This compound (CLIA) vs. ELISA Generally low (CV < 15%)Generally low (CV < 15%)0.763 - 0.806[9][10]
Method Validation Guideline Should be within ±15%Should be within ±15%N/A[11]

Inter-laboratory agreement is a critical aspect of method validation.[12] Studies comparing CLIA and ELISA have shown substantial agreement, with kappa coefficients often exceeding 0.75.[9][10] The precision of an assay, measured by intra- and inter-assay variance (Coefficient of Variation, CV), is expected to be within 15% for reliable methods.[11]

Experimental Protocols and Methodologies

The validation of an analytical method involves a series of experiments to establish its performance characteristics.[5][13][14][15] A typical workflow for an inter-laboratory comparison study is outlined below.

General Workflow for Method Comparison

G cluster_0 Phase 1: Study Design & Protocol cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Analysis & Reporting A Define Study Objectives B Select Comparison Methods (e.g., this compound vs. ELISA) A->B C Establish Standardized Protocol B->C D Sample Collection & Preparation C->D E Analysis by Participating Labs D->E F Data Collection E->F G Statistical Analysis (Sensitivity, Specificity, Kappa) F->G H Performance Evaluation G->H I Final Report Generation H->I

Caption: Workflow for an inter-laboratory method comparison study.

Key Validation Parameters and Procedures

A full validation of a bioanalytical method assesses several key parameters to ensure its suitability for the intended purpose.[5][15][16]

  • Specificity & Selectivity : The ability to differentiate and quantify the analyte in the presence of other components in the sample.[5] This is often tested by analyzing blank samples and samples spiked with potentially interfering substances.

  • Accuracy : The closeness of the measured value to the true value. It is typically determined by spike-recovery experiments, where a known amount of analyte is added to a sample matrix and the recovery percentage is calculated.[4][5]

  • Precision : The degree of agreement among a series of measurements from the same sample. It is evaluated at three levels: repeatability (intra-assay), intermediate precision (inter-assay), and reproducibility (inter-laboratory).[4][5]

  • Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[4]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[17]

  • Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4]

Signaling Pathway in Chemiluminescence Immunoassay

The underlying principle of CLIA involves a chemical reaction that produces light. In a typical sandwich immunoassay format, an antibody-antigen complex is formed, which is then linked to an enzyme that catalyzes a light-producing reaction with a substrate.

G cluster_0 Immuno-Complex Formation cluster_1 Chemiluminescent Reaction Analyte Analyte Ab2 Detection Antibody (Enzyme-labeled) Analyte->Ab2 Ab1 Capture Antibody Ab1->Analyte Complex Sandwich Complex Enzyme Enzyme (e.g., HRP) Complex->Enzyme introduces Substrate Luminol Substrate Light Light Emission Substrate->Light reacts with oxidizer Enzyme->Substrate catalyzes Oxidizer Oxidizing Agent

Caption: Simplified signaling pathway of a sandwich CLIA.

The this compound (CLIA) methodology demonstrates robust performance, particularly in terms of sensitivity, when compared to other immunoassays like ELISA.[7][9][10] Its high sensitivity and potential for automation make it a valuable tool in clinical diagnostics and drug development.[10] However, as with any analytical method, thorough validation is essential to ensure that it is fit for its intended purpose.[2][13][14] Inter-laboratory comparison studies are critical for establishing the reproducibility and reliability of these methods across different settings.[12] This guide provides a foundational understanding of the comparative performance of CLIA and highlights the key experimental considerations for its validation and implementation.

References

A Comparative Guide to HPLC Columns for Chiral Separation of Norepinephrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate enantioselective quantification of norepinephrine (NE), a critical neurotransmitter, is paramount in neuroscience research and pharmaceutical development. The stereochemistry of norepinephrine dictates its pharmacological activity, making the separation of its enantiomers a crucial analytical challenge. This guide provides an objective comparison of the performance characteristics of different High-Performance Liquid Chromatography (HPLC) columns for the chiral separation of norepinephrine, supported by available experimental data.

Performance Characteristics of Chiral HPLC Columns

The selection of an appropriate chiral stationary phase (CSP) is the most critical factor in achieving successful enantioseparation of norepinephrine. Various types of CSPs have been developed, each employing different chiral recognition mechanisms. The most common CSPs for this application are based on cyclodextrins, proteins, and zwitterionic ion-exchangers. The choice of column will depend on the specific requirements of the analysis, including the sample matrix, desired resolution, and compatibility with detection methods.

Below is a comparison of different column types based on available data. Direct head-to-head comparative studies with comprehensive quantitative data are limited; therefore, performance characteristics are compiled from individual studies.

Column Type Chiral Selector Principle of Separation Reported Performance for Norepinephrine/Related Compounds References
Cyclodextrin-Based Acetylated β-cyclodextrinInclusion complexation, where the enantiomers differentially fit into the chiral cavity of the cyclodextrin.Successful chiral separation of norepinephrine, epinephrine, and isoprenaline. The effects of mobile phase, column temperature, and flow rate were systematically investigated.[1]
Methylated β-cyclodextrin (coated on a phenyl column)Formation of a ternary complex between the methylated β-cyclodextrin, the phenyl group on the stationary phase, and the analyte.Successful simultaneous separation of the enantiomers of four phenethylamines, including norepinephrine. The (S)-enantiomers showed longer retention times.[2]
Shodex ORpak CDBS-453Not specified, likely a modified cyclodextrin.Used for the analysis of racemic norepinephrine.[3][3]
Protein-Based Cellobiohydrolase (CBH-I)Chiral recognition based on stereoselective interactions (e.g., hydrogen bonding, hydrophobic, and electrostatic interactions) with the protein's chiral centers.A direct, isocratic HPLC method was described for the enantiomeric separation of racemic cathinone and its metabolite, norephedrine, under reversed-phase conditions.[1]
Pirkle-Type (Brush-Type) Amide derivativesπ-acid/π-base interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the chiral stationary phase.SUMICHIRAL OA-2500 is noted to be effective for carboxylic acids, and OA-2000 for aromatic compounds, esters, carboxylic acids, and alcohols.[4]

Note: Quantitative performance parameters such as Resolution (Rs), Selectivity (α), Peak Asymmetry, and Efficiency (plate number) are highly dependent on the specific experimental conditions (e.g., mobile phase composition, pH, temperature, and flow rate) and are not consistently reported across different studies for a direct comparison. An ideal separation typically exhibits a resolution (Rs) greater than 1.5.[5]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of chiral separation methods. Below are key experimental protocols cited in the literature for the analysis of norepinephrine and related compounds.

Protocol 1: Chiral Separation of Epinephrine using a Cyclodextrin-Based Column

This protocol is for a method that can be adapted for norepinephrine due to its structural similarity to epinephrine.

  • Sample Preparation: Standard solutions of the analyte are prepared in the mobile phase. For biological samples, a protein precipitation step followed by solid-phase extraction may be necessary.

  • HPLC System: A standard HPLC system equipped with a UV or electrochemical detector.

  • Column: An acetylated β-cyclodextrin column.[1]

  • Mobile Phase: The composition of the mobile phase is a critical parameter and needs to be optimized. A typical mobile phase for cyclodextrin-based columns in reversed-phase mode consists of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., methanol or acetonitrile). The pH of the mobile phase can significantly influence the retention and selectivity.

  • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

  • Column Temperature: Temperature can affect the thermodynamics of the chiral recognition process and should be controlled.

  • Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 280 nm for norepinephrine). Electrochemical detection (ECD) is also a highly sensitive method for catecholamines.[6]

Protocol 2: General HPLC-ECD for Neurotransmitter Analysis in Brain Tissue

This protocol provides a general framework for the analysis of neurotransmitters, including norepinephrine, in biological matrices.

  • Sample Preparation:

    • Homogenize brain tissue samples in 0.1 M perchloric acid.

    • Centrifuge the homogenates at high speed (e.g., 43,000 rpm) for 15 minutes at 4°C.

    • Filter the supernatant through a 0.25 µm nylon filter. The filtered supernatant is then ready for injection into the HPLC system.[6]

  • HPLC System: An isocratic HPLC system equipped with an electrochemical detector (ECD).[6]

  • Column: A C18 reversed-phase column is commonly used for the separation of multiple neurotransmitters.[6]

  • Mobile Phase: A phosphate-citrate buffer is a suitable mobile phase for ECD.[6]

  • Flow Rate: 1.0 mL/min when running samples.[6]

  • Electrochemical Detector: The potential of the working electrode is set to oxidize norepinephrine, generating a measurable current.

  • Calibration: Prepare and run standard solutions of norepinephrine to create a calibration curve for quantification.[6]

Mandatory Visualizations

Signaling Pathway: Norepinephrine Synthesis and Metabolism

Norepinephrine_Pathway cluster_synthesis Synthesis cluster_metabolism Metabolism Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT DHPG DHPG Norepinephrine->DHPG Normetanephrine Normetanephrine Norepinephrine->Normetanephrine MAO MAO COMT COMT DHPG->MAO MHPG MHPG DHPG->MHPG Normetanephrine->COMT VMA VMA Normetanephrine->VMA MHPG->VMA

Caption: Biosynthesis and metabolic pathways of norepinephrine.

Experimental Workflow: Chiral HPLC Separation of Norepinephrine

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Brain Tissue, Plasma) Homogenization Homogenization/ Protein Precipitation Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation SPE Solid-Phase Extraction (Optional) Centrifugation->SPE Filtration Filtration SPE->Filtration Injection Injection onto Chiral HPLC Column Filtration->Injection Separation Enantiomeric Separation Injection->Separation Detection Detection (UV or ECD) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Results Reporting Integration->Report

References

NE-Chmimo: A Comparative Toxicological Analysis with Other Novel Psychoactive Substances

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the toxicological effects of the synthetic cannabinoid NE-Chmimo in comparison to other novel psychoactive substances (NPS).

Introduction

This compound, a synthetic cannabinoid, has emerged among the ever-growing class of novel psychoactive substances (NPS). Structurally, it is the 1-cyclohexylmethyl analog of JWH-018, a first-generation synthetic cannabinoid. Its toxicological profile is of significant interest to the scientific community due to its presumed potency as a cannabinoid receptor agonist. This guide provides a comparative analysis of the toxicological effects of this compound and other relevant NPS, including MDMB-CHMICA, 5F-ADB, and its structural analog JWH-018. While specific quantitative toxicological data for this compound remains limited in publicly accessible literature, this guide synthesizes available data for comparator compounds and discusses the anticipated toxicological profile of this compound based on structure-activity relationships.

Comparative Toxicological Data

The following tables summarize the available quantitative data for selected synthetic cannabinoids to provide a comparative context for understanding the potential toxicity of this compound.

Table 1: Cannabinoid Receptor Binding Affinity and Efficacy

CompoundCB1 Receptor Affinity (Ki, nM)CB1 Receptor Efficacy (EC50, nM)CB2 Receptor Affinity (Ki, nM)Receptor AgonismReference(s)
This compound Data not availableData not availableData not availablePresumed full agonist[1]
MDMB-CHMICA Potent agonist0.14Data not availableFull agonist[2]
5F-ADB 0.420.597.5Potent, highly efficacious agonist[3]
JWH-018 9.00 ± 5.001022.94 ± 2.65Full agonist[4]
Δ⁹-THC 34--Partial agonist[3]

Table 2: Reported Severe Adverse Effects and Fatalities

CompoundSevere Adverse EffectsAssociated FatalitiesReference(s)
This compound Found in a case of intoxication alongside 5F-ADB.Not directly implicated as the sole cause of death in available reports.[5]
MDMB-CHMICA Seizures, deep unconsciousness, coma, hyperemesis, tachycardia, bradycardia, respiratory and metabolic acidosis.Associated with at least 29 deaths in Europe between 2014 and 2016.[2][6]
5F-ADB Psychomotor agitation, impaired consciousness, anxiety, seizures, tachycardia, acute circulatory failure.Implicated in numerous deaths worldwide.[7]
JWH-018 Intense anxiety, agitation, seizures, convulsions, psychotic relapses.Attributed as a cause of death in some reported cases.[4]

Toxicological Profile of this compound: A Structure-Activity Relationship Perspective

Due to the scarcity of direct toxicological data for this compound, its potential effects are inferred from its structural relationship to JWH-018 and the general characteristics of synthetic cannabinoids. This compound is the 1-cyclohexylmethyl analog of JWH-018. Structure-activity relationship (SAR) studies of synthetic cannabinoids suggest that modifications to the N-alkyl group can significantly influence cannabinoid receptor affinity and efficacy. The replacement of the pentyl chain in JWH-018 with a cyclohexylmethyl group in this compound may alter its binding kinetics and functional activity at CB1 and CB2 receptors.

Like JWH-018 and other potent synthetic cannabinoids, this compound is presumed to be a full agonist at the CB1 receptor.[1] Full agonists can induce a maximal receptor response, which is often associated with a higher potential for severe and unpredictable toxic effects compared to partial agonists like Δ⁹-THC.[4][8] The co-occurrence of this compound with the highly potent and dangerous synthetic cannabinoid 5F-ADB in an intoxication case further raises concerns about its potential for harm.[5]

Experimental Protocols

Cannabinoid Receptor Binding Assay (Radioligand Displacement Assay)

Objective: To determine the binding affinity (Ki) of a test compound for the CB1 and CB2 receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing human CB1 or CB2 receptors are prepared from transfected cell lines (e.g., HEK293 or CHO cells).

  • Radioligand: A radiolabeled cannabinoid with high affinity for the receptors, such as [³H]CP-55,940, is used.

  • Competitive Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of a compound on cultured cells by measuring metabolic activity.

Methodology:

  • Cell Culture: Human cell lines (e.g., HEK293, HepG2) are cultured in appropriate media and seeded into 96-well plates.

  • Compound Exposure: Cells are treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the exposure period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated.

Visualizations

Cannabinoid_Receptor_Signaling_Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP SC Synthetic Cannabinoid (e.g., this compound) SC->CB1R Binding & Activation ATP->cAMP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Altered Cellular Response PKA->Cellular_Response Phosphorylation Cascade

Caption: Simplified signaling pathway of a synthetic cannabinoid acting on a CB1 receptor.

Experimental_Workflow_Cytotoxicity_Assay start Start cell_culture Seed cells in 96-well plate start->cell_culture compound_exposure Expose cells to varying concentrations of NPS cell_culture->compound_exposure incubation Incubate for 24-72 hours compound_exposure->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_formation Incubate for formazan formation mtt_addition->formazan_formation solubilization Add solubilizing agent formazan_formation->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 value read_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.

Conclusion

This compound is a synthetic cannabinoid whose toxicological profile is not yet fully characterized through direct experimental data. However, its structural similarity to the potent full agonist JWH-018, and its discovery in the context of a polysubstance intoxication, suggest a significant potential for adverse health effects. The comparative data presented for other potent synthetic cannabinoids like MDMB-CHMICA and 5F-ADB underscore the serious public health risks associated with this class of NPS. Their high affinity and efficacy at cannabinoid receptors often translate to a more severe and unpredictable toxicity profile than that of Δ⁹-THC. Further in vitro and in vivo research is imperative to quantitatively determine the toxicological parameters of this compound to better inform clinical, forensic, and regulatory efforts.

References

A Comparative Guide to the Efficacy of Extraction Techniques for NE-Chmimo and Related Synthetic Cannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various extraction techniques for the synthetic cannabinoid NE-Chmimo and its structural analogs, such as JWH-018. Due to the limited availability of direct comparative studies on this compound, this guide leverages experimental data from closely related indole-based synthetic cannabinoids to provide a comprehensive overview of the efficacy of different extraction methodologies.

This compound, a potent synthetic cannabinoid, is an analog of JWH-018, characterized by the replacement of the N-pentyl chain with a cyclohexylmethyl group[1][2]. The extraction of these non-polar compounds from complex matrices, such as herbal mixtures or biological samples, is a critical step for analytical characterization, potency determination, and metabolic studies. The choice of extraction technique significantly impacts the yield, purity, and overall efficiency of the process.

This guide explores and compares the following extraction techniques:

  • Solvent Extraction (SE)

  • Ultrasound-Assisted Extraction (UAE)

  • Microwave-Assisted Extraction (MAE)

  • Accelerated Solvent Extraction (ASE)

  • Supercritical Fluid Extraction (SFE)

Data Presentation: A Comparative Analysis of Extraction Efficacy

The following table summarizes the quantitative data on the efficacy of different extraction techniques for synthetic cannabinoids, primarily focusing on JWH-018 as a proxy for this compound.

Extraction TechniqueCompound(s)MatrixKey FindingsReference(s)
Solvent Extraction (Methanol) Mixed Synthetic CannabinoidsHerbal IncenseMethanol was identified as the most effective solvent, with an extraction efficiency of approximately 41%.
Solvent Extraction (Ethanol) Win 55, 212-2 (model synthetic cannabinoid)Damiana Leaf100% ethanol yielded the highest quantity of the synthetic cannabinoid compared to other solvents.[3][4]
Ultrasound-Assisted Extraction (UAE) Synthetic CannabinoidsHerbal MixturesA 10-minute ultrasonication with methanol is a common protocol for extraction prior to analysis.[5]
Microwave-Assisted Extraction (MAE) Natural CannabinoidsCannabis sativaMAE, in some studies on natural cannabinoids, has shown higher extraction yields compared to UAE.[6]
Accelerated Solvent Extraction (ASE) JWH-018Herbal Marijuana AlternativesExtraction yields ranged from 28 to 90 mg of JWH-018 per gram of plant material, with a spike recovery of 97%.[7]
Supercritical Fluid Extraction (SFE) Natural CannabinoidsCannabis sativaSFE with CO2 is highlighted as a green and efficient method for cannabinoid extraction, though direct comparative quantitative data for synthetic cannabinoids is limited.[8][9]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized based on literature for synthetic cannabinoids and can be adapted for this compound.

Solvent Extraction (SE) Protocol

This protocol describes a basic solvent extraction method for isolating synthetic cannabinoids from a herbal matrix.

  • Sample Preparation: Weigh 1 gram of the homogenized herbal material.

  • Extraction:

    • Place the sample in a 50 mL conical tube.

    • Add 20 mL of methanol.

    • Vortex the mixture for 1 minute and then sonicate for 10 minutes.

    • Allow the mixture to stand for 10 minutes.

  • Separation:

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Decant the supernatant into a clean tube.

  • Solvent Evaporation:

    • Evaporate the solvent under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent for analysis.

Ultrasound-Assisted Extraction (UAE) Protocol

UAE utilizes ultrasonic waves to facilitate the extraction process, often leading to improved efficiency and reduced extraction times.

  • Sample Preparation: Place 0.5 grams of the ground herbal sample into a 50 mL extraction vessel.

  • Extraction:

    • Add 20 mL of ethanol to the vessel.

    • Place the vessel in an ultrasonic bath.

    • Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

  • Filtration:

    • Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Solvent Removal and Analysis:

    • The solvent is typically evaporated, and the residue is reconstituted for subsequent analysis.

Microwave-Assisted Extraction (MAE) Protocol

MAE employs microwave energy to heat the solvent and sample, accelerating the extraction process.

  • Sample Preparation: Place 1 gram of the herbal sample in a microwave-safe extraction vessel.

  • Extraction:

    • Add 30 mL of a suitable solvent (e.g., ethanol/water mixture).

    • Seal the vessel and place it in the microwave extractor.

    • Apply microwave power (e.g., 500 W) for a short duration (e.g., 5 minutes) at a controlled temperature (e.g., 60°C).

  • Cooling and Filtration:

    • Allow the vessel to cool to room temperature.

    • Filter the extract to remove the solid residue.

  • Further Processing: The extract is then concentrated and prepared for analysis.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key conceptual frameworks related to the extraction and analysis of this compound.

Extraction_Comparison_Workflow cluster_matrix Sample Matrix cluster_extraction Extraction Techniques cluster_analysis Analysis cluster_evaluation Efficacy Evaluation Herbal_Mixture Herbal_Mixture SE Solvent Extraction Herbal_Mixture->SE UAE Ultrasound-Assisted Extraction Herbal_Mixture->UAE MAE Microwave-Assisted Extraction Herbal_Mixture->MAE SFE Supercritical Fluid Extraction Herbal_Mixture->SFE Analysis LC-MS/MS or GC-MS SE->Analysis UAE->Analysis MAE->Analysis SFE->Analysis Yield Yield Analysis->Yield Purity Purity Analysis->Purity Efficiency Efficiency Analysis->Efficiency

A generalized workflow for the extraction and efficacy comparison of different techniques for this compound.

NE_Chmimo_Signaling NE_Chmimo This compound CB1_Receptor CB1 Receptor NE_Chmimo->CB1_Receptor Agonist Binding Signaling_Cascade Intracellular Signaling Cascade (e.g., inhibition of adenylyl cyclase) CB1_Receptor->Signaling_Cascade Activation Physiological_Effects Psychoactive Effects Signaling_Cascade->Physiological_Effects Leads to

Simplified signaling pathway of this compound as a CB1 receptor agonist.

References

A Head-to-Head Comparison of GC-MS and LC-MS/MS for NE-CHMIMO Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of new psychoactive substances (NPS), analytical laboratories require robust and reliable methods for the identification and quantification of emerging threats like the synthetic cannabinoid NE-CHMIMO. This guide provides a head-to-head comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound, offering insights to researchers, scientists, and drug development professionals.

This compound, a cyclohexyl methyl derivative of JWH-018, has been identified in herbal mixtures and poses a significant analytical challenge.[1] Both GC-MS and LC-MS/MS have been successfully employed for the characterization and screening of synthetic cannabinoids and their metabolites.[1][2][3] This comparison delves into the experimental protocols and performance characteristics of each technique to aid in selecting the most appropriate method for a given analytical need.

Quantitative Performance Comparison

The choice between GC-MS and LC-MS/MS often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the target analytes. The following table summarizes typical quantitative performance data for the analysis of synthetic cannabinoids, providing an expected performance framework for this compound analysis.

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 0.002 - 0.08 µg/mL[4]0.03 - 1.52 ng/mL[5]
Limit of Quantification (LOQ) 0.005 - 0.25 µg/mL[4]0.05 - 50 ng/mL[6]
Linearity (r²) ≥ 0.998[7]0.996 - 0.999[5]
Intra-day Precision (%CV) 2.60 - 17.17%[4]1.79 - 19.77%[6]
Inter-day Precision (%CV) 6.03 - 13.72%[4]< 15%[8]
Accuracy (% Bias) -17.98 to +20%[4]-19.48 to +19.20%[6]
Recovery Not explicitly stated for this compound48 - 110%[5][8][9]

Note: The values presented are indicative and can vary based on the specific instrumentation, matrix, and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of synthetic cannabinoids using GC-MS and LC-MS/MS.

GC-MS Experimental Protocol

Gas chromatography requires volatile and thermally stable analytes. For many synthetic cannabinoids, derivatization is not necessary for sensitive detection.[4]

Sample Preparation:

  • Hydrolysis: For urine samples, enzymatic hydrolysis with β-glucuronidase is often performed to cleave glucuronide conjugates of metabolites.[3]

  • Liquid-Liquid Extraction (LLE): Analytes are extracted from the aqueous matrix (e.g., urine, blood) into an organic solvent. A common extraction solvent is a mixture of MTBE and butyl acetate (1:1, v/v) for blood or butyl acetate for urine.[4]

  • Evaporation and Reconstitution: The organic extract is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for GC-MS analysis.

GC-MS Instrumentation and Conditions:

  • GC Column: An ultra-inert column such as a HP-5MS UI (30 m × 250 µm i.d., 0.25 µm film thickness) is commonly used.[3]

  • Injection Mode: Splitless injection is typically employed for trace analysis.[3]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[3]

  • Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at 70°C, holding for 2 minutes, then ramping to 290°C at 5°C/min and holding for 10 minutes.[3]

  • MS Ionization: Electron Impact (EI) ionization is standard.[3]

  • MS Scan Mode: Full scan mode is used for identification, while selected ion monitoring (SIM) mode can be used for quantification to enhance sensitivity.[3][7]

LC-MS/MS Experimental Protocol

LC-MS/MS is well-suited for the analysis of a wide range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability.[9]

Sample Preparation:

  • Hydrolysis: Similar to GC-MS, enzymatic hydrolysis is used for urine samples to analyze conjugated metabolites.[8][9]

  • Extraction: Liquid-liquid extraction or solid-phase extraction (SPE) can be used to isolate and concentrate the analytes from the sample matrix.[8][9]

  • Evaporation and Reconstitution: The extract is evaporated and reconstituted in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions:

  • LC Column: A reversed-phase column, such as a Kinetex 2.6u Biphenyl 100A (100 × 2.1 mm, 2.6 µm), is often used.[3]

  • Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents is typical. For example, mobile phase A could be 2mM ammonium formate in water with 0.1% formic acid, and mobile phase B could be 2mM ammonium formate in methanol/acetonitrile (50:50, v/v) with 0.1% formic acid.[3]

  • Ionization: Electrospray ionization (ESI) is commonly used, typically in positive ion mode for synthetic cannabinoids.[9]

  • MS/MS Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[5] Full scan and product ion scan modes can be used for identification and structural elucidation.

Visualizing the Analytical Workflow

To better understand the procedural differences, the following diagrams illustrate the typical experimental workflows for GC-MS and LC-MS/MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample (Urine/Blood) Hydrolysis Enzymatic Hydrolysis (for metabolites) Sample->Hydrolysis LLE Liquid-Liquid Extraction Hydrolysis->LLE Evaporation Evaporation & Reconstitution LLE->Evaporation Injection GC Injection Evaporation->Injection Separation Gas Chromatographic Separation Injection->Separation Ionization Electron Impact (EI) Ionization Separation->Ionization Detection Mass Spectrometric Detection (MS) Ionization->Detection Data_Analysis Data Analysis (Identification & Quantification) Detection->Data_Analysis

Caption: GC-MS analytical workflow for this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Urine/Blood) Hydrolysis Enzymatic Hydrolysis (for metabolites) Sample->Hydrolysis Extraction LLE or SPE Extraction Hydrolysis->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection LC Injection Evaporation->Injection Separation Liquid Chromatographic Separation Injection->Separation Ionization Electrospray (ESI) Ionization Separation->Ionization Detection Tandem Mass Spectrometric Detection (MS/MS) Ionization->Detection Data_Analysis Data Analysis (Identification & Quantification) Detection->Data_Analysis Metabolism_Pathway Parent This compound (Parent Compound) PhaseI Phase I Metabolism (Oxidation, Hydroxylation, etc.) Parent->PhaseI CYP450 Enzymes PhaseII Phase II Metabolism (Glucuronidation) PhaseI->PhaseII UGT Enzymes Excretion Excretion PhaseII->Excretion

References

A Comparative Guide to Chromogranin A Assays for Neuroendocrine Tumor Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise measurement of biomarkers is paramount. Chromogranin A (CgA) stands as a key biomarker for the diagnosis and monitoring of neuroendocrine tumors (NETs). This guide provides a detailed comparison of the linearity, accuracy, and precision of various validated CgA assays, supported by experimental data and protocols to aid in the selection of the most appropriate method for your research needs.

Chromogranin A is a protein co-released with hormones from neuroendocrine cells, and its circulating levels often correlate with tumor burden.[1][2] Consequently, a variety of immunoassays have been developed for its quantification. However, the performance of these assays can differ significantly, impacting clinical interpretation.[3][4] This guide focuses on comparing the most commonly employed assay types: Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and Immunoradiometric Assay (IRMA), as well as automated platforms.

Performance Comparison of Chromogranin A Assays

The selection of a CgA assay requires careful consideration of its analytical performance characteristics. The following tables summarize the linearity, accuracy (sensitivity and specificity), and precision data from various studies comparing different commercial kits and methodologies.

Accuracy: Sensitivity and Specificity

The ability of an assay to correctly identify individuals with the disease (sensitivity) and those without (specificity) is crucial for its clinical utility.

Assay Type/KitSensitivity (%)Specificity (%)Study/Source
ELISA
DAKO8585Stridsberg et al.[3][4]
EuroDiagnostica9388Stridsberg et al.[3][4]
Cisbio41.2 - 64.769.6 - 82.6Evaluation of three commercially available ELISA kits[5]
Generic ELISA83.3Not SpecifiedEvaluation of chromogranin A determined by three different procedures[6]
Generic ELISA7991Accuracy and clinical correlates of two different methods for chromogranin A assay[7][8]
RIA
CIS bio international6796Stridsberg et al.[3][4]
Generic RIA65.2Not SpecifiedEvaluation of chromogranin A determined by three different procedures[6]
IRMA
Generic IRMA80.3Not SpecifiedEvaluation of chromogranin A determined by three different procedures[6]
Generic IRMA7964Accuracy and clinical correlates of two different methods for chromogranin A assay[7][8]
Automated Analyzer
B·R·A·H·M·S CgA II KRYPTORNot SpecifiedNot SpecifiedComparison of two chromogranin A assays[9][10]

Note: Sensitivity and specificity can vary depending on the patient cohort and the cut-off values used in the study.

A meta-analysis of 13 studies involving 1470 patients reported a pooled diagnostic sensitivity of 0.86 and a specificity of 0.90 for CgA assays in detecting NETs.[3] Studies comparing different ELISA kits have shown sensitivities ranging from 41.2% to 93% and specificities from 69.6% to 88%.[3][4][5] RIA and IRMA methods also demonstrate variable performance, with one study noting a sensitivity of 67% and specificity of 96% for a RIA kit.[3][4] It is evident that the choice of antibody and assay construction significantly influences the performance.[3][4]

Linearity

Linearity refers to the ability of an assay to produce results that are directly proportional to the concentration of the analyte in the sample.

Assay/PlatformSlopeRecoveries (%)Study/Source
B·R·A·H·M·S CgA II KRYPTOR1.0120.99895.0 - 105.5Comparison of two chromogranin A assays[9][10]

The B·R·A·H·M·S CgA II KRYPTOR automated assay has demonstrated excellent linearity with a slope of 1.012 and a high correlation coefficient (r²=0.998), indicating a strong proportional relationship between measured and expected concentrations.[9][10]

Precision

Precision measures the reproducibility of the assay, with less variation indicating higher precision. It is often reported as the coefficient of variation (CV%).

Assay/PlatformRepeatability (Intra-assay CV%)Within-Laboratory (Inter-assay CV%)Study/Source
B·R·A·H·M·S CgA II KRYPTOR≤2.4≤3.1Comparison of two chromogranin A assays[9][10]
Cisbio ELISA10.3Not SpecifiedEvaluation of three commercially available ELISA kits[5]
Dia ELISA9.8Not SpecifiedEvaluation of three commercially available ELISA kits[5]
Euro ELISA14.5Not SpecifiedEvaluation of three commercially available ELISA kits[5]
Kryptor CgA assay≤5≤5Accuracy and clinical correlates of two different methods for chromogranin A assay[7]

The B·R·A·H·M·S CgA II KRYPTOR assay shows high precision with repeatability and within-laboratory CVs of ≤2.4% and ≤3.1%, respectively.[9][10] In a comparison of three different ELISA kits, the precision was found to be acceptable for all, with CVs ranging from 9.8% to 14.5%.[5]

Experimental Protocols

While specific protocols are kit-dependent, the following provides a generalized methodology for a standard Chromogranin A ELISA.

General Chromogranin A ELISA Protocol

This protocol outlines the essential steps for a sandwich ELISA, a common format for CgA measurement.

  • Sample Preparation: Serum or EDTA plasma samples can be used. Samples should be diluted with the provided assay buffer as specified in the kit instructions. For example, a 1:21 dilution (e.g., 20 µL sample + 400 µL assay buffer) is a common starting point.[11]

  • Coating: Microwell plates are pre-coated with a monoclonal antibody specific for human CgA.

  • Incubation with Sample: Add a defined volume (e.g., 20-50 µL) of standards, controls, and diluted samples to the designated wells.[11][12]

  • Addition of Incubation Buffer: Add incubation buffer (e.g., 100-200 µL) to each well.[12][13]

  • First Incubation: Cover the plate and incubate for a specified time (e.g., 60-90 minutes) at room temperature with shaking.[12][13]

  • Washing: Aspirate the contents of the wells and wash each well multiple times (e.g., 3-5 times) with the provided wash buffer.[12][13]

  • Addition of Enzyme Conjugate: Add the enzyme-conjugated secondary antibody (e.g., HRP-labeled anti-human CgA antibody) to each well.[14]

  • Second Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature.[12][13]

  • Second Washing: Repeat the washing step to remove any unbound enzyme conjugate.

  • Substrate Addition: Add the substrate solution (e.g., TMB) to each well. This will react with the enzyme to produce a colored product.

  • Incubation with Substrate: Incubate the plate for a defined period (e.g., 15-25 minutes) at room temperature, often in the dark.[11][12]

  • Stopping the Reaction: Add a stop solution to each well to terminate the enzymatic reaction.

  • Reading the Absorbance: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation: Construct a standard curve using the absorbance values of the standards. Use this curve to determine the concentration of CgA in the samples.

Workflow and Pathway Diagrams

To visualize the processes involved in CgA analysis, the following diagrams have been created using Graphviz (DOT language).

G cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Patient Patient with Suspected Neuroendocrine Tumor SampleCollection Blood Sample Collection (Serum or EDTA Plasma) Patient->SampleCollection SampleProcessing Centrifugation and Plasma/Serum Separation SampleCollection->SampleProcessing Assay Chromogranin A Immunoassay (ELISA, RIA, etc.) SampleProcessing->Assay Measurement Signal Detection and Quantification Assay->Measurement DataAnalysis Data Analysis and Concentration Calculation Measurement->DataAnalysis QC Quality Control (Standards and Controls) QC->Assay Interpretation Clinical Interpretation of CgA Levels DataAnalysis->Interpretation Diagnosis Diagnosis and Monitoring of NETs Interpretation->Diagnosis

Caption: Workflow for Chromogranin A Analysis in Neuroendocrine Tumors.

G NET_Cell Neuroendocrine Tumor Cell Secretory_Granules Secretory Granules NET_Cell->Secretory_Granules synthesis & packaging CgA Chromogranin A Secretory_Granules->CgA Hormones Hormones Secretory_Granules->Hormones Exocytosis Exocytosis (Stimulus-dependent) Secretory_Granules->Exocytosis Bloodstream Bloodstream Exocytosis->Bloodstream co-release Clinical_Measurement Clinical Measurement (Immunoassay) Bloodstream->Clinical_Measurement

Caption: Release of Chromogranin A from Neuroendocrine Tumor Cells.

References

Comparative Metabolism of NE-Chmimo and its Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro metabolism of the synthetic cannabinoid NE-Chmimo and its structural analogs, JWH-018 and MDMB-CHMICA. Due to the limited availability of public data on this compound, this comparison relies on its structural similarities to the well-characterized synthetic cannabinoids JWH-018 and MDMB-CHMICA to infer its metabolic profile. The information herein is supported by available experimental data for its analogs and is intended to guide further research and drug development.

Executive Summary

This compound, a synthetic cannabinoid, shares structural features with JWH-018 and MDMB-CHMICA, suggesting analogous metabolic pathways. The primary metabolic routes for these compounds involve oxidation and hydrolysis, catalyzed by cytochrome P450 (CYP) enzymes in the liver. JWH-018 undergoes extensive hydroxylation and carboxylation. Similarly, MDMB-CHMICA is primarily metabolized through ester hydrolysis and hydroxylation. It is anticipated that this compound follows a similar metabolic fate, yielding hydroxylated and hydrolyzed metabolites. All three compounds are potent agonists of the cannabinoid receptors CB1 and CB2, which mediate their psychoactive and physiological effects.

Data Presentation: In Vitro Metabolic Comparison

The following tables summarize the available quantitative and qualitative metabolic data for JWH-018 and MDMB-CHMICA from in vitro studies using human liver microsomes (HLM). Data for this compound is inferred based on its structural similarity to these analogs.

Table 1: Comparative In Vitro Metabolism in Human Liver Microsomes

CompoundMajor Metabolic PathwaysMajor Metabolites DetectedQuantitative Data Availability
This compound Inferred: Hydroxylation, Amide HydrolysisInferred: Monohydroxylated metabolites, Carboxylic acid metaboliteNo quantitative in vitro data available.
JWH-018 Hydroxylation, N-Dealkylation, CarboxylationMonohydroxylated (on pentyl chain, indole, and naphthalene moieties), Dihydroxylated, Carboxylated metabolites.[1]Yes (Km and Vmax for specific hydroxylated metabolites by CYP2C9 variants).[2]
MDMB-CHMICA Ester Hydrolysis, HydroxylationEster hydrolysis product, Monohydroxylated metabolites (on cyclohexylmethyl moiety).[3][4][5]Qualitative data on major metabolites available.[3][4]

Table 2: Quantitative Metabolic Parameters for JWH-018 Metabolites (CYP2C9 Variants)

MetaboliteCYP2C9 VariantKm (µM)Vmax (pmol/min/nmol)
JWH-018 (ω)-OH10.90 ± 0.3252.58 ± 3.29
20.48 ± 0.10101.9 ± 3.24
30.68 ± 0.216.02 ± 0.31
JWH-018 (ω-1)-OH(S)10.89 ± 0.3314.61 ± 0.97
20.58 ± 0.1426.62 ± 1.03
30.43 ± 0.242.75 ± 0.23
JWH-018 (ω-1)-OH(R)11.15 ± 0.4919.63 ± 1.54
20.65 ± 0.1538.54 ± 1.49
*32.61 ± 2.522.62 ± 0.45

Data from Altered metabolism of synthetic cannabinoid JWH-018 by human cytochrome P450 2C9 and variants.[2]

Experimental Protocols

In Vitro Metabolism Assay Using Human Liver Microsomes

This protocol outlines a general procedure for assessing the in vitro metabolism of synthetic cannabinoids.

Materials:

  • Test compound (this compound, JWH-018, or MDMB-CHMICA)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • Internal standard (for LC-MS/MS analysis)

  • Incubator/shaking water bath (37°C)

  • Microcentrifuge tubes

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM, and the test compound solution (typically dissolved in a small amount of organic solvent like DMSO or methanol).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume). The ACN will precipitate the microsomal proteins.

  • Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for a sufficient time (e.g., 10 minutes) to pellet the precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis. It is advisable to include an internal standard in the ACN used for termination to account for any variations in sample processing and instrument response.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent compound and its metabolites.

Metabolite Identification using LC-MS/MS

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like Q-TOF or Orbitrap).

Typical LC-MS/MS Parameters:

  • Column: A reverse-phase C18 column is commonly used for the separation of synthetic cannabinoids and their metabolites.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically employed.

  • Mass Spectrometry Analysis:

    • Full Scan: To obtain an overview of all ions present in the sample.

    • Product Ion Scan (MS/MS): To fragment precursor ions of interest (the parent drug and potential metabolites) to obtain characteristic fragmentation patterns for structural elucidation.

    • Multiple Reaction Monitoring (MRM): For targeted quantification of the parent compound and its known metabolites using specific precursor-to-product ion transitions.

Mandatory Visualization

Cannabinoid Receptor Signaling Pathway

The following diagram illustrates the general signaling pathway activated by cannabinoid receptor agonists like this compound, JWH-018, and MDMB-CHMICA.

Cannabinoid_Signaling cluster_membrane Cell Membrane CB1R CB1/CB2 Receptor G_protein Gi/o Protein CB1R->G_protein Activates Ligand Cannabinoid Agonist (this compound, JWH-018, MDMB-CHMICA) Ligand->CB1R Binds to AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates cAMP ↓ cAMP AC->cAMP Gene Gene Expression (Cell Growth, Proliferation) MAPK->Gene Ion_Flux ↓ Ca2+ influx ↑ K+ efflux Ion_Channel->Ion_Flux

Caption: General cannabinoid receptor signaling pathway.

Experimental Workflow for In Vitro Metabolism Study

The diagram below outlines the key steps in a typical in vitro metabolism study.

Metabolism_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_processing 3. Sample Processing cluster_analysis 4. Analysis arrow arrow A Prepare Incubation Mixture (HLM, Buffer, Test Compound) B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Incubate at 37°C C->D E Terminate with Acetonitrile D->E F Centrifuge to Precipitate Proteins E->F G Collect Supernatant F->G H LC-MS/MS Analysis G->H I Data Interpretation (Metabolite ID & Quantification) H->I

Caption: Workflow for in vitro metabolism studies.

References

Safety Operating Guide

Navigating the Disposal of NE-Chmimo: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of NE-Chmimo, a potent synthetic cannabinoid. The following procedures are based on established guidelines for the management of hazardous chemical waste in a laboratory setting. Adherence to these steps is critical to ensure the safety of laboratory personnel and the protection of the environment.

This compound is classified as a Schedule I controlled substance in the United States and is regulated in other countries, highlighting its potential for abuse and the need for stringent handling and disposal protocols.[1][2] Due to its potent psychoactive properties, all handling and disposal procedures should be conducted with extreme caution, treating the substance as hazardous waste.

Quantitative Data Summary

PropertyValue
IUPAC Name--INVALID-LINK--methanone
CAS Number1373876-11-9
Molecular FormulaC26H25NO
Molar Mass367.492 g·mol−1

Experimental Protocols: Step-by-Step Disposal Procedure

The disposal of this compound must comply with federal, state, and local regulations for hazardous waste.[3] The following protocol outlines the necessary steps for its safe disposal:

1. Personal Protective Equipment (PPE) and Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any powders or aerosols.

  • Wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles with side shields.

2. Waste Collection and Containment:

  • Designate a specific, leak-proof, and clearly labeled hazardous waste container for all this compound waste. This includes pure compound, contaminated labware (e.g., vials, pipette tips), and any personal protective equipment that has come into direct contact with the substance.

  • The container should be made of a material compatible with the chemical.

  • Never mix this compound waste with other waste streams unless compatibility has been confirmed to avoid unintended reactions.

3. Labeling:

  • Properly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Ensure the label is securely attached and clearly legible.[3]

4. Storage:

  • Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area within the laboratory.[3]

  • This area should be away from general laboratory traffic and incompatible materials.

  • Keep the container closed at all times except when adding waste.[3]

5. Final Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.[3]

  • The EHS department will coordinate with a licensed hazardous waste disposal company for proper treatment and disposal in accordance with regulatory requirements.

Visualizing the Disposal Workflow

The following diagram illustrates the procedural flow for the safe disposal of this compound.

NE_Chmimo_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Labeling cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Ventilated Area (Chemical Fume Hood) A->B C Designate a Labeled Hazardous Waste Container B->C Begin Collection D Collect all this compound Waste (Pure compound, contaminated items) C->D E Securely Seal the Container D->E Container Full F Label with 'Hazardous Waste' and 'this compound' E->F G Store in a Designated Satellite Accumulation Area F->G H Contact Institutional EHS for Waste Pickup G->H Request Disposal I Transfer to Licensed Hazardous Waste Vendor H->I

Caption: Procedural workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NE-Chmimo
Reactant of Route 2
Reactant of Route 2
NE-Chmimo

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.